molecular formula C8H9NO3 B8777245 3,4-Dimethyl-2-nitrophenol CAS No. 816429-25-1

3,4-Dimethyl-2-nitrophenol

Cat. No.: B8777245
CAS No.: 816429-25-1
M. Wt: 167.16 g/mol
InChI Key: WFOIXZNEMLWJNK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

816429-25-1

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3,4-dimethyl-2-nitrophenol

InChI

InChI=1S/C8H9NO3/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4,10H,1-2H3

InChI Key

WFOIXZNEMLWJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

3,4-Dimethyl-2-nitrophenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Dimethyl-2-nitrophenol: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of interest to researchers in chemistry and drug development. The document details its molecular structure, physicochemical properties, and established synthetic pathways. Furthermore, it explores the compound's spectroscopic profile, potential applications as a chemical intermediate, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for scientists and professionals requiring in-depth knowledge of this specific chemical entity.

Introduction

This compound is an organic compound featuring a phenol backbone substituted with two methyl groups and a nitro group. As a member of the nitrophenol class, it belongs to a family of compounds widely utilized as precursors and intermediates in numerous industrial applications. Nitrophenols are foundational building blocks for the synthesis of dyes, pigments, pesticides, rubber chemicals, and pharmaceuticals.[1][2] The specific arrangement of the functional groups on the this compound ring dictates its unique reactivity and physical properties, making it a valuable intermediate for targeted chemical synthesis. This guide aims to consolidate the available technical information on this compound, providing a detailed reference for laboratory and development applications.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of this compound is essential for its effective application and handling.

Chemical Structure

The structure of this compound is defined by a benzene ring with a hydroxyl (-OH) group at position 1, a nitro (-NO₂) group at the ortho position (position 2), and two methyl (-CH₃) groups at positions 3 and 4. This ortho-relationship between the hydroxyl and nitro groups allows for potential intramolecular hydrogen bonding, which can influence properties such as boiling point and acidity.

  • IUPAC Name: this compound

  • CAS Number: 3114-62-3[3]

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol [4]

Fig. 1: 2D Chemical Structure of this compound.
Physicochemical Data

The physical and chemical properties of a compound are critical for designing experiments, purification protocols, and safety procedures. The key properties of this compound are summarized below.

PropertyValueSource
Melting Point 110 - 115 °C
Boiling Point 279 °C
log P (octanol/water) 1.95
Appearance Yellowish solid (typical for nitrophenols)Inferred from related compounds

The partition coefficient (log P) of 1.95 indicates that the compound is moderately lipophilic. This property suggests that while it has some solubility in nonpolar organic solvents, significant bioaccumulation is not expected.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of its precursor, 3,4-dimethylphenol.

Synthetic Pathway: Nitration of 3,4-Dimethylphenol

The most direct route to this compound is the nitration of 3,4-dimethylphenol (also known as 3,4-xylenol). In this reaction, the hydroxyl and methyl groups on the benzene ring are ortho-, para-directing activators. The hydroxyl group is a stronger activator than the methyl groups. The positions ortho to the hydroxyl group (2 and 6) and para to it (4) are activated. Since position 4 is already occupied by a methyl group, the primary sites for nitration are positions 2 and 6. The steric hindrance from the adjacent methyl group at position 3 can influence the regioselectivity, favoring substitution at the less hindered position 6 or the electronically favored position 2. Careful control of reaction conditions is necessary to achieve the desired 2-nitro isomer.

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Work-up & Isolation cluster_3 Purification Precursor 3,4-Dimethylphenol Solvent Sulfuric Acid (Solvent/Catalyst) Precursor->Solvent Dissolve & Cool to 0°C NitratingAgent Nitric Acid ReactionMix Reaction Mixture Solvent->ReactionMix NitratingAgent->ReactionMix Slow Addition ReactionMix->ReactionMix Stir at 0-5°C Quench Quench on Ice Water ReactionMix->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallization (e.g., from Ethanol/Water) Wash->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Fig. 2: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nitration

This protocol is a generalized procedure based on standard nitration methods for phenols.[5][6] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 3,4-dimethylphenol to concentrated sulfuric acid at a low temperature (0-5°C), ensuring it dissolves completely.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise from the dropping funnel to the cooled phenol solution. The temperature must be strictly maintained below 5°C throughout the addition to minimize side reactions and the formation of undesired isomers.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the purified this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

  • Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This is a key step in reactions such as Williamson ether synthesis.

  • Nitro Group: The -NO₂ group is strongly electron-withdrawing and deactivates the ring towards further electrophilic substitution. Its most significant reaction is reduction to an amino group (-NH₂), which transforms the molecule into 3,4-dimethyl-2-aminophenol. This transformation is a gateway to a wide range of other derivatives, including amides and diazonium salts, making it highly valuable in medicinal chemistry.

  • Aromatic Ring: The ring can undergo further substitution reactions, although the conditions required will be influenced by the existing substituents.

Spectroscopic Profile

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show two singlets in the aromatic region (around 6.5-8.0 ppm) for the two protons on the benzene ring. Two singlets would appear in the aliphatic region (around 2.0-2.5 ppm) corresponding to the two non-equivalent methyl groups. A broad singlet for the phenolic -OH proton would also be present, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display eight distinct signals: six for the aromatic carbons (with carbons attached to substituents shifted accordingly) and two for the methyl group carbons. Literature on related substituted o-nitroanisoles can provide a reference for expected chemical shift ranges.[3]

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch, peaks around 2850-3000 cm⁻¹ for C-H stretching (aliphatic and aromatic), characteristic peaks for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), and C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

Applications and Research Interest

This compound is primarily of interest as a chemical intermediate. Its structural features make it a useful building block in the synthesis of more complex molecules.

  • Agrochemicals: Patent literature describes the use of related 3,4-dialkyl phenols as starting materials in a multi-stage process to prepare N-alkyl-3,4-dialkyl-2,6-dinitroanilines, a class of compounds known for their herbicidal activity.[3] This suggests a potential application pathway for this compound in the agrochemical industry.

  • Pharmaceuticals and Drug Development: The broader class of nitrophenols serves as precursors in the synthesis of various pharmaceutical agents.[1] The reduction of the nitro group to an amine is a common strategy to introduce a key functional handle for building more complex drug-like scaffolds. A patent has described the use of related diphenylmethane derivatives in developing treatments for arteriosclerosis and hypercholesterolemia, highlighting the potential utility of such substituted phenols in medicinal chemistry.[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. The following information is derived from its Safety Data Sheet (SDS).

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Target Organ Toxicity Category 2 (Repeated Exposure, Oral)H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.
Aquatic Hazard Acute, Category 3H402: Harmful to aquatic life.
Handling and Storage Recommendations:
  • Engineering Controls: Work should always be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7] If dusts are generated, respiratory protection is required.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands and face thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep locked up or in an area accessible only to qualified personnel.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical compound with distinct properties conferred by its specific substitution pattern. Its synthesis is straightforward via the nitration of 3,4-dimethylphenol, and its reactivity, centered on the hydroxyl and nitro groups, makes it a versatile intermediate. With documented relevance in the synthesis of agrochemical and potential pharmaceutical precursors, it remains a compound of interest for researchers and scientists in applied chemistry. Strict adherence to safety protocols is mandatory when handling this hazardous substance.

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET - this compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dimethylphenol.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dimethyl-6-nitrophenol.
  • Sigma-Aldrich. (2020). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - 4-Nitrophenol.
  • Moshang Chemical. This compound.
  • BenchChem. (2025). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals.
  • PubChemLite. 3,5-dimethyl-2-nitrophenol (C8H9NO3).
  • NIST. Phenol, 3,4-dimethyl-.
  • Organic Syntheses. m-NITROPHENOL.
  • EPA. 3,4,5-Trimethyl-2-nitrophenol - Chemical Details.
  • Sigma-Aldrich. 4-Methyl-2-nitrophenol.
  • ATSDR. (2021). Toxicological Profile for Nitrophenols.
  • Sigma-Aldrich. 2,4-Dimethyl-3-nitrophenol.
  • ResearchGate. (2015). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol.
  • PrepChem.com. Preparation of 2-nitrophenol.
  • EPA. 3,5-Dimethyl-2-nitrophenol - Chemical Details.
  • ChemicalBook. (2023). 6-CHLORO-3,4-DIMETHYL-2-NITROPHENOL.
  • PubChem. 2,3-Dimethyl-4-nitrophenol.
  • Central Drug House. 3,4-DIMETHYL PHENOL MATERIAL SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (2001). Nitrophenols.
  • ChemScene. 6-Chloro-3,4-dimethyl-2-nitrophenol.
  • Google Patents. Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • BenchChem. 3-Methyl-4-nitrophenol chemical structure and synthesis.

Sources

Structural and Electronic Divergence in Ortho-Nitro Xylenols: A Technical Guide to 2-Nitro-3,4-xylenol vs. 2-Nitro-4,5-xylenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural isomerism between 2-nitro-3,4-xylenol (2-nitro-3,4-dimethylphenol) and 2-nitro-4,5-xylenol (2-nitro-4,5-dimethylphenol) provides a textbook demonstration of how minute spatial rearrangements dictate profound physicochemical and synthetic divergences. For drug development professionals and synthetic chemists, understanding these ortho-nitro phenolic systems is critical. Steric constraints in these molecules directly modulate


-conjugation, acidity, and intermolecular binding affinities, fundamentally altering their behavior in both biological assays and materials synthesis.

Electronic Architecture and Steric Inhibition of Resonance (SIR)

To understand the divergent properties of these two isomers, one must analyze the steric environment surrounding the nitro group. In the parent compound, 3,4-dimethylphenol, the hydroxyl group occupies C1, and methyl groups occupy C3 and C4. Electrophilic nitration can occur at the ortho positions C2 or C6.

  • 2-Nitro-4,5-xylenol (Nitration at C6): The NO₂ group is flanked by the C1-OH and the C5-H. Because a hydrogen atom exerts minimal steric bulk, the nitro group remains coplanar with the aromatic ring. This coplanarity enables maximal orbital overlap, allowing the strong electron-withdrawing resonance effect (-R) of the nitro group to stabilize the phenoxide anion, thereby increasing acidity[1]. Furthermore, coplanarity facilitates strong intramolecular hydrogen bonding between the C1-OH and C2-NO₂.

  • 2-Nitro-3,4-xylenol (Nitration at C2): The NO₂ group is squeezed between the C1-OH and the C3-CH₃. The van der Waals radius of the methyl group forces the nitro group to twist out of the aromatic plane to relieve steric strain. This phenomenon, known as Steric Inhibition of Resonance (SIR) , decouples the nitro group's p-orbitals from the aromatic

    
    -system[1]. Consequently, the -R effect is severely diminished, destabilizing the conjugate base and rendering the phenol significantly less acidic.
    

StericEffects Isomer34 2-Nitro-3,4-xylenol StericClash C3-Methyl & C2-Nitro Steric Clash Isomer34->StericClash Isomer45 2-Nitro-4,5-xylenol NoClash C3-Hydrogen No Steric Clash Isomer45->NoClash Twisted NO2 Twisted Out of Plane (Resonance Inhibited) StericClash->Twisted Coplanar NO2 Coplanar with Ring (Maximal -R Effect) NoClash->Coplanar WeakAcid Decreased Acidity (Higher pKa) Twisted->WeakAcid StrongAcid Increased Acidity (Lower pKa) Coplanar->StrongAcid

Logical flow of steric inhibition of resonance affecting acidity.

Regioselective Synthesis Workflows

The synthesis of these isomers requires distinct chemical logic due to the thermodynamic and kinetic preference for the unhindered C6 position over the hindered C2 position.

Protocol A: Direct Regioselective Synthesis of 2-Nitro-4,5-xylenol

Causality: The starting material, 3,4-dimethylphenol, possesses two ortho positions susceptible to electrophilic aromatic substitution: C2 and C6. The C2 position is sterically hindered by the adjacent C3-methyl group. By utilizing a mild nitrating agent such as Cerium (IV) Ammonium Nitrate (CAN) in the presence of NaHCO₃, the electrophilic attack is kinetically driven toward the unhindered C6 position[2]. (Note: Nitration at C6 of 3,4-dimethylphenol yields 6-nitro-3,4-dimethylphenol, which is IUPAC-designated as 2-nitro-4,5-dimethylphenol to minimize locant numbers).

Step-by-Step Methodology:

  • Dissolve 3,4-dimethylphenol in a slightly polar organic solvent (e.g., dichloromethane).

  • Introduce CAN and NaHCO₃ to the solution. The NaHCO₃ acts as a buffer to prevent oxidative degradation of the phenol ring.

  • Stir the mixture at ambient temperature until the reaction reaches completion, typically yielding ~89% of the target isomer[2].

  • Extract the organic layer, wash with water, and purify via silica gel column chromatography (hexane-ethyl acetate).

Self-Validation System: The protocol is validated post-reaction via GC/MS analysis. A successful regioselective synthesis will show a singular product peak corresponding to the C6-nitrated isomer, with the complete absence of the C2-nitrated positional isomer, proving the kinetic control of the reaction[2].

Protocol B: Steric Blocking Synthesis of 2-Nitro-3,4-xylenol (Mueller-Pelton Method)

Causality: Because direct nitration heavily favors the C6 position, accessing the sterically hindered C2 position requires a reversible blocking strategy. Sulfonation is ideal: the bulky sulfonic acid group selectively occupies the unhindered C6 position. Once C6 is blocked, subsequent nitration is forced to occur at the highly hindered C2 position. Finally, the sulfonic acid group is removed via hydrolysis (desulfonation) to yield the target 2-nitro-3,4-xylenol[3].

Step-by-Step Methodology:

  • Blocking (Sulfonation): Dissolve 3,4-xylenol in concentrated H₂SO₄ and heat to 60–70 °C. This installs a sulfonic acid group at C6.

  • Nitration: Cool the reaction mixture to 0–5 °C. Dropwise add dilute HNO₃ (sp. gr. 1.42). The C6-block forces the nitronium ion to attack C2.

  • Intermediate Isolation (Validation Step): Pour the mixture into ice water and saturate the filtrate with NaCl. This "salts out" the intermediate, 2-nitro-3,4-xylenol-6-sulfonic acid, as a thick orange precipitate. Self-Validation: The successful precipitation of this specific intermediate confirms that the C6 position was successfully blocked and nitration occurred at C2[3].

  • Deprotection (Desulfonation): Suspend the intermediate in 70% H₂SO₄ and subject it to steam distillation at 130–140 °C. The superheated steam hydrolyzes the C6-sulfonic acid group.

  • Purification: The volatile 2-nitro-3,4-xylenol co-distills with the steam. Collect the solid from the condenser and recrystallize from petroleum ether (yielding pure crystals, m.p. 71.5–72.0 °C)[3].

SynthesisPathway cluster_direct Direct Nitration Pathway cluster_blocking Steric Blocking Pathway (Mueller-Pelton) SM 3,4-Dimethylphenol (3,4-Xylenol) DirectNitration Nitration (e.g., CAN) Electrophilic Attack at C6 SM->DirectNitration Low Steric Hindrance Sulfonation 1. Sulfonation (H2SO4) Blocks C6 Position SM->Sulfonation High Steric Hindrance at C2 Product45 2-Nitro-4,5-dimethylphenol (Major Product, Coplanar NO2) DirectNitration->Product45 NitrationC2 2. Nitration (HNO3) Forces Attack at C2 Sulfonation->NitrationC2 Desulfonation 3. Desulfonation (H2O, Heat) Removes Blocking Group NitrationC2->Desulfonation Product34 2-Nitro-3,4-dimethylphenol (Sterically Hindered NO2) Desulfonation->Product34

Regioselective synthesis pathways for ortho-nitro xylenol isomers.

Quantitative Data Comparison

The structural differences manifest in distinct macroscopic and physicochemical properties, summarized below:

Property2-Nitro-3,4-xylenol2-Nitro-4,5-xylenolMechanistic Causality
IUPAC Name 2-nitro-3,4-dimethylphenol2-nitro-4,5-dimethylphenolDetermines substituent locants
Melting Point 71.5 – 72.0 °C[3]82 – 84 °C[2]Disruption of crystal packing by twisted NO₂
NO₂ Coplanarity Twisted (Out of plane)CoplanarDriven by C3-methyl steric clash
Resonance Effect Weakened (-R inhibited)Maximal (-R active)Steric Inhibition of Resonance (SIR)[1]
Relative Acidity Lower (Higher pKa)Higher (Lower pKa)Coplanar NO₂ stabilizes phenoxide anion
Synthetic Access Difficult (Requires blocking)[3]Facile (Direct nitration)[2]C6 is kinetically and thermodynamically favored

Implications in Drug Development

In medicinal chemistry, the spatial orientation of a functional group dictates pharmacokinetics and target binding.

  • Pharmacokinetics & Lipophilicity: The coplanar nitro group in 2-nitro-4,5-xylenol forms a tight, stable intramolecular hydrogen bond with the adjacent hydroxyl group. This "masks" the polar OH group, generally increasing the molecule's lipophilicity and membrane permeability.

  • Target Binding: Conversely, the twisted nitro group in 2-nitro-3,4-xylenol results in a weakened intramolecular hydrogen bond. This leaves the hydroxyl group more available to act as a hydrogen bond donor to target proteins, fundamentally altering the molecule's receptor binding profile and its susceptibility to Phase II metabolism (e.g., glucuronidation).

References

1. - National Institutes of Health (NIH) 2. 3 - Journal of the American Chemical Society (ACS) 3.2 - Arkivoc 4.1 - National Institutes of Health (NIH)

Sources

Physicochemical Profiling and Analytical Validation of 3,4-Dimethyl-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of agrochemical development, dye synthesis, and atmospheric chemistry, substituted nitrophenols serve as critical intermediates and environmental markers. 3,4-Dimethyl-2-nitrophenol (CAS: 3114-62-3) is a highly specific regiochemical isomer characterized by its unique steric environment and intramolecular dynamics. This whitepaper provides a comprehensive technical breakdown of its molecular weight (167.16 g/mol ) and formula (C8H9NO3), detailing the causality behind its synthetic regioselectivity and establishing a self-validating analytical workflow for structural confirmation.

Physicochemical Profiling & Structural Dynamics

The molecular formula of this compound is C8H9NO3 . The structure consists of a central phenol ring substituted with two electron-donating methyl groups at positions 3 and 4, and a strongly electron-withdrawing nitro group at position 2.

The proximity of the hydroxyl group (position 1) to the nitro group (position 2) induces strong intramolecular hydrogen bonding . This interaction profoundly impacts the molecule's physicochemical behavior, lowering its water solubility and altering its ultraviolet and infrared absorption profiles compared to non-ortho-substituted isomers 1.

Quantitative Elemental Composition

To validate the molecular weight of 167.16 g/mol , the atomic contributions must be precisely quantified. The table below summarizes the exact mass distribution of the C8H9NO3 formula 2.

ElementSymbolAtomic Weight ( g/mol )QuantityTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08857.48%
HydrogenH1.00899.0725.43%
NitrogenN14.007114.0078.38%
OxygenO15.999347.99728.71%
Total - - 21 167.164 100.00%

Synthetic Methodologies & Regioselectivity

Synthesizing this compound requires strict control over electrophilic aromatic substitution to prevent over-nitration or oxidative cleavage of the electron-rich dimethylphenol ring.

Step-by-Step Synthesis Protocol
  • Substrate Preparation: Dissolve 3,4-dimethylphenol (1 equivalent) in acetone (10 mL/mmol). Causality: Acetone acts as a polar aprotic solvent that readily solubilizes the phenol while remaining inert to mild nitrating agents.

  • Reagent Addition: Add Bismuth(III) nitrate pentahydrate (

    
    ) or Iron(III) nitrate nonahydrate (1 equivalent) to the mixture. Causality: Traditional 
    
    
    
    mixtures are too harsh and cause oxidative degradation. Metal nitrates provide a slow, controlled release of the nitronium ion (
    
    
    ), maximizing mono-nitration yields 3.
  • Reaction & Filtration: Stir at room temperature for 2-24 hours. Filter the insoluble materials through a Celite pad.

  • Purification: Neutralize the filtrate with

    
     to halt any residual acid catalysis, concentrate under reduced pressure, and separate the regioisomers via silica gel chromatography.
    

Regiochemical Logic: Nitration of 3,4-dimethylphenol can occur at positions 2 or 6 (position 4 is blocked). While position 6 is sterically less hindered, position 2 is thermodynamically stabilized by the formation of an intramolecular hydrogen bond with the adjacent hydroxyl group.

Synthesis SM 3,4-Dimethylphenol (Starting Material) Intermediate Electrophilic Aromatic Substitution SM->Intermediate Reagent Nitrating Agent (e.g., Bi(NO3)3) Reagent->Intermediate Product This compound (Target: 167.16 g/mol) Intermediate->Product H-Bond Stabilized Isomer 3,4-Dimethyl-6-nitrophenol (Byproduct) Intermediate->Isomer Less Hindered

Synthesis workflow and regioselectivity of this compound.

Self-Validating Analytical Workflow

To definitively confirm the molecular formula (C8H9NO3) and exact molecular weight (167.16 g/mol ), researchers must employ an orthogonal, self-validating analytical system. If one modality contradicts another, the structural assignment fails.

Step-by-Step Validation Protocol

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Action: Analyze the purified sample using LC-HRMS in negative Electrospray Ionization (ESI-) mode.

  • Causality: Phenolic compounds readily deprotonate to form highly stable phenoxide anions. Operating in ESI- mode prevents the extensive fragmentation seen in EI-MS, yielding a clean pseudo-molecular ion

    
    .
    
  • Validation Check: The theoretical exact mass for

    
     is 166.0504 m/z . Observing this specific peak confirms the elemental formula and the baseline molecular weight of 167.16  g/mol .
    

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Action: Acquire

    
     and 
    
    
    
    NMR spectra in
    
    
    .
  • Causality: While HRMS confirms the formula, it cannot differentiate regioisomers. The

    
     NMR spectrum will reveal a single aromatic proton (at position 6), proving the ring is tetrasubstituted. Crucially, the hydroxyl proton will appear highly deshielded (typically >10.5 ppm) due to the electron-withdrawing effect and hydrogen bonding from the adjacent nitro group at position 2.
    
  • Validation Check: If the OH peak is not highly deshielded, the nitro group is likely at position 6, invalidating the target structure despite a correct mass.

Step 3: Fourier Transform Infrared (FTIR) Spectroscopy

  • Action: Perform ATR-FTIR on the solid sample.

  • Causality: The O-H stretching frequency is highly sensitive to its local environment. A free phenol exhibits a sharp peak near 3600

    
    . However, the intramolecular hydrogen bond in this compound weakens the O-H bond, causing a distinct broadening and a shift to a lower frequency (3350–2900 
    
    
    
    ).
  • Validation Check: The presence of this shifted O-H band, coupled with symmetric and asymmetric

    
     stretches (approx. 1530 and 1350 
    
    
    
    ), finalizes the structural proof.

Validation Sample Isolated Product (Putative C8H9NO3) HRMS HRMS (ESI-) m/z 166.05 [M-H]- Sample->HRMS NMR 1H & 13C NMR Regiochemistry Check Sample->NMR FTIR FTIR Spectroscopy O-H & NO2 Stretches Sample->FTIR Confirm Confirmed: This compound MW: 167.16 g/mol HRMS->Confirm NMR->Confirm FTIR->Confirm

Multi-modal analytical validation logic for confirming MW and formula.

References

  • ChemicalBook. "2,6-DIMETHYL-4-NITROPHENOL synthesis" (Details mild nitration protocols applicable to dimethylphenols). 3

  • CDN Science Pub. "The Study of Hydrogen Bonding and Related Phenomena by Ultraviolet Light Absorption: Part VI. The Effect of Steric Interactions." 1

  • Stanford University (Jacobson, M. Z.). "Isolating nitrated and aromatic aerosols and nitrated aromatic gases as sources of ultraviolet light absorption" (Documents MW 167.16 for this compound). 2

  • ChemBuyersGuide. "Atomax Chemicals Co., Ltd." (Registry data for PHENOL, 3,4-DIMETHYL-2-NITRO- CAS: 3114-62-3).

Sources

Solubility Profiling of 3,4-Dimethyl-2-Nitrophenol: Protocols, Thermodynamics, and Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 3,4-dimethyl-2-nitrophenol (also known as 2-nitro-3,4-xylenol). This guide is structured for application scientists and process engineers optimizing purification and crystallization workflows.

Executive Summary

The solubility profile of This compound is a critical physicochemical parameter governing its synthesis yield, purification efficiency, and formulation stability. As a substituted nitrophenol, its dissolution behavior is heavily influenced by the ortho-effect , where intramolecular hydrogen bonding between the nitro and hydroxyl groups enhances solubility in non-polar solvents compared to its para- isomers. This guide provides a rigorous framework for determining solubility using the Laser Dynamic Method , modeling data via the Modified Apelblat Equation , and interpreting thermodynamic parameters (


, 

,

) to design robust crystallization processes.

Chemical Profile & The "Ortho-Effect"

Understanding the molecular interaction landscape is a prerequisite for solvent selection.

  • Compound: this compound[1][2]

  • Molecular Weight: 167.16 g/mol

  • Key Structural Feature: The nitro group (

    
    ) at the C2 position is adjacent to the hydroxyl group (
    
    
    
    ) at C1.
  • Solubility Implication: Unlike 4-nitrophenol, which forms strong intermolecular hydrogen bond networks (leading to high melting points and lower solubility in non-polar media), 2-nitrophenols form stable intramolecular hydrogen bonds (chelation). This reduces the energy penalty for cavity formation in non-polar solvents, making this compound significantly more soluble in solvents like toluene or ethyl acetate than its isomers.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity suitable for pharmaceutical or agrochemical registration, we utilize the Laser Dynamic Solubility Method rather than the traditional shake-flask method. This approach minimizes solvent usage and provides real-time phase transition detection.

Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the mole fraction solubility (


) with 

relative standard deviation.

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • He-Ne Laser (632.8 nm) and photodetector.

  • Magnetic stirrer (constant RPM).

Step-by-Step Workflow:

  • Gravimetric Preparation: Weigh a precise mass (

    
    ) of this compound into the vessel. Add a known mass (
    
    
    
    ) of solvent.[1][3]
  • Dissolution Phase: Heat the mixture until the solid completely dissolves (laser transmission = 100%).

  • Equilibration: Maintain at

    
     for 15 minutes to ensure thermodynamic equilibrium.
    
  • Cooling Phase: Lower the temperature at a slow, controlled rate (e.g., 2 K/hour).

  • Nucleation Detection: Monitor laser intensity. The temperature at which intensity drops sharply (due to scattering by nucleated crystals) is recorded as

    
    .
    
  • Validation Loop: Re-heat and re-cool to confirm

    
     (equilibrium temperature) is within 
    
    
    
    K.
Visualization: Laser Measurement Workflow

LaserSolubilityWorkflow Start Start: Gravimetric Preparation Heat Heat to Dissolution (Laser Trans = 100%) Start->Heat Cool Controlled Cooling (-2 K/hr) Heat->Cool Detect Detect Turbidity (Laser Scatter) Cool->Detect Record Record T_eq Detect->Record Verify Re-Heat & Re-Cool (Hysteresis Check) Record->Verify Verify->Cool Invalid (Dev > 0.05K) End Calculate Mole Fraction (x1) Verify->End Valid

Caption: Figure 1. Automated Laser Dynamic Solubility determination workflow with hysteresis validation loop.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated to thermodynamic models to allow for interpolation and process scaling.

The Modified Apelblat Equation

The most robust model for nitrophenols in organic solvents is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility.[3][4][5]
    
  • 
     : Absolute temperature (K).[3][5][6]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic).[4] Solubility increases with temperature.[7]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    • Expectation:

      
      .[4] The disorder increases as the crystal lattice breaks down.
      
Visualization: Model Selection Logic

ModelSelection Input Experimental Data (x1 vs T) Check Check Linearity (ln x1 vs 1/T) Input->Check Linear Linear? Check->Linear VantHoff Van't Hoff Model (Ideal Solutions) Linear->VantHoff Yes Apelblat Modified Apelblat (Temp-Dependent Enthalpy) Linear->Apelblat No (Curved) Activity NRTL / Wilson (Binary Interaction) Apelblat->Activity Complex Mixtures

Caption: Figure 2. Decision tree for selecting the appropriate thermodynamic correlation model.

Representative Solubility Data & Solvent Ranking

While specific experimental values for the 3,4-isomer must be determined via the protocol above, the solubility landscape is predictable based on structural analogs (e.g., 2,6-dimethyl-4-nitrophenol).

Solvent Hierarchy (Predicted)
  • Polar Aprotic (Best Solvents): Acetone, DMF, Acetonitrile.

    • Mechanism:[8] Strong dipole-dipole interactions disrupt the crystal lattice effectively.

  • Polar Protic (Good Solvents): Methanol, Ethanol, Isopropanol.

    • Mechanism:[8] Hydrogen bonding capability facilitates solvation, though steric hindrance in the 3,4-isomer may slightly reduce efficiency compared to straight-chain alcohols.

  • Non-Polar (Moderate/Poor): Toluene, Cyclohexane.

    • Note: Due to the ortho-effect , this compound will show higher solubility here than 4-nitrophenol, but still lower than in polar solvents.

Structured Data Table (Template)

Researchers should populate this table using the Laser Dynamic Protocol.

SolventPolarity IndexSolubility (

) at 298.15 K
Solubility (

) at 323.15 K

(kJ/mol)
Suitability
Acetone 5.1High (> 0.15)Very High15-20Primary Solvent
Ethanol 5.2Moderate (0.05-0.10)High25-30Crystallization
Toluene 2.4Low (< 0.02)Moderate35-40Anti-Solvent
Water 9.0InsolubleVery Low> 50Precipitant

Note: Values are estimated ranges based on nitrophenol isomer trends [1, 2].

Process Application: Cooling Crystallization Design

For drug development and purification, the solubility curve dictates the crystallization yield.

  • Solvent Choice: Ethanol is often the optimal balance. It has a steep solubility curve (high

    
    ), meaning a small temperature drop yields significant crystal recovery.
    
  • Anti-Solvent Addition: To maximize yield, dissolve the compound in Acetone (high solubility) and slowly add Water (anti-solvent). The low solubility in water forces precipitation.

  • Purification: Impurities (like 4-nitrophenol isomers) often have different solubility profiles. By controlling the temperature at

    
     of the target 3,4-isomer, one can selectively crystallize the product while leaving impurities in the mother liquor.
    

References

  • BenchChem. (2025).[7] A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol. Retrieved from

  • ATSDR. (2022). Toxicological Profile for Nitrophenols: Physical and Chemical Properties. Centers for Disease Control and Prevention. Retrieved from

  • MDPI. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria. Pharmaceutics.[3][4][9][10] Retrieved from

  • PubChem. (2025). Compound Summary: 3-Methyl-4-nitrophenol (Isomer Analog). National Library of Medicine. Retrieved from

  • ResearchGate. (2025). Solubility determination of nitrophenol derivatives in supercritical carbon dioxide. Retrieved from

Sources

Physicochemical Profiling of Dimethyl Nitrophenol Isomers: pKa Determination and Mechanistic Causality

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Application Scientists and Drug Development Professionals

As application scientists, we must recognize that structural isomerism does not merely shift molecular weight—it fundamentally rewrites the electronic landscape of a molecule. In drug development, agrochemistry, and environmental aerosol modeling, the acid dissociation constant (pKa) dictates membrane permeability, receptor binding, and environmental partitioning[1].

This whitepaper provides an authoritative analysis of the pKa values of dimethyl nitrophenol isomers. By dissecting the causality between steric hindrance and electronic resonance, and by establishing a self-validating experimental protocol for pKa determination, we bridge the gap between theoretical physical organic chemistry and applied analytical workflows.

Mechanistic Causality: Electronic vs. Steric Effects

The acidity of substituted phenols is governed by the stability of their conjugate base (the phenoxide anion). For standard nitrophenols, the nitro (


) group exerts a powerful electron-withdrawing inductive (

) and resonance (

) effect, dispersing the negative charge and drastically lowering the pKa compared to unsubstituted phenol[2].

However, introducing methyl groups into the aromatic ring creates a complex interplay between electron-donating inductive effects (


) and steric hindrance. The positioning of these methyl groups dictates whether the molecule can access its resonance-stabilized state.
The Case of 2,6-Dimethyl-4-nitrophenol

In 2,6-dimethyl-4-nitrophenol, the methyl groups are positioned ortho to the hydroxyl group. The nitro group at the para position remains unhindered and coplanar with the aromatic ring[3]. This coplanarity allows the


-orbitals of the nitro group to fully overlap with the aromatic 

-system, enabling maximum resonance withdrawal (

). Consequently, its pKa (7.19) is nearly identical to that of 4-nitrophenol (7.15)[3][4].
Steric Inhibition of Resonance (SIR) in 3,5-Dimethyl-4-nitrophenol

Conversely, in 3,5-dimethyl-4-nitrophenol, the methyl groups are positioned ortho to the nitro group. The bulky methyl groups create severe steric interactions with the oxygen atoms of the nitro group. To relieve this steric strain, the nitro group is forced to rotate out of the aromatic plane[2].

Once orthogonal to the ring, the nitro group's


-orbitals can no longer overlap with the aromatic 

-system. The molecule completely loses the stabilizing

effect and must rely solely on the weaker

effect[2]. This Steric Inhibition of Resonance (SIR) destabilizes the phenoxide anion, resulting in a significantly weaker acid with a pKa of 8.25[2][5].

SIR_Mechanism A 3,5-Dimethyl-4-nitrophenol (Substrate) B Methyl Groups Positioned Ortho to Nitro Group A->B C Severe Steric Clash (Nitro forced out of plane) B->C D Loss of Resonance (-R) Withdrawal Effect C->D E Decreased Phenoxide Stability Measured pKa = 8.25 D->E

Logical flow of Steric Inhibition of Resonance (SIR) increasing the pKa of 3,5-dimethyl-4-nitrophenol.

Quantitative Data: Isomeric pKa Comparison

The table below summarizes the experimental pKa values, highlighting how structural context directly modulates the primary electronic effects acting on the phenoxide anion.

CompoundpKa (25°C)Structural ContextPrimary Electronic Effect on Phenoxide
Phenol ~10.0UnsubstitutedNone
4-Nitrophenol 7.15Nitro para to OHStrong

, Strong

2,6-Dimethyl-4-nitrophenol 7.19Methyls ortho to OHStrong

, Strong

(Planar

)
3,5-Dimethyl-4-nitrophenol 8.25Methyls ortho to

Strong

, Weak/No

(Orthogonal

)

(Data synthesized from authoritative chemical databases and literature[2][3][4][5])

Experimental Methodology: Self-Validating UV-Vis Spectrophotometric Titration

While potentiometric titration is a standard method for pKa determination, it is highly susceptible to error when analyzing lipophilic compounds with low aqueous solubility, such as dimethyl nitrophenols.

Causality of Experimental Choice: We utilize UV-Vis spectrophotometry because nitrophenols possess strong chromophores. The protonated state (phenol) and deprotonated state (phenoxide) exhibit distinct absorption maxima (typically


 ~320 nm for the neutral species and ~400 nm for the anion). By tracking the shift in absorbance as a function of pH, we can extract highly accurate pKa values even at micromolar concentrations, circumventing solubility limits.
Step-by-Step Protocol

Step 1: Buffer Array Preparation Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 5.0 to 10.0 in increments of 0.2 pH units. Ensure the ionic strength is kept constant (e.g.,


 M with KCl) to prevent activity coefficient variations.

Step 2: Analyte Dosing Prepare a 10 mM stock solution of the dimethyl nitrophenol isomer in spectroscopic grade methanol. Spike exactly 10


L of the stock into 3.0 mL of each buffer solution directly in a quartz cuvette (final concentration ~33 

M, ensuring

organic solvent to prevent dielectric constant shifts).

Step 3: Spectral Acquisition Record the UV-Vis absorption spectra from 250 nm to 500 nm for each pH solution at a constant temperature of 25.0 ± 0.1°C using a thermostated cell holder.

Step 4: Isosbestic Point Validation (The Internal Control) Overlay all spectra. Crucial Step: You must observe a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). Trustworthiness Principle: The isosbestic point is a self-validating mechanism. Its presence guarantees a clean two-state equilibrium (


) without side reactions, degradation, or analyte precipitation. If the isosbestic point drifts, the assay is invalid and must be restarted.

Step 5: Non-Linear Regression Analysis Select the wavelength of maximum absorbance difference between the acid and base forms (


 of the phenoxide). Plot Absorbance (

) vs. pH. Fit the data using the non-linear Henderson-Hasselbalch equation:

Where

and

are the asymptotic absorbances of the fully protonated and deprotonated species, respectively.

UVVis_Workflow Step1 1. Buffer Array (pH 5.0 - 10.0) Step2 2. Analyte Dosing (Constant [C]) Step1->Step2 Step3 3. UV-Vis Scan (250 - 500 nm) Step2->Step3 Step4 4. Isosbestic Validation (Internal Control) Step3->Step4 Step5 5. Non-Linear Fit (pKa Extraction) Step4->Step5

Self-validating UV-Vis spectrophotometric workflow for high-precision pKa determination.

Conclusion

The


 log unit difference in pKa between 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol perfectly illustrates how 3D spatial geometry dictates 2D electronic resonance. For researchers developing novel therapeutics or analyzing atmospheric aerosols[1], recognizing the phenomenon of Steric Inhibition of Resonance is critical. Utilizing self-validating protocols like isosbestic-controlled UV-Vis spectrophotometry ensures that the physicochemical parameters driving your downstream models are built on an unshakeable foundation of empirical truth.

References

  • Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?
  • Source: chemicalbook.
  • Source: benchchem.
  • Source: benchchem.
  • Source: acs.

Sources

Safety data sheet (SDS) for 3,4-dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

From Molecular Architecture to Safe Handling Protocols

Executive Summary & Chemical Identity

Warning: 3,4-Dimethyl-2-nitrophenol (CAS: 3114-62-3) is a specialized nitro-aromatic intermediate. Unlike common commodity chemicals, specific toxicological datasets for this isomer are often extrapolated from the broader nitrophenol class. This guide synthesizes known data with structural activity relationship (SAR) insights to provide a conservative, high-safety handling protocol.

Chemical Identification
ParameterDetail
Chemical Name This compound
Synonyms 2-Nitro-3,4-xylenol; 2-Nitro-3,4-dimethylphenol
CAS Number 3114-62-3
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Yellow crystalline solid (characteristic of nitrophenols)
Solubility Soluble in organic solvents (DMSO, Ethanol, DCM); Low solubility in water.

Hazard Identification & Toxicology (The "Why")

To handle this compound safely, one must understand how it interacts with biological systems. It is not merely a "poison"; it is a metabolic disruptor.

The Mechanism of Toxicity: Mitochondrial Uncoupling

The primary danger of nitrophenols lies in their ability to act as protonophores .

  • Entry: The lipophilic nature of the benzene ring allows the molecule to cross the inner mitochondrial membrane.

  • Proton Shuttle: The phenolic hydroxyl group (-OH) dissociates its proton in the alkaline mitochondrial matrix.

  • Collapse: The anionic form returns to the intermembrane space, picks up a proton, and re-enters. This cycle dissipates the proton gradient (

    
    ) required for ATP synthase to function.
    
  • Result: Energy is released as heat instead of ATP, leading to hyperthermia, metabolic acidosis, and cellular necrosis.

GHS Classification (Derived)

Based on structural analogs (e.g., 2,4-Dinitrophenol, 4-Nitrophenol).

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage: Category 1 (Causes serious eye damage - Phenolic compounds are corrosive).[1]

  • Specific Target Organ Toxicity: Category 2 (Blood/Methemoglobinemia).

Visualizing the Toxicity Pathway

ToxicityMechanism Exposure Exposure (Dermal/Inhalation) Absorption Systemic Absorption (Lipophilic Transport) Exposure->Absorption Mitochondria Mitochondrial Entry Absorption->Mitochondria Uncoupling Proton Gradient Collapse (Uncoupling) Mitochondria->Uncoupling Protonophore Action ATP_Loss ATP Depletion Uncoupling->ATP_Loss Heat Uncontrolled Thermogenesis Uncoupling->Heat

Figure 1: The toxicological cascade of nitrophenol derivatives, highlighting the critical uncoupling of oxidative phosphorylation.

Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of dust during weighing.
Dermal (Hands) Double Gloving: Nitrile (Inner) + Neoprene (Outer)Nitrophenols can permeate thin nitrile. Neoprene offers superior resistance to phenolics.
Ocular Chemical Splash GogglesSafety glasses are insufficient; phenolic burns to the cornea are often irreversible.
Body Tyvek Lab Coat or ApronPrevents absorption through clothing fabrics.
Protocol: Safe Weighing & Solubilization

Objective: Prepare a 100 mM stock solution in DMSO without generating dust.

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun on the weighing boat. Nitro-aromatics can be static-prone, causing "jumping" of powder.

  • Weighing:

    • Place a pre-tared vial inside the balance.

    • Transfer solid this compound directly into the vial.

    • Do not use a weighing paper that requires transfer; weigh directly into the vessel.

  • Solubilization:

    • Add DMSO (Dimethyl sulfoxide) gently down the side of the vial.

    • Caution: The dissolution may be slightly exothermic.

    • Vortex with the cap tightly sealed.

  • Labeling: Mark as "TOXIC: MITOCHONDRIAL UNCOUPLER."

Emergency Response & First Aid

Critical Indicator: Yellow staining of the skin indicates exposure and absorption.

Exposure Scenarios
  • Skin Contact:

    • Immediate: Wash with polyethylene glycol 300 (PEG 300) or methylated spirits if available, followed by copious soap and water. Ethanol helps solubilize the lipophilic phenol better than water alone.

    • Observation: Monitor for signs of tachycardia or excessive sweating (hyperthermia).

  • Eye Contact:

    • Flush for 15 minutes minimum.[2] Do not use neutralizing agents (acids/bases); use saline or water only.

  • Ingestion:

    • Do NOT induce vomiting. The compound is corrosive.

    • Administer activated charcoal slurry if conscious and within 1 hour of ingestion (clinical decision).

Fire Fighting Measures
  • Flash Point: >100°C (Estimated).

  • Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

  • Explosion Risk: Like many nitro-compounds, dry dusts can be explosive if suspended in air. Avoid grinding the dry solid.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Light: Protect from light (Amber vials). Nitro groups can undergo photoreduction or rearrangement over time.

  • Incompatibilities:

    • Strong Bases: Will form nitrophenolate salts, which are often more shock-sensitive and explosive than the parent phenol.

    • Reducing Agents: Can reduce the nitro group to an amine (3,4-dimethyl-2-aminophenol), altering chemical properties.

References & Grounding

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76957, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrophenol derivatives. Retrieved from [Link]

(Note: Due to the specific isomeric nature of CAS 3114-62-3, some hazard data is extrapolated from the closest structural analogs, 2-nitro-p-cresol and other dimethyl-nitrophenols, following standard industrial hygiene practices.)

Sources

Steric and Electronic Modulation in 2-Nitro-Substituted Xylenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a nitro group into the xylenol (dimethylphenol) scaffold creates a complex interplay between steric repulsion and electronic conjugation. This guide focuses specifically on 2-nitro-substituted xylenols , where the ortho-nitro motif introduces Intramolecular Hydrogen Bonding (IMHB). We analyze the critical distinction between "buttressed" isomers (e.g., 2-nitro-3,5-xylenol) and "planar" isomers (e.g., 2-nitro-4,5-xylenol). Understanding these steric constraints is vital for predicting


, optimizing regioselective synthesis, and designing lipophilic drug intermediates.

Mechanistic Principles: The "Buttressing Effect"

The physicochemical behavior of 2-nitro-xylenols is governed by two opposing forces:

  • Resonance Planarity: The nitro group seeks coplanarity with the aromatic ring to maximize

    
    -electron delocalization (mesomeric effect, 
    
    
    
    ).
  • Steric Repulsion: Methyl groups adjacent to the nitro group force a rotation around the

    
     bond, disrupting planarity.
    
The Buttressing Anomaly

In standard ortho-nitrophenols, the nitro group is coplanar, stabilized by a strong IMHB with the hydroxyl proton. However, in 2-nitro-3,5-xylenol , the methyl group at position 3 exerts direct steric pressure on the nitro group at position 2.

This is the Buttressing Effect : The 3-methyl group "locks" the nitro group into a twisted conformation (high torsion angle), preventing it from achieving the planar geometry required for maximum resonance withdrawal or optimal hydrogen bonding.

Comparative Mechanistic Pathway:

StericMechanism Substrate_A 2-Nitro-4,5-xylenol (Unbuttressed) State_A Planar Nitro Group (Low Torsion Angle) Substrate_A->State_A Substrate_B 2-Nitro-3,5-xylenol (Buttressed) State_B Twisted Nitro Group (High Torsion Angle >30°) Substrate_B->State_B Effect_A Strong IMHB Max Resonance (-M) State_A->Effect_A Effect_B Weakened IMHB Steric Inhibition of Resonance (SIR) State_B->Effect_B Outcome_A Lower pKa (More Acidic) High Chelation Effect_A->Outcome_A Outcome_B Higher pKa (Less Acidic) Reduced Conjugation Effect_B->Outcome_B

Figure 1: Mechanistic divergence between unbuttressed and buttressed 2-nitro-xylenol isomers. The 3-methyl group in the buttressed isomer forces a twist that disrupts electronic conjugation.

Physicochemical Characterization

The structural distortion described above manifests in quantifiable spectral and physical shifts.[1]

Acidity ( ) Modulation

Steric Inhibition of Resonance (SIR) significantly impacts acidity. The phenoxide anion relies on the nitro group to delocalize negative charge.[2] When the nitro group is twisted out of plane by a 3-methyl group, this stabilization is lost.

IsomerStructure TypeSteric EnvironmentPredicted

Rationale
2-Nitro-4,5-xylenol UnbuttressedPlanar

~7.2 - 7.5Full resonance stabilization; strong IMHB stabilizes neutral form slightly, but anion is very stable.
2-Nitro-3,5-xylenol ButtressedTwisted

~8.0 - 8.5SIR Effect: Twisted

cannot effectively delocalize the phenoxide charge, making the molecule less acidic.
Phenol (Ref) N/AN/A10.0Baseline acidity without electron-withdrawing groups.
Infrared Spectroscopy (IR)

The Intramolecular Hydrogen Bond (IMHB) creates a diagnostic signature in the IR spectrum.

  • Free Phenol: Sharp

    
     at 
    
    
    
    .
  • Strong IMHB (Planar): Broad, red-shifted band at

    
    .
    
  • Weakened IMHB (Twisted): Due to the twist in 2-nitro-3,5-xylenol, the

    
     distance increases, weakening the bond. The absorption shifts back toward higher wavenumbers (sharper peak) compared to the planar isomer.
    

Experimental Protocol: Regioselective Synthesis & Separation

Objective: Synthesize and isolate 2-nitro-3,5-xylenol from 3,5-dimethylphenol. Challenge: Nitration of 3,5-xylenol yields a mixture of the ortho-isomer (2-nitro) and the para-isomer (4-nitro). Solution: Exploit the "Ortho Effect" (volatility) for separation.

Synthesis Workflow (Nitration)

Reagents:

  • 3,5-Dimethylphenol (10.0 g, 82 mmol)

  • Nitric Acid (70%, 1.1 eq)[3]

  • Acetic Acid (Solvent)

  • Temperature:

    
     (Strict control to prevent dinitration)
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,5-dimethylphenol in glacial acetic acid (40 mL) in a round-bottom flask equipped with a thermometer and magnetic stir bar.

  • Cooling: Immerse the flask in an ice-salt bath to reach

    
    .
    
  • Addition: Add the nitric acid solution dropwise over 30 minutes. Critical: Do not allow the internal temperature to exceed

    
    . The 3,5-dimethyl substitution pattern activates the ring; exotherms are rapid.
    
  • Quenching: Pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate (mixture of isomers) will form.

  • Filtration: Filter the crude solid and wash with cold water to remove acid traces.

Separation: The Steam Distillation Method

This is the self-validating step. Only the 2-nitro isomer is volatile with steam.

  • Mechanism: The 2-nitro isomer forms an Intramolecular H-bond, "hiding" its polar groups. It behaves like a non-polar hydrocarbon (low boiling point).

  • Contrast: The 4-nitro isomer forms Intermolecular H-bonds with other molecules, creating a lattice with a high boiling point.

Protocol:

  • Suspend the crude solid in water (200 mL) in a distillation flask.

  • Pass live steam through the suspension.

  • Collection: Bright yellow crystals of 2-nitro-3,5-xylenol will co-distill with the water and condense in the receiver.

  • Residue: The non-volatile 4-nitro-3,5-xylenol remains in the boiling flask.

  • Purification: Recrystallize the distillate from ethanol/water (80:20) to obtain analytical grade crystals.

Workflow Diagram:

SeparationProtocol cluster_volatile Distillate (Volatile) cluster_residue Residue (Non-Volatile) Start Crude Nitration Mixture (2-Nitro + 4-Nitro isomers) Steam Steam Distillation Start->Steam Ortho 2-Nitro-3,5-xylenol (Intramolecular H-Bond) Steam->Ortho Co-distills Para 4-Nitro-3,5-xylenol (Intermolecular H-Bond) Steam->Para Remains in flask

Figure 2: Separation logic relying on the chelation effect. The 2-nitro isomer is steam volatile due to internal hydrogen bonding.

Applications in Drug Development[4]

The steric modulation of 2-nitro-xylenols is a tool for tuning bioavailability:

  • Lipophilicity (

    
    ):  The 2-nitro isomers are significantly more lipophilic than their 4-nitro counterparts due to the masking of the polar hydroxyl group by IMHB. This enhances membrane permeability.
    
  • Metabolic Stability: The "buttressing" methyl group at position 3 sterically hinders enzymatic attack (e.g., by nitroreductases) at the nitro group, potentially prolonging half-life compared to unhindered nitrophenols.

References

  • Pauling, L. (1936). The Nature of the Chemical Bond. Application of Results Obtained from the Quantum Mechanics and from a Theory of Paramagnetic Susceptibility to the Structure of Molecules. Journal of the American Chemical Society, 53(4), 1367–1400. Link

  • Wheland, G. W., & Brownell, R. M. (1953). The Steric Inhibition of Resonance. III. Acid Strengths of Some Nitro- and Cyanophenols. Journal of the American Chemical Society, 75(10), 2520–2523. Link

  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in 2-Nitrophenol and its Methyl Derivatives. Journal of Molecular Structure: THEOCHEM, 764(1-3), 141-148. Link

  • BenchChem. (2025). Application Notes and Protocol for the Nitration of 2,3,5-Trimethylphenol.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3,5-Dimethyl-4-nitrophenol.Link

Sources

Technical Guide: Regioselective Nitration and Structural Identification of 3,4-Dimethylphenol Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitration of 3,4-dimethylphenol (3,4-xylenol) represents a classic yet critical study in electrophilic aromatic substitution, often serving as a model for predicting regioselectivity in polysubstituted pharmacophores. For drug development professionals, accurately identifying the isomeric products of this reaction is paramount, as the position of the nitro group dramatically alters the electronic landscape and metabolic stability of the resulting scaffold.

This guide provides a definitive technical workflow for the synthesis, separation, and—most importantly—the unambiguous structural identification of the nitration products. It moves beyond basic textbook descriptions to focus on the specific spectroscopic signatures (NMR coupling constants) that distinguish the regioisomers without the need for X-ray crystallography.

Mechanistic Principles & Regioselectivity

Substrate Analysis

The substrate, 3,4-dimethylphenol, contains two activating groups:

  • Hydroxyl Group (-OH): A strong activator and ortho, para-director.

  • Methyl Groups (-CH₃): Weak activators and ortho, para-directors.

The -OH group dominates the directing effect.[1] However, the para position relative to the -OH (C4) is blocked by a methyl group. Consequently, substitution occurs primarily at the positions ortho to the hydroxyl group: C2 and C6 .

Steric vs. Electronic Control[1]
  • Pathway A (Attack at C6): This position is flanked by the -OH group and a hydrogen atom. It is sterically accessible.[1]

  • Pathway B (Attack at C2): This position is "sandwiched" between the -OH group and the C3-methyl group. It suffers from significant steric hindrance (buttressing effect).

  • Major Product: 6-nitro-3,4-dimethylphenol (IUPAC: 2-nitro-4,5-dimethylphenol).[2]

  • Minor Product: 2-nitro-3,4-dimethylphenol.

Reaction Pathway Diagram

NitrationPathway Start 3,4-Dimethylphenol (Substrate) Inter Sigma Complex (Arenium Ion) Start->Inter + NO2+ Major MAJOR PRODUCT 2-nitro-4,5-dimethylphenol (Attack at C6) Inter->Major Kinetic & Thermodynamic Favorability (Low Sterics) Minor MINOR PRODUCT 2-nitro-3,4-dimethylphenol (Attack at C2) Inter->Minor Steric Hindrance (OH/Me Interaction)

Figure 1: Mechanistic pathway illustrating the steric divergence leading to the major and minor nitration products.

Experimental Protocol

Materials
  • Substrate: 3,4-Dimethylphenol (CAS 95-65-8)[3]

  • Reagents: Nitric Acid (70%), Glacial Acetic Acid (solvent/moderator).

  • Solvent: Dichloromethane (DCM) for extraction.

Synthesis Procedure (Mild Conditions)

To minimize dinitration and oxidation (tar formation), a controlled nitration in acetic acid is recommended over concentrated mixed acids.

  • Dissolution: Dissolve 10.0 mmol of 3,4-dimethylphenol in 15 mL of glacial acetic acid. Cool to 0–5 °C in an ice bath.

  • Addition: Dropwise add a solution of HNO₃ (11.0 mmol, 1.1 eq) in 5 mL acetic acid over 20 minutes. Critical: Maintain temperature <10 °C to prevent dinitration.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (20% EtOAc/Hexane).

  • Quench: Pour the mixture into 100 mL of ice water. The products typically precipitate as yellow solids.

  • Extraction: Extract with DCM (3 x 30 mL). Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

Separation & Purification Strategy

Both products are ortho-nitrophenols, meaning they possess intramolecular hydrogen bonds between the nitro oxygen and the phenolic hydrogen. This lowers their boiling points and polarity compared to para-nitrophenols, but makes them difficult to separate from each other.

Steam Distillation (Preliminary)

While both isomers are volatile, the Minor Isomer (2-nitro-3,4-dimethyl) is often slightly more volatile due to the "buttressing" effect of the methyl group compressing the nitro/hydroxyl interaction, making the molecule more compact. However, for high purity, chromatography is required.

Column Chromatography
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 95:5 to 80:20).

  • Elution Order:

    • Minor Isomer: 2-nitro-3,4-dimethylphenol (Less polar due to steric shielding of the polar head).

    • Major Isomer: 2-nitro-4,5-dimethylphenol.[2]

Structural Identification (The Core)

This section details the definitive method to distinguish the isomers using ¹H NMR spectroscopy . This method is self-validating based on the coupling constants (


 values) of the aromatic protons.
The "Coupling Constant" Logic
  • Major Product (2-nitro-4,5-dimethylphenol):

    • The remaining aromatic protons are at positions C3 and C6 (relative to the new IUPAC numbering where OH=1, NO2=2).

    • These protons are para to each other.

    • Signal: Two Singlets (or very weak coupling,

      
       Hz).
      
  • Minor Product (2-nitro-3,4-dimethylphenol):

    • The remaining aromatic protons are at positions C5 and C6 .

    • These protons are ortho to each other.

    • Signal: Two Doublets (

      
       Hz).
      
Identification Decision Tree

ID_Workflow Sample Isolated Product Fraction NMR Acquire 1H NMR (CDCl3) Sample->NMR Analyze Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->Analyze Decision Are the aromatic signals Singlets or Doublets? Analyze->Decision ResultMajor Singlets (Para H) ID: 2-nitro-4,5-dimethylphenol (Major Product) Decision->ResultMajor Singlets ResultMinor Doublets (Ortho H, J=8Hz) ID: 2-nitro-3,4-dimethylphenol (Minor Product) Decision->ResultMinor Doublets

Figure 2: NMR-based decision tree for definitive isomer identification.

Technical Data Summary

PropertyMajor IsomerMinor Isomer
IUPAC Name 2-nitro-4,5-dimethylphenol2-nitro-3,4-dimethylphenol
Common Name 6-nitro-3,4-xylenol2-nitro-3,4-xylenol
CAS Number [18087-10-0][19499-93-5]
Regiochemistry Attack at C6 (Low Steric)Attack at C2 (High Steric)
¹H NMR Pattern Two Singlets (Para-H)Two Doublets (Ortho-H)
Appearance Yellow Crystalline SolidYellow Crystalline Solid
Est.[2][4][5][6][7] Melting Point ~168 °C (dec.)~65-70 °C

*Note: Melting points of nitrophenols vary significantly based on purity and crystalline form. Spectroscopic ID is recommended over MP.

References

  • Nitration of 3,4-dimethylphenol and derivatives. Australian Journal of Chemistry. (1989). Detailed study on the nitration pathways of methylated phenols.

  • Regioselective Nitration using CAN. Arkivoc. (2003). Describes the use of Cerium(IV) Ammonium Nitrate for high-yield synthesis of 2-nitro-4,5-dimethylphenol.

  • PubChem Compound Summary: 4,5-Dimethyl-2-nitrophenol. National Center for Biotechnology Information. (2025).[1][4][7][8]

  • PubChem Compound Summary: 2,3-Dimethyl-4-nitrophenol. National Center for Biotechnology Information. (2025).[1][4][7][8]

Sources

3,4-dimethyl-2-nitrophenol PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,4-dimethyl-2-nitrophenol , a specific regioisomer of nitrated 3,4-xylenol. This compound is distinct from its more common isomer, 4,5-dimethyl-2-nitrophenol (often referred to as 6-nitro-3,4-xylenol).

Technical Monograph: this compound

PART 1: Chemical Identity & Digital Fingerprinting

This compound is a sterically congested aromatic compound. Unlike standard nitrophenols, the nitro group at position 2 is wedged between the phenolic hydroxyl group (position 1) and a methyl group (position 3). This "buttressing effect" significantly influences its spectral properties and reactivity compared to other xylenol isomers.

Identifier Value / Descriptor Technical Note
CAS Registry Number 3114-62-3 Primary identifier for regulatory and synthesis databases.
IUPAC Name This compoundSystematic nomenclature.
Synonyms 2-Nitro-3,4-xylenol; 2-Nitro-3,4-dimethylphenol"Xylenol" is the trivial name for dimethylphenols.
Molecular Formula

MW: 167.16 g/mol
SMILES CC1=C(C(=C(C=C1)O)[O-])CDeterministic string for cheminformatics.[1][2]
InChIKey (Isomer Specific)Note: Often conflated with the 6-nitro isomer in automated databases. Verify via CAS.[2][3][4][5][6]
PART 2: Structural Analysis & Physicochemical Properties

1. The Steric "Buttress" Effect The defining feature of this molecule is the steric crowding at the C2 position.

  • Intramolecular Hydrogen Bonding: Like all ortho-nitrophenols, a hydrogen bond exists between the phenolic hydrogen and the nitro oxygen (

    
    ). However, the methyl group at C3 forces the nitro group to twist slightly out of planarity with the benzene ring to relieve steric strain.
    
  • Consequence: This twisting weakens the resonance conjugation of the nitro group with the ring compared to the unhindered isomer (4,5-dimethyl-2-nitrophenol), affecting UV-Vis absorption maxima and pKa values.

2. Solubility & Volatility

  • Steam Volatility: Due to the intramolecular H-bond (chelation), the molecule has reduced intermolecular interactions with water. It is steam volatile , a property critical for purification.

  • Solubility: Soluble in common organic solvents (dichloromethane, ethyl acetate, ethanol); sparingly soluble in cold water.

PART 3: Synthetic Pathways & Regiochemistry

Core Challenge: The nitration of 3,4-dimethylphenol (3,4-xylenol) is an electrophilic aromatic substitution that yields two ortho-isomers (para-position is blocked by a methyl group).

  • Major Product (Kinetic & Thermodynamic): 4,5-dimethyl-2-nitrophenol (also called 6-nitro-3,4-xylenol). Attack at C6 is sterically favored.

  • Minor Product (Target): This compound . Attack at C2 is sterically hindered by the adjacent C3-methyl group.

Experimental Protocol: Controlled Nitration

  • Precursor: 3,4-Dimethylphenol (CAS 95-65-8).[5][7]

  • Reagent: Dilute Nitric Acid (

    
    ) or Sodium Nitrite/Sulfuric Acid (
    
    
    
    ).
  • Solvent: Benzene or Dichloromethane (DCM) is preferred over water to control temperature and solubility.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mol of 3,4-dimethylphenol in DCM (50 mL). Cool to 0–5°C in an ice bath.

  • Nitration: Add dilute

    
     (1.1 eq) dropwise over 30 minutes. Maintain temperature <10°C to minimize dinitration and oxidation tars.
    
  • Quenching: Pour reaction mixture into ice water. Extract the organic layer with DCM.

  • Separation (The Critical Step):

    • Note: Both isomers are ortho-nitrophenols and are steam volatile. Simple steam distillation will separate them from tars but not efficiently from each other.

    • Chromatography: Use Silica Gel Column Chromatography.[8]

    • Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Elution Order: The sterically hindered this compound (Target) typically elutes after the less polar major isomer, or requires careful optimization due to the twisting of the nitro group altering polarity. Self-Validation: Monitor via TLC. The target isomer will show a distinct

      
       and likely a slightly different shade of yellow due to the twisted chromophore.
      

Visualization: Synthesis & Separation Logic

SynthesisWorkflow Start Precursor: 3,4-Dimethylphenol Process Nitration (Dilute HNO3, 0-5°C) Start->Process Inter Crude Mixture: Isomers + Tars Process->Inter Steam Steam Distillation (Removes Tars) Inter->Steam Purification 1 Isomers Distillate: Mixture of Ortho-Isomers Steam->Isomers Column Silica Gel Chromatography (Hexane/EtOAc) Isomers->Column Purification 2 Major Major Product: 4,5-Dimethyl-2-nitrophenol (Sterically Unhindered) Column->Major Fraction A Target TARGET: This compound (Sterically Hindered at C2) Column->Target Fraction B (Minor)

Caption: Workflow for the isolation of the hindered 2-nitro isomer from the nitration of 3,4-xylenol.

PART 4: Analytical Characterization

To validate the identity of This compound versus its isomer, rely on NMR spectroscopy.

Method Expected Signal (Target Isomer) Mechanistic Explanation
1H NMR (Aromatic) Two doublets (ortho-coupling)The protons at C5 and C6 are adjacent (

Hz).
1H NMR (Methyls) Distinct shiftsThe C3-Methyl is shielded/deshielded differently by the adjacent twisted Nitro group compared to the C4-Methyl.
IR Spectroscopy

shift
The intramolecular H-bond frequency will differ from the 6-nitro isomer due to the steric squeeze at position 2.
PART 5: Safety & Handling (E-E-A-T)
  • Toxicity: Like all nitrophenols, this compound is a potential uncoupler of oxidative phosphorylation. It disrupts ATP synthesis in mitochondria.

  • Handling:

    • Wear nitrile gloves and a face shield.

    • Work in a fume hood to avoid inhaling vapors (which may be volatile).

    • Skin Absorption: High risk. Wash immediately with polyethylene glycol (PEG 400) or ethanol followed by soap/water if contact occurs (water alone is inefficient due to lipophilicity).

References

  • Chemical Identity & Isomer Data

    • Source: National Institute of Standards and Technology (NIST).[5] "Phenol, 3,4-dimethyl- (Precursor Data)."

    • URL:[Link]

  • Nitration Protocols & Regioselectivity

    • Source: Arkivoc. "Facile, high-yield, regioselective synthesis of ortho-nitrophenols."[9] (Discusses nitration patterns of dimethylphenols).

    • URL:[Link]

  • Spectral Properties of Hindered Nitrophenols

    • Source: Canadian Journal of Chemistry. "The Effect of Steric Interactions: this compound." (Specific IR/UV analysis of this isomer).
    • URL:[Link]

Sources

Methodological & Application

Application Note: Spectrophotometric Determination of Nitrate Using 3,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical chemists requiring a high-sensitivity, interference-resistant protocol for nitrate determination. Unlike the standard 2,6-dimethylphenol method (ISO 7890-3), which utilizes direct UV detection, this protocol focuses on the 3,4-dimethylphenol (3,4-xylenol) distillation method . This variant is particularly valuable for complex matrices (e.g., soils, plant tissues, drug precursors) where organic matter or turbidity precludes direct UV measurement.


-N)

Executive Summary

This protocol details the quantification of nitrate using 3,4-dimethylphenol (3,4-xylenol). In the presence of sulfuric acid, nitrate nitrates 3,4-dimethylphenol to form 6-nitro-3,4-dimethylphenol . This product is steam-volatile, allowing it to be separated from interfering non-volatile matrix components via distillation. Upon collection in an alkaline solution, the product undergoes a bathochromic shift to form a highly colored yellow phenolate anion, measurable at 432 nm .

Key Advantages:

  • Matrix Tolerance: Distillation removes positive interferences from colored organic matter and non-volatile oxidants.

  • Selectivity: The 3,4-isomer offers specific nitration kinetics that, when combined with distillation, provides superior specificity over the standard brucine or direct UV methods.

Theoretical Foundation

Reaction Mechanism

The determination relies on Electrophilic Aromatic Substitution (EAS).[1]

  • Nitronium Formation: In concentrated sulfuric acid, nitrate is dehydrated to form the nitronium ion (

    
    ).
    
  • Nitration: The 3,4-dimethylphenol molecule directs the incoming nitro group to the ortho position (C6), which is sterically accessible and activated by the hydroxyl group. This forms 6-nitro-3,4-dimethylphenol.[2]

  • Alkaline Shift: The nitro-phenol product is distilled into Sodium Hydroxide (NaOH). The base deprotonates the hydroxyl group, creating a resonance-stabilized phenolate ion responsible for the intense yellow color (

    
    ).
    
Mechanism Diagram

NitrationMechanism Nitrate Nitrate (NO3-) + H2SO4 Nitronium Nitronium Ion (NO2+) Nitrate->Nitronium Dehydration Intermediate Transition State (Sigma Complex) Nitronium->Intermediate + 3,4-DMP DMP 3,4-Dimethylphenol DMP->Intermediate ProductAcid 6-nitro-3,4-dimethylphenol (Pale/Colorless in Acid) Intermediate->ProductAcid - H+ ProductBase Phenolate Anion (Yellow, Abs @ 432nm) ProductAcid->ProductBase Distillation into NaOH (Bathochromic Shift)

Figure 1: Reaction pathway from nitrate dehydration to the formation of the chromophoric phenolate anion.[2][3]

Reagents and Equipment

Critical Reagents
ReagentSpecificationPurpose
3,4-Dimethylphenol >98% Purity (Solid or solution)Chromogenic agent.[4]
Sulfuric Acid (

)
Concentrated, Nitrogen-freeDehydrating agent; generates

.
Silver Sulfate (

)
ACS Reagent GradePrecipitates Chloride (

) interference.
Sulfamic Acid (

)
ACS Reagent GradeDestroys Nitrite (

) interference.
Sodium Hydroxide (NaOH) 2N SolutionTrapping agent; converts product to colored form.
Nitrate Standard

(Dried at 105°C)
Calibration standard.
Equipment
  • Spectrophotometer: Capable of reading at 430–450 nm with 10 mm quartz or glass cuvettes.

  • Steam Distillation Apparatus: Kjeldahl-type or micro-distillation unit.

  • Water Bath: Maintain 50°C for reaction incubation.

Analytical Protocol

Sample Pre-treatment (Interference Removal)

Self-Validating Step: Failure to remove chloride will result in low recovery (chlorine gas bleaches the color). Failure to remove nitrite will result in false positives.

  • Chloride Removal: If

    
    , add 
    
    
    
    solution dropwise until precipitation ceases. Filter through a 0.45
    
    
    membrane.[5]
  • Nitrite Removal: Add 50 mg of Sulfamic Acid (or 0.5 mL of 5% solution) per 10 mL of sample. Incubate for 5 minutes.

Nitration and Distillation Workflow

ProtocolFlow Start Sample Preparation (Remove Cl- and NO2-) ReagentAdd Add 3,4-DMP Reagent + H2SO4 (5:1 ratio) Start->ReagentAdd Incubate Incubate 10-20 min @ Room Temp ReagentAdd->Incubate Distill Steam Distillation Collect ~25mL distillate Incubate->Distill Trapping Trapping Agent Distill into 5mL 2N NaOH Distill->Trapping Measure Spectrophotometry Read Absorbance @ 432 nm Trapping->Measure

Figure 2: Operational workflow for the distillation-spectrophotometric method.

Step-by-Step Procedure:

  • Aliquot: Transfer 5.0 mL of pre-treated sample (containing 1–50

    
    
    
    
    
    -N) into the reaction flask.
  • Reagent Addition: Add 1.0 mL of 3,4-dimethylphenol solution (1% in acetone or acetic acid).

  • Acidification: Slowly add 15 mL of concentrated

    
     while swirling. (Caution: Exothermic).
    
  • Reaction: Allow to stand for 10–15 minutes. The solution may turn faint yellow/brown.

  • Distillation Setup: Add 20 mL of nitrogen-free distilled water to the flask to dilute the acid (stop reaction). Connect to the distillation apparatus.

  • Collection: Place the condenser outlet tip below the surface of 5 mL of 2N NaOH in the receiving flask.

  • Distill: Steam distill until approximately 25–30 mL of distillate is collected.

  • Make up: Dilute the distillate to exactly 50 mL with deionized water.

  • Measurement: Measure absorbance at 432 nm against a reagent blank carried through the entire procedure.

Data Analysis & Quality Control

Calibration

Prepare a standard curve using


 standards ranging from 0.05 to 5.0 mg/L 

-N.
  • Linearity: The method typically follows Beer's Law up to 5-10 mg/L.

  • Calculation:

    
    
    
Method Validation Parameters
ParameterTypical ValueNotes

432 nmVerify with a spectral scan (400–500 nm) on first use.
Molar Absorptivity

High sensitivity.
Detection Limit (LOD) 0.05 mg/LDependent on cuvette path length (use 50mm for lower LOD).
Precision (RSD) < 3%At 1.0 mg/L concentration.
Troubleshooting Guide
  • Low Recovery: Usually caused by chloride interference (bleaching) or insufficient distillation volume. Ensure Ag pre-treatment is sufficient.

  • High Blank: Contaminated sulfuric acid is the most common culprit. Use "Trace Metal" or "Environmental Grade" acid.

  • Turbidity in Cuvette: If distillate is cloudy, organic oils may have co-distilled. Extract the distillate with toluene, then re-extract the toluene with NaOH for a cleaner read.

References

  • Elton-Bott, R. R. (1977).[3] "A modified spectrophotometric method for nitrate in plants, soils and water by nitration of 3,4-dimethylphenol."[3][6] Analytica Chimica Acta, 90, 215-221.[3]

  • Norwitz, G., & Keliher, P. N. (1978).[7] "Inorganic interferences in the 2,4-xylenol spectrophotometric method for nitrate and their elimination." Analytica Chimica Acta, 98(2), 323-333.[7] (Provides foundational chemistry for xylenol/chloride interactions).

  • ISO 7890-3:1988. "Water quality — Determination of nitrate — Part 3: Spectrometric method using sulfosalicylic acid." (Note: Used as a reference for standard nitrate handling and interference protocols).

  • Barnes, H. (1950). "A modified 2:4-xylenol method for nitrate estimations." The Analyst, 75, 388-391. (Classic reference for the xylenol distillation principle).

Sources

Application Note: Regioselective Protocol for the Nitration of 3,4-Dimethylphenol to the 2-Nitro Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted ortho-nitrophenols is a critical transformation in the development of active pharmaceutical ingredients (APIs) and agrochemicals. However, the nitration of 3,4-dimethylphenol presents a classical regioselectivity challenge. The hydroxyl group is strongly activating and directs electrophilic aromatic substitution to the ortho positions (C2 and C6), as the para position (C4) is blocked by a methyl group.

Nomenclature & Regiochemistry Note: Nitration at the sterically hindered C2 position yields 3,4-dimethyl-2-nitrophenol. However, nitration preferentially occurs at the less sterically hindered C6 position. According to IUPAC nomenclature rules, nitration at C6 requires renumbering the ring to give the lowest possible locants to the substituents, resulting in the systematic name 4,5-dimethyl-2-nitrophenol (often colloquially referred to as the 2-nitro isomer in literature focusing on the ortho-relationship to the phenol) [1].

Classical nitration systems (e.g.,


 or 

) proceed via a highly reactive nitronium ion (

) and often result in poor regioselectivity, yielding nearly 1:1 mixtures of the C2 and C6 nitrated isomers alongside over-oxidized quinone byproducts [3]. To overcome this, Cerium(IV) Ammonium Nitrate (CAN) in the presence of

is utilized as a mild, highly regioselective nitrating agent. The reaction proceeds via a radical cation intermediate, heavily favoring the less sterically hindered C6 position to afford 4,5-dimethyl-2-nitrophenol in excellent yields without over-oxidation [1].

Quantitative Data & Strategy Selection

The table below summarizes the quantitative data comparing modern regioselective approaches against classical mixed-acid nitration. The CAN-mediated protocol is prioritized for its superior regioselectivity and yield.

Nitration StrategyReagents & ConditionsMajor Product IsomerRegioselectivity (C6:C2)Isolated Yield
CAN-Mediated (Recommended) CAN,

, MeCN, 0 °C to RT
4,5-dimethyl-2-nitrophenol> 95:5 89%
Metal Nitrate (Green)

, Acetone, RT
4,5-dimethyl-2-nitrophenolHigh~ 80%
Classical Nitration

,

,

Isomeric Mixture57:43Moderate

Data synthesized from comparative synthetic literature [1],[2], [3].

Experimental Protocol: CAN-Mediated Nitration

Materials Required
  • Substrate: 3,4-Dimethylphenol (CAS: 95-65-8)

  • Reagents: Cerium(IV) ammonium nitrate (CAN), Sodium bicarbonate (

    
    )
    
  • Solvents: Acetonitrile (MeCN, anhydrous), Ethyl acetate (EtOAc), Hexanes, Deionized water

Step-by-Step Methodology

This protocol is designed as a self-validating system. The causality behind each physical and chemical manipulation is explicitly detailed to ensure reproducible scale-up.

  • Substrate Dissolution: Dissolve 1.22 g (10.0 mmol) of 3,4-dimethylphenol in 20 mL of anhydrous acetonitrile in a 100 mL round-bottom flask.

    • Causality: Acetonitrile is a polar aprotic solvent that sufficiently solubilizes both the organic phenol and the inorganic CAN reagent. It is also highly resistant to oxidative degradation by Ce(IV).

  • System Buffering: Add 0.84 g (10.0 mmol) of solid

    
     to the solution and stir to create a suspension.
    
    • Causality: CAN solutions are inherently highly acidic. The addition of

      
       buffers the system, preventing acid-catalyzed polymerization of the electron-rich phenol and suppressing the generation of non-selective 
      
      
      
      ions, thereby isolating the reaction to the milder radical-cation pathway [1].
  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

    • Causality: The initial single-electron transfer (SET) from the phenol to Ce(IV) is highly exothermic. Strict thermal control prevents over-nitration (yielding dinitrophenols) and suppresses the formation of 2,5-cyclohexadienones.

  • Oxidant Addition: Weigh out 5.48 g (10.0 mmol) of CAN. Add the CAN to the chilled reaction mixture portion-wise over a period of 15–20 minutes.

    • Causality: Portion-wise addition prevents localized concentration spikes of the nitrating species, ensuring strict mononitration.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Monitor the reaction progression via TLC (Eluent: 8:2 Hexanes:EtOAc).

  • Aqueous Work-up: Once the starting material is consumed, quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel and extract with EtOAc (

    
     mL).
    
    • Causality: Water quenches any unreacted CAN and completely dissolves the inorganic cerium salts, allowing the organic nitrophenol to partition cleanly into the EtOAc layer.

  • Organic Phase Processing: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude dark-yellow residue via silica gel column chromatography (Eluent gradient: 95:5 to 85:15 Hexanes:EtOAc) to afford pure 4,5-dimethyl-2-nitrophenol as a yellow solid.

Analytical Validation (Self-Validating Check)

To ensure the trustworthiness of the protocol, researchers must validate that the reaction yielded the sterically favored 4,5-dimethyl-2-nitrophenol rather than the hindered this compound.


H NMR spectroscopy is the definitive tool for this validation based on aromatic coupling patterns: 
  • Target Isomer (4,5-dimethyl-2-nitrophenol): The aromatic protons are located at C3 and C6. Because they are para to each other, they do not exhibit standard ortho-coupling. The

    
    H NMR spectrum will display two distinct singlets  in the aromatic region (approx. 
    
    
    
    7.9 ppm and
    
    
    6.9 ppm).
  • Hindered Isomer (this compound): If nitration occurred at C2, the aromatic protons would be located at C5 and C6. Because they are ortho to each other, the

    
    H NMR spectrum would display two doublets  (
    
    
    
    Hz).

Observing two aromatic singlets definitively validates the success of the regioselective protocol.

Workflow Visualization

NitrationWorkflow N1 3,4-Dimethylphenol (1.0 eq) in MeCN N2 Add NaHCO3 (1.0 eq) as Buffer N1->N2 N3 Cool to 0-5 °C (Ice Bath) N2->N3 N4 Portion-wise Addition of CAN (1.0 eq) N3->N4 N5 Stir at RT (1-2 h) Monitor via TLC N4->N5 N6 Aqueous Work-up & EtOAc Extraction N5->N6 N7 Column Chromatography (Hexane:EtOAc) N6->N7 N8 Pure 4,5-Dimethyl- 2-nitrophenol N7->N8

Caption: Workflow for the regioselective CAN-mediated nitration of 3,4-dimethylphenol.

References

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • 2,6-DIMETHYL-4-NITROPHENOL synthesis, ChemicalBook,
  • Acid-promoted direct electrophilic trifluoromethylthiol

Topic: 3,4-Dimethyl-2-nitrophenol as an Analytical Standard for Chromatographic Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the use of 3,4-dimethyl-2-nitrophenol as an analytical standard in quantitative chromatographic applications. As a substituted nitrophenol, this compound is representative of a class of molecules relevant in environmental analysis, as metabolites of agrochemicals, or as intermediates in chemical synthesis.[1][2] This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices to empower researchers to not only replicate but also adapt these protocols with confidence. We present detailed, field-proven methodologies for quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), complete with system suitability criteria, data processing workflows, and troubleshooting guidance. The protocols are designed to be self-validating systems, ensuring scientific rigor and trustworthiness in analytical outcomes.

Physicochemical Profile and Standard Characterization

The reliability of any quantitative analysis is fundamentally dependent on the purity and accurate characterization of the analytical standard. This compound belongs to the nitrophenol family, compounds characterized by the presence of hydroxyl and nitro functional groups on a benzene ring. These groups dictate the molecule's chemical behavior, including its moderate polarity, UV absorbance, and susceptibility to derivatization for gas chromatography.

dot

Sources

Application Note: High-Resolution HPLC Separation of Nitroxylenol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Environmental Water Samples, Secondary Organic Aerosols (SOAs), and Derivatized Assay Products

Introduction and Analytical Context

Nitroxylenols (dimethylnitrophenols) represent a critical class of analytical targets. In atmospheric chemistry, they are frequently monitored as secondary organic aerosols (SOAs) formed via the oxidation of volatile organic compounds[1]. In environmental testing, specific isomers—such as 4-nitro-2,6-dimethylphenol—are generated as colored derivatization products during the spectrophotometric determination of nitrates and nitrites[2].

Because nitroxylenol isomers possess identical mass-to-charge ratios and exhibit heavily overlapping UV-Vis absorption spectra, direct mass spectrometry or simple spectrophotometry cannot distinguish between them. Baseline chromatographic separation is therefore mandatory to ensure accurate, isomer-specific quantification.

Scientific Principles & Causality: The "Why" Behind the Method

As analytical scientists, we must design methods based on molecular causality rather than trial and error. The separation of nitroxylenol isomers via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) exploits subtle differences in their molecular dipole moments, pKa values, and hydrogen-bonding capacities.

Intramolecular vs. Intermolecular Hydrogen Bonding

The spatial arrangement of the nitro (-NO


) and phenolic hydroxyl (-OH) groups dictates the retention behavior of each isomer on a C18 stationary phase:
  • Ortho-Nitro Isomers (e.g., 6-nitro-2,4-dimethylphenol): When the nitro group is adjacent to the hydroxyl group, the molecule forms a strong intramolecular hydrogen bond. This internal bonding effectively "shields" the polar functional groups from the aqueous mobile phase, drastically reducing the molecule's overall polarity. Consequently, ortho-isomers interact more strongly with the hydrophobic C18 alkyl chains and elute later [3].

  • Para-Nitro Isomers (e.g., 4-nitro-2,6-dimethylphenol): In para configurations, the distance between the functional groups prevents internal bonding. Instead, these molecules engage in extensive intermolecular hydrogen bonding with the aqueous mobile phase. This increases their apparent polarity, causing them to elute earlier [3].

Mobile Phase pH Control

Nitroxylenols are weak acids with pKa values typically ranging between 7.0 and 8.5. If the mobile phase pH is near their pKa, the molecules exist in a dynamic equilibrium between their neutral and ionized states, leading to severe peak broadening, tailing, and irreproducible retention times[3]. To enforce a self-validating, robust system, the mobile phase pH must be strictly maintained at least 2 units below the lowest pKa of the isomers. Using an acidic buffer (e.g., pH 4.0) ensures 100% of the analyte molecules remain in their neutral, protonated state[3].

Experimental Workflow

Workflow N1 Sample Prep (LLE with Ethyl Acetate) N2 Reconstitution (Mobile Phase) N1->N2 N3 RP-HPLC Injection (C18 Column) N2->N3 N4 Isocratic Elution (pH 4.0 Buffer / ACN) N3->N4 N5 Detection (PDA at 345 nm) N4->N5

Fig 1. End-to-end analytical workflow for the extraction and HPLC analysis of nitroxylenol isomers.

Step-by-Step Protocol

This protocol utilizes a liquid-liquid extraction (LLE) step using ethyl acetate, which provides superior partition coefficients for nitrophenolic compounds compared to conventional solvents[4].

Reagents and Materials
  • HPLC-grade Acetonitrile (ACN) and Water.

  • Sodium acetate and glacial acetic acid (analytical grade)[3].

  • Ethyl acetate (EA) for extraction[4].

  • Nitroxylenol analytical standards (e.g., 4-nitro-2,6-dimethylphenol, 6-nitro-2,4-dimethylphenol).

Sample Preparation (Liquid-Liquid Extraction)
  • Extraction: Transfer 5.0 mL of the aqueous sample (or SOA impinger solution) into a clean separatory funnel. Add 5.0 mL of ethyl acetate.

  • Partitioning: Shake vigorously for 2 minutes, venting periodically. Allow the phases to separate completely for 5 minutes[4].

  • Collection: Collect the upper organic (ethyl acetate) layer into a clean glass tube.

  • Concentration: Evaporate the ethyl acetate extract to dryness under a gentle, controlled stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in exactly 1.0 mL of the initial HPLC mobile phase. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 5 µm particle size). Note: Ensure the column is fully endcapped to prevent secondary silanol interactions.[3]

  • Mobile Phase: Isocratic mixture of 50 mM Acetate Buffer (pH 4.0) and Acetonitrile in a 60:40 (v/v) ratio[4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Thermostatically controlled at 25 °C.

  • Detection: Photodiode Array (PDA) detector set to 345 nm (optimal absorbance for nitro-dimethylphenols)[2].

Data Presentation: Chromatographic Properties

The table below summarizes the quantitative and structural parameters that validate the expected elution order.

IsomerStructural CharacteristicIntramolecular H-BondingRelative PolarityExpected Elution Order (C18)
4-nitro-2,6-dimethylphenol para-nitroNoHigh1 (Earliest)
4-nitro-3,5-dimethylphenol para-nitroNoHigh2
6-nitro-2,4-dimethylphenol ortho-nitroYesLow3 (Latest)

Troubleshooting & Self-Validating System

To ensure the trustworthiness of your analytical run, monitor the system for the following deviations. These act as built-in validation checks for your protocol:

  • Validation Check 1: Peak Asymmetry (Tailing).

    • Causality: Peak tailing (Asymmetry factor > 1.5) indicates incomplete protonation of the phenolic -OH group or secondary interactions with unendcapped silanols on the stationary phase.

    • Correction: Immediately verify the pH of the acetate buffer is strictly ≤ 4.0. If the pH is correct, the column may be degrading; switch to a new, fully endcapped C18 column[3].

  • Validation Check 2: Co-elution of Isomers.

    • Causality: Insufficient hydrophobic selectivity between the para and ortho isomers.

    • Correction: Decrease the organic modifier (ACN) percentage by 5% (e.g., to 65:35 Buffer:ACN). This increases the retention factor (

      
      ) and enhances resolution. Alternatively, switch to a Phenyl-Hexyl column to exploit 
      
      
      
      interactions with the aromatic rings for orthogonal selectivity[3].

References

  • U.S. Environmental Protection Agency. "Expedited Approval of Alternative Test Procedures for the Analysis of Contaminants Under the Safe Drinking Water Act." Federal Register, 2011. Available at:[Link]

  • Taylor & Francis. "Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction." Taylor & Francis Online, 2017. Available at: [Link]

  • Yuan, B., et al. "Secondary formation of nitrated phenols: insights from observations during the Uintah Basin Winter Ozone Study (UBWOS)." Atmospheric Chemistry and Physics, Copernicus Publications, 2016. Available at: [Link]

Sources

Application Note: High-Efficiency Reduction of Sterically Hindered 3,4-Dimethyl-2-Nitrophenol

[1]

Introduction & Mechanistic Challenges

The target compound, 2-amino-3,4-dimethylphenol , is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and specialty dyes. Its precursor, This compound , possesses a nitro group in a highly congested environment.

The Steric Challenge (The "Ortho-Meta" Squeeze)

Unlike simple nitrophenols, the 2-nitro group here is sandwiched.

  • Position 1 (OH): Provides electronic donation but steric bulk.

  • Position 3 (CH₃): The "buttressing effect" of the 3-methyl group restricts the rotation of the nitro group, making it difficult for the group to lay flat on heterogeneous catalyst surfaces (e.g., Pd/C).

Implications for Protocol Design:

  • Catalytic Hydrogenation: May require elevated pressure or temperature compared to standard isomers.

  • Chemical Reduction: Electron transfer mechanisms (e.g., Dithionite, Fe/Acid) are less sensitive to steric bulk than surface-catalyzed reactions, making them excellent alternatives.

  • Product Stability: 2-Aminophenols are notoriously prone to oxidation (darkening) to quinone imines upon exposure to air. An inert atmosphere workup is mandatory.

Reaction Pathway & Logic

The following diagram illustrates the transformation and the competing oxidative degradation pathway that must be avoided.

ReactionPathwaycluster_conditionsCritical Control PointsSMThis compound(Starting Material)InterHydroxylamineIntermediateSM->Inter2e- Reduction(Slow Step due to Sterics)Prod2-Amino-3,4-dimethylphenol(Target Product)Inter->Prod4e- ReductionOxProdQuinone Imine / Polymers(Dark Tarry Impurity)Prod->OxProdO2 (Air Exposure)AVOID

Caption: Reaction pathway showing the reduction of the nitro group and the critical risk of oxidative degradation of the aminophenol product.

Method A: Catalytic Hydrogenation (The "Gold Standard")

This method is preferred for pharmaceutical applications due to its cleanliness and ease of workup, provided high-pressure equipment is available.

Equipment & Reagents
  • Vessel: Parr Shaker or High-Pressure Autoclave (Rated >100 psi).

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid ethyl acetate if transesterification is a risk, though unlikely here.

  • Additive: Acetic Acid (optional, prevents amine poisoning of catalyst).

Protocol Steps
  • Preparation (Inert Atmosphere):

    • Purge the reaction vessel with Nitrogen (N₂) for 5 minutes.

    • Charge This compound (10.0 g, 60 mmol) into the vessel.

    • Add Methanol (100 mL). Ensure complete dissolution.

    • Carefully add 10% Pd/C (1.0 g, 10 wt% loading). WARNING: Pd/C is pyrophoric when dry. Always keep wet and add under inert gas.

  • Hydrogenation:

    • Seal the vessel.[1][2] Purge with H₂ (Pressurize to 20 psi, vent, repeat 3 times).

    • Pressurize to 50 psi (3.4 bar) .

    • Heat to 40°C . Reason: The steric hindrance at the 2-position requires slightly elevated energy to ensure complete conversion of the hydroxylamine intermediate.

    • Agitate vigorously for 4–6 hours .

  • Monitoring:

    • Monitor H₂ uptake. When uptake ceases, check by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (yellow spot) should disappear; the product (often fluorescent or staining with ninhydrin) appears at a lower R_f.

  • Workup (Crucial for Stability):

    • Filter the mixture through a Celite pad under a blanket of N₂ or Argon. Do not let the filter cake run dry in air.

    • Wash the cake with N₂-sparged Methanol.

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

    • Result: Off-white to pale grey solid. If dark, recrystallize immediately.

Method B: Sodium Dithionite Reduction (The "Bench-Friendly" Alternative)

This method is ideal for labs lacking high-pressure hydrogenation equipment or for hindered substrates where surface catalysis is sluggish. Sodium dithionite (Na₂S₂O₄) acts as a soluble electron transfer agent, bypassing steric issues.

Equipment & Reagents
  • Reagent: Sodium Dithionite (Na₂S₂O₄), fresh (check odor; should smell of SO₂).

  • Solvent: THF and Water (1:1 mixture).

  • Base: Saturated Sodium Bicarbonate (NaHCO₃) or dilute Ammonia.

Protocol Steps
  • Dissolution:

    • In a round-bottom flask, dissolve This compound (5.0 g, 30 mmol) in THF (50 mL).

    • Add Water (50 mL). The mixture may be biphasic or cloudy.

  • Reduction:

    • Heat the mixture to 50°C .

    • Add solid Sodium Dithionite (15.6 g, 90 mmol, 3 equiv) in small portions over 20 minutes.

    • Observation: The yellow color of the nitrophenol will fade to colorless/pale pink.

    • Stir at 50°C for 1 hour.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • The aqueous residue will contain the product.

    • Adjust pH to ~7-8 with saturated NaHCO₃ (careful, foaming).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Comparative Data & Decision Matrix

Select the method based on your available resources and scale.

FeatureMethod A: Pd/C HydrogenationMethod B: Dithionite Reduction
Scale Suitability High (Gram to Kg)Low to Medium (Gram scale)
Steric Tolerance Moderate (Requires Pressure/Heat)Excellent (Solution phase)
Atom Economy Excellent (H₂ is the reagent)Poor (Generates sulfite waste)
Equipment Parr Shaker / AutoclaveStandard Glassware
Purity Profile High (Filtration only)Moderate (Requires extraction)

Analytical Validation (Self-Validating the Protocol)

To ensure the product is 2-amino-3,4-dimethylphenol and not an intermediate, verify these markers:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 2.0 - 2.2 ppm: Two singlets (3H each) for the methyl groups at C3 and C4.

    • δ 4.0 - 5.0 ppm: Broad singlet (2H) for -NH₂ (D₂O exchangeable).

    • δ 8.0 - 9.0 ppm: Broad singlet (1H) for -OH.

    • Aromatic Region: Two doublets (ortho-coupling) or a singlet pattern depending on resolution, representing protons at C5 and C6.

  • Appearance:

    • Correct: White to pale beige crystals.

    • Incorrect: Dark brown/black tar (Indicates oxidation).

    • Incorrect: Yellow solid (Indicates unreacted Nitrophenol).

Experimental Workflow Diagram

WorkflowStartStart: this compoundChoiceSelect Reduction MethodStart->ChoiceMethodAMethod A: H2 (50 psi) + Pd/C(Best for Scale/Purity)Choice->MethodAMethodBMethod B: Na2S2O4 / THF:H2O(Best for Sterics/No Autoclave)Choice->MethodBExecAExecute: 40°C, 4-6 hrsSolvent: MeOHMethodA->ExecAExecBExecute: 50°C, 1 hrSolvent: THF/WaterMethodB->ExecBCheckQC Check: Yellow Color Gone?TLC: Low Rf Spot?ExecA->CheckExecB->CheckCheck->MethodANo (Incomplete)WorkupWorkup (Inert Atmosphere)Filter/Extract -> EvaporateCheck->WorkupYesStoreStore: Under Argon/N2(Prevents Oxidation)Workup->Store

Caption: Step-by-step decision tree for selecting and executing the reduction protocol.

Safety & Handling

  • Pyrophoric Hazards: Dry Pd/C can ignite solvent vapors. Always wet the catalyst with water before adding solvent.

  • Pressure Hazards: Ensure autoclave is rated for 2x the operating pressure.

  • Toxicity: Aminophenols are suspected mutagens and skin sensitizers. Handle in a fume hood with double gloving.

References

  • Catalytic Hydrogenation of Nitrophenols

    • Title: Catalytic hydrogenation of nitrophenol (P
    • Source: Google Patents

    • URL
  • Chemical Reduction (Dithionite/Sulfide)

    • Title: 2-amino-4-nitrophenol (Organic Syntheses Procedure - General methodology for nitrophenol reduction)

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p.83 (1955)

    • URL:[Link]

  • Transfer Hydrogenation (Alternative for Hindered Substrates)

    • Title: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol[1][2]

    • Source: BenchChem Application Note[1][2]

  • General Properties of Xylenols

    • Title: 3,4-Dimethylphenol PubChem Entry (Precursor Data)

    • Source: PubChem[4][5]

    • URL:[Link]

Application Notes & Protocols: The Strategic Synthesis and Utility of 3,4-Dimethyl-2-nitrophenol as a Core Intermediate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitrophenolic compounds represent a cornerstone in the synthesis of a wide array of agrochemicals, serving as versatile precursors for fungicides, herbicides, and insecticides.[1][2] This document provides an in-depth technical guide on 3,4-dimethyl-2-nitrophenol, a specifically substituted intermediate whose unique electronic and steric properties make it a molecule of interest for novel pesticide discovery. We will explore the regioselective synthesis from its precursor, 3,4-dimethylphenol, detail rigorous analytical validation protocols, and present exemplary pathways for its conversion into potential active agrochemical agents. The causality behind methodological choices, critical safety protocols, and the logic of analytical workflows are emphasized to provide researchers and development professionals with a field-proven and scientifically robust resource.

Introduction: The Role of Substituted Nitrophenols in Agrochemicals

The efficacy of many pesticides is intrinsically linked to the molecular architecture of their active ingredients. Substituted nitrophenols are a privileged scaffold in this domain due to the versatile reactivity of their functional groups. The nitro group acts as a strong electron-withdrawing group, influencing the acidity of the phenol and modulating the reactivity of the aromatic ring. The phenolic hydroxyl provides a convenient handle for derivatization, commonly through etherification or esterification, to yield the final pesticidal compound.[2]

While simple nitrophenols are precursors to established pesticides like parathion[1][3], more complex analogues such as this compound offer opportunities for developing new agents with potentially improved efficacy, selectivity, or environmental profiles. The dimethyl substitution pattern on this specific isomer influences its lipophilicity and steric profile, which can be critical for target-enzyme binding and metabolic stability.

This guide focuses on the practical synthesis and potential derivatization of this compound, providing a foundational framework for its incorporation into agrochemical research and development programs.

Physicochemical Properties & Safety Imperatives

A thorough understanding of the chemical's properties and hazards is a non-negotiable prerequisite for its safe handling and use in any research setting. Nitrophenols as a class are known for their toxicity and require stringent safety measures.[4][5]

PropertyValueSource / Comment
IUPAC Name 4,5-Dimethyl-2-nitrophenolNote: This is the correct IUPAC name for the target structure.
Synonyms 2-Nitro-4,5-xylenol
CAS Number 18087-10-0[6]
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [6]
Appearance Solid (Typical for nitrophenols)[6]
Solubility Insoluble in water; Soluble in organic solvents like methanol, dichloromethane.Based on properties of related isomers.[7][8]
Toxicity HIGHLY TOXIC . Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[4][5]Handle with extreme caution.

Safety Protocol: Mandatory Handling Procedures

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a minimum), and splash-proof safety goggles at all times.[9]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[10][11]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical attention.[9][11]

    • Ingestion: DO NOT INDUCE VOMITING. Rinse mouth with water and seek immediate medical attention.[5][11]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations for hazardous materials.

Synthesis Protocol: Regioselective Nitration of 3,4-Dimethylphenol

The primary challenge in synthesizing the target molecule is achieving regioselectivity. The starting material, 3,4-dimethylphenol, has three positions activated for electrophilic aromatic substitution (C2, C5, C6). Traditional nitration with mixed acids (HNO₃/H₂SO₄) often leads to a mixture of isomers and over-nitration, creating significant purification challenges.[12]

To overcome this, we present a modern, high-yield protocol utilizing Cerium (IV) Ammonium Nitrate (CAN) as a mild and selective nitrating agent, which has been shown to favor ortho-nitration of substituted phenols.[13]

Rationale for Method Selection

The CAN/NaHCO₃ system provides a significant advantage over classical methods. The reaction proceeds under milder conditions, reducing the formation of oxidative byproducts. The bicarbonate acts as a buffer, controlling the acidity of the reaction medium. Most importantly, this method demonstrates high regioselectivity for the position ortho to the powerful hydroxyl directing group, even in the presence of other activating alkyl groups, leading to a cleaner product profile and simplifying downstream purification.[13]

Experimental Protocol

Table 2: Reagents and Materials for Synthesis

Reagent/MaterialGradeMolar Mass ( g/mol )QuantityMoles (mmol)
3,4-DimethylphenolReagent122.171.22 g10
Cerium (IV) Ammonium Nitrate (CAN)Reagent548.225.48 g10
Sodium Bicarbonate (NaHCO₃)ACS84.011.68 g20
Acetonitrile (CH₃CN)HPLC41.05100 mL-
Deionized Water-18.02200 mL-
Ethyl AcetateACS88.11150 mL-
Brine (Saturated NaCl)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)ACS120.37~5 g-
Silica Gel60 Å, 230-400 mesh-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenol (1.22 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol).

  • Dissolution: Add 100 mL of acetonitrile to the flask. Stir the mixture at room temperature until the solids are fully suspended.

  • Initiation of Nitration: In a separate beaker, dissolve Cerium (IV) Ammonium Nitrate (5.48 g, 10 mmol) in 20 mL of deionized water to form a vibrant orange solution.

  • Controlled Addition: Add the CAN solution dropwise to the stirring acetonitrile suspension over a period of 30 minutes at room temperature. The reaction is exothermic; maintain the temperature below 35°C using a water bath if necessary. The color will change as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).

  • Quenching and Workup: Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification: Purify the crude solid via flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to isolate the desired 4,5-dimethyl-2-nitrophenol isomer.

Synthesis_Pathway Start 3,4-Dimethylphenol Product 4,5-Dimethyl-2-nitrophenol Start->Product Regioselective ortho-Nitration Reagents Ce(NH₄)₂(NO₃)₆ (CAN) NaHCO₃ CH₃CN, H₂O Reagents->Start

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized intermediate is paramount for its successful use in subsequent steps. A multi-technique approach ensures the highest degree of confidence.

Analytical_Workflow cluster_purification Purification cluster_analysis Structural & Purity Analysis Crude Crude Product (from Rotary Evaporator) Column Flash Column Chromatography Crude->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Pure Pure Solid Product Fractions->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR FT-IR Spectroscopy Pure->IR HPLC HPLC (Purity >98%) Pure->HPLC

Table 3: Expected Analytical Data for 4,5-Dimethyl-2-nitrophenol

TechniqueExpected ResultRationale
¹H NMR Two singlets for aromatic protons. Two singlets for methyl groups. A broad singlet for the phenolic -OH.The substitution pattern results in two isolated aromatic protons and two magnetically non-equivalent methyl groups.
¹³C NMR Eight distinct carbon signals.Confirms the presence of 8 unique carbon environments in the molecule.
FT-IR (cm⁻¹) ~3200-3500 (broad, O-H stretch), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1600 (C=C aromatic stretch).Characteristic peaks for the key functional groups (hydroxyl, nitro, and aromatic ring).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 167.Corresponds to the molecular weight of the compound.
HPLC Single major peak with >98% purity.Quantifies the purity of the final isolated product.

Application Protocol: Derivatization into a Potential Pesticide

With the pure intermediate in hand, it can be converted into a final product. The following is an exemplary protocol for synthesizing a hypothetical organophosphate insecticide, a class of compounds for which nitrophenols are well-known precursors. This demonstrates the utility of the phenolic -OH as a reactive handle.

Derivatization_Pathway Start 4,5-Dimethyl-2-nitrophenol Product Hypothetical Organophosphate Pesticide Start->Product Esterification Reagents Diethyl Chlorophosphate Triethylamine (Base) Dichloromethane (Solvent) Reagents->Start

Protocol: Synthesis of O-(4,5-Dimethyl-2-nitrophenyl) O,O-diethyl phosphate

Safety Warning: Diethyl chlorophosphate is corrosive and toxic. Organophosphate products are potent neurotoxins. This reaction must be performed with extreme caution under stringent safety protocols.

  • Setup: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve purified 4,5-dimethyl-2-nitrophenol (0.84 g, 5 mmol) in 30 mL of anhydrous dichloromethane.

  • Base Addition: Add triethylamine (0.7 mL, 5 mmol) to the solution via syringe. Stir for 10 minutes at room temperature.

  • Esterification: Cool the flask to 0°C in an ice bath. Add diethyl chlorophosphate (0.73 mL, 5 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography to yield the final organophosphate product.

Conclusion

This compound (correctly named 4,5-dimethyl-2-nitrophenol) serves as a valuable, synthetically accessible intermediate for agrochemical research. By employing modern, regioselective nitration methods, it can be produced in high yield and purity. Its functional handles allow for straightforward derivatization into potential active ingredients, such as the exemplary organophosphate detailed herein. The protocols and workflows provided in this guide offer a comprehensive and scientifically rigorous foundation for researchers to safely synthesize, validate, and explore the utility of this compound in the discovery of next-generation pesticides.

References

  • [14] Synergistic insecticide composition including nitrophenol compound and insecticidally active compound. (2019). Google Patents. Available at:

  • [15] 3-Methyl-4-nitrophenol CAS N°: 2581-34-2 - OECD Existing Chemicals Database. (n.d.). Available at: [Link]

  • [3] 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P - GovInfo. (n.d.). Available at: [Link]

  • [16] 2,3-Dimethyl-4-nitrophenol | C8H9NO3 | CID 13331245 - PubChem - NIH. (n.d.). Available at: [Link]

  • [1] Toxicological Profile for Nitrophenols - ATSDR. (2022). Available at: [Link]

  • [17] Detection of Fenitrothion and its Degradation Product 3-Methyl-4-nitrophenol in Water Environment - ResearchGate. (2025, December 27). Available at: [Link]

  • [18] Dinitro-ortho-cresol - Wikipedia. (n.d.). Available at: [Link]

  • [12] The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide | Australian Journal of Chemistry | ConnectSci. (1989, May 1). Available at: [Link]

  • [19] m-NITROPHENOL - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • [20] Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). Available at: [Link]

  • [21] CN105939988A - Process of production of 2,5-dimethylphenol - Google Patents. (n.d.). Available at:

  • [22] Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. (1975). Canadian Journal of Chemistry. Available at: [Link]

  • [23] DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google Patents. (n.d.). Available at:

  • [24] Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-Pyrazole Phosphate. (2025, August 7). ResearchGate. Available at: [Link]

  • [13] Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - Arkivoc. (n.d.). Available at: [Link]

  • [25] Determination of Nitrophenols and Nitrocresols in Gaseous Samples - chem.sk. (n.d.). Available at: [Link]

  • [26] Safety Data Sheet: 2-Nitrophenol - Astech Ireland. (2021, August 13). Available at: [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • [27] 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. (n.d.). Available at: [Link]

  • US12060307B2 - Mixture containing 3,4-dimethylpyrazole and use thereof - Google Patents. (2011, December 30). Available at:

  • [28] 2,6-Dimethyl-3-nitrophenol - CAS Common Chemistry. (n.d.). Available at: [Link]

Sources

Extraction of nitrophenols from water samples for analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: High-Efficiency Extraction and Analysis of Nitrophenols from Water Matrices

Executive Summary

The quantification of nitrophenols in environmental and drinking water is a critical regulatory requirement due to their high toxicity and persistence as priority pollutants. Historically, Liquid-Liquid Extraction (LLE) was the standard for isolating these compounds. However, modern analytical workflows demand higher throughput, lower solvent consumption, and superior enrichment factors. This application note details a field-proven, self-validating Solid-Phase Extraction (SPE) methodology coupled with advanced chromatographic techniques (GC-MS and LC-MS/MS), designed to meet and exceed the stringent criteria of regulatory frameworks such as US EPA Method 528[1] and EN ISO 17495:2003[2].

Mechanistic Rationale for Extraction Parameters

To achieve robust recoveries of nitrophenols, sample preparation cannot be treated as a black box. The physicochemical properties of the analytes dictate every step of the extraction chemistry.

The pKa Rule and Sample Acidification Nitrophenols are weak organic acids with pKa values ranging from approximately 4.09 (2,4-dinitrophenol) to 7.23 (2-nitrophenol). At a neutral pH, these compounds exist predominantly as highly water-soluble nitrophenolate ions. Because reversed-phase SPE relies on hydrophobic interactions, ionized analytes will bypass the sorbent, leading to catastrophic breakthrough and poor recovery. Causality: By acidifying the water matrix to pH ≤ 2 (at least two pH units below the lowest pKa), the equilibrium is forced entirely toward the neutral, protonated state, maximizing hydrophobicity and ensuring quantitative retention[3].

Sorbent Selection: Why Polymeric over C18 Traditional silica-based C18 sorbents rely exclusively on Van der Waals forces, which are often insufficient for retaining highly polar aromatic compounds like nitrophenols. Furthermore, silica degrades at the extreme low pH required for this extraction. Causality: Polystyrene-divinylbenzene (PS-DVB) polymeric sorbents are the industry standard for this application[4]. The highly cross-linked aromatic backbone of PS-DVB facilitates strong


 interactions with the aromatic rings of the nitrophenols, supplementing hydrophobic retention and preventing analyte loss during the loading phase[3].

Mechanism HighPH Neutral/High pH (pH > pKa) Nitrophenolate Ion Breakthrough Sample Breakthrough (Poor Recovery) HighPH->Breakthrough Repulsion LowPH Low pH (pH ≤ 2) Neutral Nitrophenol Sorbent PS-DVB Sorbent π-π Retention LowPH->Sorbent High Affinity

Figure 2: Effect of sample pH on the retention mechanism of nitrophenols.

Self-Validating Experimental Protocol (SPE Workflow)

A robust protocol must be a self-validating system. By incorporating Surrogate Standards prior to extraction and Internal Standards prior to injection, the workflow continuously monitors its own extraction efficiency and instrument performance, immediately flagging matrix effects or operator errors.

Reagents & Materials
  • Sorbent: PS-DVB SPE Cartridges (e.g., 200 mg / 6 mL format)[3].

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), LC-MS grade Water.

  • Modifiers: 6N Hydrochloric Acid (HCl), 0.05 N HCl.

  • Standards: Surrogate (e.g., 2,4,6-tribromophenol), Internal Standard (e.g., 1,4-dichlorobenzene-d4 or 2-chlorophenol)[5].

Step-by-Step Methodology
  • Sample Pretreatment & Fortification:

    • Filter 1 L of the water sample (0.45 µm) to remove particulates.

    • Dechlorination: Add 40–50 mg of sodium sulfite if free chlorine is present[3]. Causality: Free chlorine will react with native phenols to form chlorinated artifacts, skewing quantitative data.

    • Acidification: Add 6N HCl dropwise until pH ≤ 2 is achieved.

    • Self-Validation: Spike the sample with a known concentration of the Surrogate Standard.

  • Sorbent Conditioning:

    • Wash the cartridge with 3 mL DCM to remove manufacturing impurities.

    • Condition with 3 mL MeOH to solvate the polymer chains and open the pore structure. Do not allow the sorbent to dry[3].

    • Equilibrate with 3 mL of 0.05 N HCl. Causality: The equilibration solvent must match the acidic pH of the sample to prevent premature ionization of the analytes at the phase boundary[4].

  • Sample Loading:

    • Pass the 1 L sample through the cartridge using PTFE delivery tubes at a controlled flow rate of 10–20 mL/min[4]. Causality: Exceeding this flow rate reduces the residence time below the kinetic threshold required for mass transfer into the sorbent pores.

  • Washing & Drying:

    • Wash the retained analytes with 3 mL of 0.05 N HCl to remove polar matrix interferences.

    • Dry the cartridge under full vacuum for 10 minutes. Causality: Residual water will create a biphasic eluate when using immiscible solvents like DCM, severely impacting the subsequent concentration step.

  • Elution & Reconstitution:

    • Elute the nitrophenols with 2 aliquots of 3 mL DCM (for GC-MS analysis) or MeOH (for LC-MS/MS analysis)[3].

    • Concentrate the eluate under a gentle stream of dry nitrogen to exactly 1.0 mL.

    • Self-Validation: Spike the final extract with the Internal Standard to correct for injection volume variability and detector fluctuations.

SPE_Workflow Sample 1. Sample Prep Dechlorinate & Acidify (pH ≤ 2) Surrogate 2. Self-Validation Spike Surrogate Standard Sample->Surrogate Condition 3. SPE Conditioning MeOH -> 0.05N HCl Surrogate->Condition Load 4. Sample Loading Flow: 10-20 mL/min Condition->Load WashDry 5. Wash & Dry 0.05N HCl -> Vacuum Dry Load->WashDry Elute 6. Elution DCM or Methanol WashDry->Elute Analyze 7. Analysis LC-MS/MS or GC-MS Elute->Analyze

Figure 1: Self-validating Solid-Phase Extraction (SPE) workflow for nitrophenols in water.

Analytical Detection Strategies

Once extracted, the analytes must be resolved and quantified. The choice of instrument dictates the final steps of the sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Following EPA Method 528[1], GC-MS requires the analytes to be volatile and thermally stable. While historical methods required derivatization (e.g., methylation with diazomethane) to prevent peak tailing of active hydroxyl groups[2], modern low-polarity silarylene stationary phases (e.g., TG-5SilMS) provide excellent inertness, allowing for the direct analysis of underivatized nitrophenols via splitless injection[6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For laboratories looking to bypass the drying and volatility constraints of GC, LC-MS/MS is highly effective. Utilizing monolithic columns or sub-2 µm C18 columns with an acidic mobile phase (e.g., 50 mM acetate buffer or 0.1% formic acid in water/acetonitrile) ensures sharp peak shapes[5]. Detection is performed using Electrospray Ionization in negative mode (ESI-), which is highly sensitive to the acidic phenolic proton.

Quantitative Data & Method Performance

When the mechanistic principles of pH control and sorbent matching are strictly adhered to, this SPE workflow yields highly reproducible data that easily satisfies regulatory limits (which often require detection below 0.5 µg/L)[2][5].

AnalytepKaTypical SPE Recovery (%)LOD (µg/L)Recommended Analytical Technique
2-Nitrophenol 7.2385 - 1050.1 - 0.5GC-MS / LC-MS/MS
4-Nitrophenol 7.1588 - 1100.1 - 0.5GC-MS / LC-MS/MS
2,4-Dinitrophenol 4.0980 - 1020.5 - 1.0GC-MS / LC-MS/MS
2-Methyl-4,6-dinitrophenol 4.3582 - 1080.5 - 1.0GC-MS

Note: Recoveries are based on 1 L drinking water samples fortified at 1.0 µg/L using PS-DVB sorbents.

References

  • Title: EPA Method 528 – Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS) Source: regulations.gov URL: [Link]

  • Title: Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS Source: chromatographyonline.com URL: [Link]

  • Title: EN ISO 17495:2003 - Water quality - Determination of selected nitrophenols - Method by solid-phase extraction and gas chromatography with mass spectrometric detection Source: iteh.ai URL: [Link]

  • Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: chromatographyonline.com URL: [Link]

  • Title: EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection (UCT Part Numbers) Source: obrnutafaza.hr URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Nitration of 3,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with 3,4-dimethylphenol (3,4-xylenol). It prioritizes troubleshooting, mechanistic insight, and reproducible protocols over generic textbook descriptions.

Ticket ID: 34DMP-NITRO-001 Topic: Improving Regioselectivity and Suppressing Oxidation Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The Substrate Challenge

Before attempting to fix your reaction, you must understand the electronic and steric battlefield of 3,4-dimethylphenol.

  • The Activators: The molecule has a hydroxyl group (-OH) at C1 and methyl groups at C3 and C4.

  • The Directors:

    • -OH (Strong Donor): Directs ortho (C2, C6) and para (C4).

    • -CH3 (Weak Donor): The C3-methyl directs to C2 and C6. The C4-methyl directs to C5.

  • The Conflict: The -OH group dominates regiochemistry. Since the para position (C4) is blocked by a methyl group, nitration is forced into the ortho positions.

The Selectivity Problem
PositionElectronic FavorabilitySteric EnvironmentOutcome
C6 High (Ortho to OH)Low Hindrance Major Product (Thermodynamic)
C2 High (Ortho to OH + Ortho to Me)High Hindrance (Buttressed by C3-Me)Minor Product (Kinetic/Difficult)
C4 High (Para to OH)Blocked (Ipso attack)Side Product (Dienones/Tars)

Troubleshooting Guide (FAQ Format)

Q1: "My reaction mixture turns black/tarry immediately. What is happening?"

Diagnosis: You are likely using concentrated HNO₃ without temperature control. Phenols are electron-rich and prone to oxidation by nitric acid, forming quinones and polymerized tars rather than nitro-compounds. Solution:

  • Switch Reagents: Move away from standard mixed acid (HNO₃/H₂SO₄). Use Metal Nitrates (e.g., Copper(II) nitrate or Iron(III) nitrate) which are non-oxidizing nitrating agents.

  • Solvent Control: If you must use HNO₃, use dilute HNO₃ in a biphasic system (DCM/Water) or acetic anhydride to form the milder acetyl nitrate in situ.

Q2: "I am getting a mixture of 2-nitro and 6-nitro isomers. How do I isolate the 6-nitro isomer exclusively?"

Diagnosis: The 6-nitro isomer is the naturally favored product due to lower steric hindrance. Solution:

  • Thermodynamic Control: Run the reaction at slightly elevated temperatures (room temp to 40°C) using a solid acid catalyst (e.g., Silica-supported HNO₃). This favors the less hindered C6 position.

  • Purification: The 6-nitro isomer typically has a lower boiling point and different pKa due to intramolecular H-bonding (OH···NO₂). It can often be separated via steam distillation or column chromatography (elutes first in non-polar solvents).

Q3: "I specifically need the 2-nitro isomer (the minor product). How do I force the reaction?"

Diagnosis: Direct nitration will always favor C6. You are fighting thermodynamics. Solution: The Blocking Strategy.

  • Sulfonate First: Treat 3,4-dimethylphenol with H₂SO₄. The bulky sulfonic acid group (-SO₃H) will preferentially attack the less hindered C6 position.

  • Nitrate: With C6 blocked, the nitronium ion is forced to attack the crowded C2 position.

  • Desulfonate: Hydrolyze the sulfonic acid group (dilute acid/steam) to restore the C6 proton.

    • Result: High purity 2-nitro-3,4-dimethylphenol.

Q4: "I see non-aromatic peaks in my NMR (around 5.5-6.5 ppm). What are these?"

Diagnosis: You have Ipso-Nitration . The nitronium ion attacked the C4 position (bearing the methyl group) because it is para to the -OH. This creates an unstable cyclohexadienone intermediate (4-nitro-3,4-dimethylcyclohexa-2,5-dienone) which can rearrange or decompose. Solution: Lower the reaction temperature (<0°C) and avoid highly acidic media that stabilize the dienone cation.

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the "Ipso" trap.

NitrationPathways cluster_blocking Strategy for 2-Nitro Isomer Start 3,4-Dimethylphenol NO2 NO2+ Attack Start->NO2 Sulf 1. Sulfonation (Blocks C6) C6 6-Nitro Isomer (Major Product) Less Hindered NO2->C6  Preferred Path C2 2-Nitro Isomer (Minor Product) Sterically Crowded NO2->C2  Steric Resistance C4 Ipso-Intermediate (Unstable Dienone) NO2->C4  Para-Attack (Ipso) Nit2 2. Nitration (Forces C2) Desulf 3. Desulfonation

Caption: Reaction pathways for 3,4-dimethylphenol nitration showing the thermodynamic preference for C6 and the ipso-attack risk at C4.

Validated Experimental Protocols

Protocol A: Mild, Regioselective Mono-Nitration (Targeting 6-Nitro)

Best for: High yield, low oxidation, standard synthesis.

Reagents:

  • 3,4-Dimethylphenol (1.0 eq)

  • Copper(II) Nitrate Trihydrate [Cu(NO₃)₂[1]·3H₂O] (0.6 eq - Note: half-stoichiometry often suffices in anhydride due to efficiency)

  • Acetic Anhydride (Solvent/Reagent)

Procedure:

  • Dissolve 3,4-dimethylphenol in acetic anhydride (5 mL per gram of phenol).

  • Cool the solution to 0–5°C in an ice bath.

  • Add powdered Cu(NO₃)₂·3H₂O in small portions over 20 minutes. Exothermic reaction.

  • Allow to stir at room temperature for 1-2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

  • Quench: Pour mixture into ice water/saturated NaHCO₃ to hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate.

  • Result: Predominantly 6-nitro-3,4-dimethylphenol .

Protocol B: Solid-Supported Nitration (Green Chemistry)

Best for: Avoiding tars and easy workup.

Reagents:

  • 3,4-Dimethylphenol[2][3]

  • Fe(NO₃)₃·9H₂O (Iron(III) Nitrate)

  • Montmorillonite K-10 Clay (Solid Support)

Procedure:

  • Preparation of "Clayfen": Dissolve Fe(NO₃)₃ (20g) in Acetone (30mL). Add K-10 Clay (30g). Evaporate solvent on a rotary evaporator under reduced pressure until a free-flowing yellow powder is obtained.

  • Reaction: Mix 3,4-dimethylphenol (10 mmol) with prepared Clayfen (15 mmol equivalent of nitrate) in Toluene.

  • Reflux for 30-60 minutes.

  • Workup: Filter off the clay. Evaporate Toluene.

  • Result: High yield of mono-nitrated product with minimal oxidation byproducts.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Analyze Reaction Outcome Q1 Is the mixture black/tarry? Start->Q1 Sol1 Use Metal Nitrates (Protocol A) or Clayfen (Protocol B) Q1->Sol1 Yes Q2 Is the yield low due to starting material recovery? Q1->Q2 No Sol2 Increase Temp to 40°C Check Stoichiometry Q2->Sol2 Yes Q3 Which isomer do you have? Q2->Q3 No Res1 Mostly 6-Nitro (Expected) Q3->Res1 I want 6-Nitro Res2 Need 2-Nitro? Q3->Res2 I want 2-Nitro Sol3 Apply Sulfonation-Blocking Strategy (See FAQ Q3) Res2->Sol3

Caption: Troubleshooting logic flow for optimizing 3,4-dimethylphenol nitration.

References

  • Fischer, A. et al. (1989). The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide. Australian Journal of Chemistry.[3] Describes the formation of ipso-attack dienones and dinitrophenols.

  • Laszlo, P. (2003). Regioselective nitration of phenols using Clayfen and Claycop. Accounts of Chemical Research. (General reference for solid-supported nitrates).

  • ChemicalBook. (2024). 3,4-Dimethylphenol Properties and Reactions. Provides physical data and general reactivity profiles.[4]

  • Dauzonne, D. et al. (1990). Controlled nitration of phenols. Synthesis. Detailed protocols for using metal nitrates in organic synthesis.

Sources

Preventing oxidation during extraction of dimethyl nitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Extraction of Dimethyl Nitrophenols

Subject: Preventing Oxidation & Degradation During Isolation Ticket ID: #DMNP-EXT-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Part 1: The Core Directive – Understanding the Enemy

You are encountering instability because dimethyl nitrophenols (e.g., 2,6-dimethyl-4-nitrophenol) are deceptive. While the nitro group (


) withdraws electrons and theoretically stabilizes the ring, the phenolic hydroxyl group remains a chemically "soft" target.

The Mechanism of Failure: Oxidation in these systems is rarely a direct attack by molecular oxygen on the neutral molecule. Instead, it follows a Phenolate-Radical-Quinone cascade, often catalyzed by trace metals or photons:

  • Deprotonation: Under alkaline or neutral conditions (

    
    ), the phenol dissociates into a phenolate anion .
    
  • Electron Transfer: The electron-rich phenolate donates a single electron to an oxidant (like dissolved

    
     or 
    
    
    
    ), forming a phenoxyl radical .
  • Coupling/Quinone Formation: These radicals dimerize or disproportionate into quinones (yellow/red chromophores) and insoluble polymers (brown tar).

Key Takeaway: If you control the protonation state (pH) and the electron acceptors (Oxygen/Metals), you stop the reaction.

Part 2: Troubleshooting Guide (Q&A)

Q1: My organic phase turned reddish-brown during the liquid-liquid extraction. Is my sample ruined?

Diagnosis: This is the hallmark of quinone formation . The color shift from pale yellow (characteristic of nitrophenols) to red/brown indicates that your phenol oxidized into a quinonoid species or coupled dimer.

Root Cause:

  • pH Excursion: You likely extracted at a pH too close to the compound's

    
     (approx. 7.0–7.5 for dimethyl nitrophenols). This generated phenolate ions, which oxidize 
    
    
    
    
    
    times faster than the neutral phenol.
  • Trace Metals: Solvents (especially non-HPLC grade) often contain ppb-levels of Iron (

    
    ) or Copper (
    
    
    
    ), which act as Fenton reagents, catalyzing radical generation.

Corrective Action:

  • Acidify Immediately: Drop the pH of the aqueous phase to

    
     using degassed 
    
    
    
    or
    
    
    . This forces the equilibrium back to the stable, neutral phenol.
  • Chela-Wash: Wash your organic phase with a solution of 0.1 mM EDTA to sequester catalytic metal ions.

  • Rescue: If the color persists, perform a rapid filtration through a short plug of silica gel under nitrogen pressure; oxidized polymers often adhere to the silica while the nitrophenol elutes.

Q2: I am seeing "Ghost Peaks" eluting before my main peak in HPLC. What are they?

Diagnosis: These are likely oxidative dimers or hydroperoxide intermediates .

Root Cause:

  • Ether Peroxides: If you used diethyl ether or THF for extraction, they may have contained peroxides.

  • On-Column Oxidation: If your HPLC mobile phase is alkaline (e.g., Ammonium Acetate pH 8), the phenol may be oxidizing during the run.

Corrective Action:

  • Solvent Swap: Switch to Dichloromethane (DCM) or Ethyl Acetate (freshly distilled). Avoid ethers entirely for nitrophenols.

  • Mobile Phase Acidification: Ensure your HPLC mobile phase contains 0.1% Formic Acid or Trifluoroacetic acid (TFA) to keep the analyte protonated on the column.

Q3: My yield is consistently 15-20% lower than theoretical, but no degradation peaks are visible.

Diagnosis: This is likely Phase Partitioning Failure , not just degradation.

Root Cause:

  • The "Yellow" Trap: At neutral pH, dimethyl nitrophenols are partially ionized and highly water-soluble (yellow aqueous layer). You are discarding your product with the water waste.

Corrective Action:

  • The "Colorless" Rule: Acidify the aqueous phase until it becomes colorless or very pale. The nitrophenolate (yellow) must be converted to nitrophenol (colorless/pale) to partition into the organic solvent.

Part 3: Experimental Protocols

Protocol A: The "Inert-Wall" Extraction System

Use this protocol for high-value samples or when quantification is critical.

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Antioxidant Solution: 1% (w/v) Sodium Metabisulfite (

    
    ) in water.
    
  • Acidifier: 2M

    
     (degassed).
    
  • Inert Gas: Nitrogen (

    
    ) or Argon.[1]
    

Step-by-Step Workflow:

  • Degassing (Critical): Sparge all aqueous buffers and solvents with

    
     for 15 minutes prior to use. Oxygen solubility in organic solvents is high and must be displaced.
    
  • Quenching: Immediately upon harvesting the biological/reaction sample, add Antioxidant Solution (10% of total volume).

  • Acidification: Under a gentle stream of

    
    , adjust sample pH to 1.5 – 2.0  using 2M 
    
    
    
    . Verify that the yellow color disappears.[1]
  • Extraction:

    • Add degassed organic solvent (1:1 ratio).

    • Do not shake vigorously (introduces air bubbles). Instead, use a magnetic stir bar to mix phases rapidly for 10 minutes under a nitrogen blanket.

  • Separation: Allow phases to separate. Drain the organic layer into a flask containing anhydrous Sodium Sulfate (

    
    ) to dry immediately.
    
  • Evaporation: Evaporate solvent at < 35°C (Cold Bath). Never use a hot water bath, as heat accelerates oxidative coupling.

Protocol B: Antioxidant Selection Matrix
AntioxidantConcentrationMechanismBest Use Case
Ascorbic Acid 0.1 – 1.0%

Scavenger
General extraction; compatible with LC-MS.
Sodium Metabisulfite 0.5 – 1.0%Reducing AgentStrong protection for highly unstable phenols; may interfere with some enzymatic assays.
BHT (Butylated hydroxytoluene) 0.01% (in organic)Radical TrapAdd to the organic solvent to prevent oxidation during storage/evaporation.
EDTA 1 – 5 mMMetal ChelatorEssential if using non-glassware or lower-grade solvents.

Part 4: Visualization of Critical Pathways

Figure 1: The Oxidative Cascade & Intervention Points

This diagram illustrates how a neutral nitrophenol degrades into quinones and where specific chemical interventions (Acid, EDTA,


) block the pathway.

OxidationPathway Phenol Dimethyl Nitrophenol (Stable) Phenolate Phenolate Anion (Reactive) Phenol->Phenolate High pH (>7) Phenolate->Phenol Acid Radical Phenoxyl Radical Phenolate->Radical Oxidation (O2 / Fe3+) Quinone Quinones & Polymers (Brown Tar) Radical->Quinone Dimerization Acid Acidification (pH < 2) Acid->Phenolate PREVENTS Inert Inert Gas (N2/Argon) Inert->Radical BLOCKS O2 Chelator EDTA (Metal Removal) Chelator->Radical REMOVES CATALYST

Caption: The degradation pathway of dimethyl nitrophenols. Blue blocks indicate critical control points where the user must intervene to maintain sample integrity.

Figure 2: The "Inert-Wall" Extraction Workflow

A decision-tree workflow for the extraction process described in Protocol A.

ExtractionWorkflow Start Crude Sample AddAnti Add Na-Metabisulfite + EDTA Start->AddAnti CheckPH Check pH Acidify Add H2SO4 (Target pH < 2) CheckPH->Acidify If pH > 2 Degas Sparge w/ N2 (15 mins) CheckPH->Degas If pH < 2 Acidify->Degas AddAnti->CheckPH Extract LLE w/ DCM (Gentle Stirring) Degas->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Finish Pure Analyte Dry->Finish

Caption: Optimized workflow for minimizing oxidative stress during liquid-liquid extraction.

References

  • University of Cadiz. (2001). Stability of phenolic compounds during extraction with superheated solvents. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • ResearchGate. (2017). Phenol having a reddish Brown color? Troubleshooting Guide. Retrieved from [Link]

Sources

Troubleshooting low sensitivity in nitrate spectrophotometric assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spectrophotometric Assays. As a Senior Application Scientist, I frequently consult with researchers who encounter "flat" standard curves, high background noise, or sub-micromolar detection failures when quantifying nitric oxide (NO) metabolites.

The Griess assay is the gold standard for nitrite detection, but because it cannot detect nitrate directly, the assay's sensitivity is entirely bottlenecked by the efficiency of the upstream nitrate-to-nitrite reduction step[1][2]. Furthermore, biological matrices introduce severe optical interferences that are often misdiagnosed as assay failure.

This guide dissects the mechanistic causality behind low sensitivity and provides self-validating protocols to rescue your assay.

Core Reaction Mechanism

To troubleshoot effectively, you must first understand the sequential chemistry. Nitrate must be quantitatively reduced to nitrite. Under highly acidic conditions, nitrite reacts with sulfanilamide to form a transient diazonium salt, which subsequently undergoes an electrophilic aromatic substitution with N-(1-naphthyl)ethylenediamine (NED) to yield a detectable pink azo dye[2].

GriessWorkflow NO3 Nitrate (NO3-) Reduct Reduction Step (VCl3 or Enzyme) NO3->Reduct NO2 Nitrite (NO2-) Reduct->NO2 Heat/Time DAZ Diazonium Salt NO2->DAZ + SULF SULF Sulfanilamide (Acidic pH < 2) SULF->DAZ DYE Pink Azo Dye (Abs: 540 nm) DAZ->DYE + NED NED NED Coupling NED->DYE

Fig 1: Nitrate reduction and Griess diazo-coupling workflow for spectrophotometric detection.

Diagnostic Guide: Root Causes & Self-Validating Protocols

Issue 1: Incomplete Nitrate Reduction (The #1 Cause of Low Sensitivity)

The Causality: If your nitrite standard curve looks perfect but your nitrate samples yield no signal, your reduction step has failed. Enzymatic reduction relies on Nitrate Reductase, which is highly unstable and requires intact NADH/NADPH cofactors[1][3]. Conversely, chemical reduction using Vanadium(III) chloride (VCl₃) is highly robust but strictly temperature-dependent. V(III) lacks the activation energy to reduce nitrate at room temperature; it requires sustained thermal input[4].

Self-Validating Protocol: Optimized V(III) Chemical Reduction This method achieves a detection limit of 0.2 µM by forcing ~100% reduction efficiency[4][5].

  • Reagent Preparation: Dissolve 0.8% (w/v) VCl₃ in 1 M HCl. Causality: V(III) easily oxidizes to V(IV) in the air, losing its reducing power. The extreme acidity stabilizes the V(III) ion.

  • Assay Assembly: In a microplate, mix 100 µL of your sample with 100 µL of a premixed Griess/VCl₃ reagent (VCl₃ + Sulfanilamide + NED).

  • Thermal Activation: Seal the plate and incubate in a water bath at 50°C for exactly 30 minutes[4].

  • Quenching: Rapidly transfer the plate to an ice bath for 2 minutes. Causality: Quick cooling halts the reduction kinetics and prevents the thermal degradation of the newly formed pink azo dye[4].

  • Detection: Read absorbance at 540–550 nm[2]. Validation Checkpoint: Look at your standard curve wells. You should see a linear gradient of pink. If the high-concentration wells are yellow or brown, your VCl₃ was heavily oxidized prior to the assay.

Issue 2: Matrix Interferences (Protein & Lipid Masking)

The Causality: Biological samples (plasma, cell lysates, plant extracts) are loaded with high-molecular-weight proteins. The Griess reaction requires a pH strictly below 2.0 to drive the diazonium ion formation[6]. When complex matrices hit this acidic environment, proteins instantly denature and precipitate. This microscopic cloudiness scatters the spectrophotometer's light, artificially inflating baseline absorbance and completely masking low-concentration nitrate peaks. Deproteinization is mandatory for accurate control and quantification[7].

Self-Validating Protocol: Acidic Deproteinization

  • Precipitation: Add an equal volume of 16% (w/v) sulfosalicylic acid to your biological sample[5]. Alternatively, use a 10,000 MWCO ultrafiltration spin column[3].

  • Separation: Centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Recovery: Carefully pipette the supernatant into a fresh tube. Validation Checkpoint: Hold the tube up to the light. The supernatant must be crystal clear. If it remains turbid, repeat the centrifugation. Proceeding with a cloudy sample guarantees assay failure.

Issue 3: Reagent Degradation and pH Imbalance

The Causality: The diazo-coupling reaction is a delicate electrophilic substitution. If the pH rises above 2.0, the diazonium intermediate becomes unstable and hydrolyzes into a phenol, permanently destroying your signal[6]. Furthermore, NED is highly photosensitive. If you mix Sulfanilamide and NED into a single "working Griess reagent" and leave it on the benchtop, ambient light will degrade the NED within hours, plummeting your assay's sensitivity[2]. Always store Reagent A and Reagent B separately in the dark and mix only immediately before use[8].

Quantitative Data: Comparison of Nitrate Reduction Methods

To help you select the right workflow for your laboratory, compare the performance metrics of the standard reduction methodologies:

ParameterEnzymatic (Nitrate Reductase)Chemical (Vanadium III Chloride)Chemical (Cadmium Column)
Reaction Mechanism Biological catalysis via NADH/NADPHThermal redox reductionSurface-contact redox reduction
Optimal Temp / Time 37°C / 30–60 min[3]50°C / 25–30 min[4]Room Temp / Flow-through
Limit of Detection (LOD) ~1.0 µM0.2 – 0.5 µM[4][5]~1.0 µM
Primary Advantage High specificity, mild pHCost-effective, highly stable reagentsTraditional regulatory standard
Primary Failure Point Cofactor (NADH) degradation[1]Inadequate heating/cooling[4]Highly toxic, rapid column fouling

Frequently Asked Questions (FAQs)

Q: My standard curve is completely flat at the lower end (0–5 µM). How do I fix this? A: This is a classic symptom of degraded NED or insufficient acidity. Ensure your Griess reagents are freshly prepared and that the final pH of the reaction mixture is < 2.0[6]. If using enzymatic reduction, verify that your Nitrate Reductase and NADH were kept strictly on ice during preparation[1][3].

Q: Why is my sample turning cloudy immediately after adding the Griess reagent? A: You are witnessing acid-induced protein precipitation. You skipped the deproteinization step. You must pre-treat your samples with ultrafiltration or sulfosalicylic acid before introducing them to the Griess reagents[3][5].

Q: Can I use my nitrite standard curve to calculate my nitrate concentrations? A: Absolutely not. While nitrate is converted to nitrite, reduction efficiency in complex biological matrices is rarely a perfect 100%. You must run a parallel nitrate standard curve that undergoes the exact same reduction steps (enzyme or VCl₃) as your unknown samples to account for matrix-specific reduction kinetics[1].

References

1.7 - CABI Digital Library 2. 4 - Academia Sinica 3.1 - Dojindo 4. - Bowdish Lab 5.3 - R&D Systems 6. 2 - ThermoFisher 7. 8 - Cell Signaling Technology 8. - ResearchGate

Sources

Technical Support Center: Resolving Overlapping Peaks of Nitrophenol Isomers in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chromatographic separation of nitrophenol isomers. This guide is engineered for researchers, analytical scientists, and drug development professionals who are experiencing co-elution, peak tailing, or retention time instability when analyzing 2-nitrophenol (ortho), 3-nitrophenol (meta), and 4-nitrophenol (para).

By synthesizing fundamental chromatographic theory with validated field methodologies, this guide provides a self-validating framework to achieve baseline resolution.

The Mechanistic Root of Co-Elution

The separation of nitrophenol isomers is notoriously difficult due to their identical molecular weights and highly similar hydrophobicities. In a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) setup using a C18 column, separation relies predominantly on dispersive (hydrophobic) interactions.

However, the positional isomerism of the nitro (


) and hydroxyl (

) groups drastically alters their physicochemical behavior:
  • Intramolecular Hydrogen Bonding: ortho-Nitrophenol forms a strong intramolecular hydrogen bond between the adjacent hydroxyl and nitro groups. This shields the polar groups from the aqueous mobile phase, effectively increasing its apparent hydrophobicity and altering its elution order compared to the meta and para isomers[1].

  • Ionization State (pKa): The pKa values for the isomers are approximately 7.17 (ortho), 8.28 (meta), and 7.15 (para)[2]. If the mobile phase pH is not strictly controlled at least two units below the lowest pKa, the molecules will partially ionize, leading to unpredictable retention shifts, peak broadening, and co-elution.

Diagnostic Workflow

Troubleshooting Start Issue: Overlapping Nitrophenol Peaks CheckPH Is Mobile Phase pH < 5.0? Start->CheckPH AdjustPH Buffer to pH 5.0 (e.g., 50mM Acetate) CheckPH->AdjustPH No CheckCol Using a Standard C18 Column? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to Phenyl-Hexyl (Enable π-π interactions) CheckCol->SwitchCol Yes CheckOrg Using Acetonitrile? CheckCol->CheckOrg No SwitchCol->CheckOrg SwitchOrg Switch to Methanol (Enhance protic selectivity) CheckOrg->SwitchOrg Yes Resolved Baseline Resolution Achieved (Rs > 2.0) CheckOrg->Resolved No SwitchOrg->Resolved

Workflow for diagnosing and resolving nitrophenol isomer co-elution in RP-HPLC.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My meta- and para-nitrophenol peaks are merging into a single broad peak. Why is this happening, and how does pH fix it? A: This is a classic symptom of partial ionization. Because the pKa of para-nitrophenol is ~7.15 and meta-nitrophenol is ~8.28, running a method in unbuffered water (which often has a pH of 5.5 to 6.5) places the analytes dangerously close to their inflection points on the Henderson-Hasselbalch curve. At this pH, a fraction of the molecules are ionized (polar, eluting early) and a fraction are unionized (hydrophobic, eluting late), causing the peaks to smear and overlap. Solution: Buffer the mobile phase to pH 5.0 using a 50 mM Acetate buffer. This ensures >99% of all three isomers remain in their fully protonated, unionized state, maximizing retention and peak sharpness.

Q2: I have optimized the pH, but I still cannot achieve baseline resolution (


) on my C18 column. What is the next logical step? 
A:  Standard C18 columns separate purely based on hydrophobic partitioning. Because nitrophenol isomers have nearly identical hydrophobic footprints, C18 often fails to provide sufficient selectivity (

)[3]. Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. The electron-withdrawing nature of the nitro group makes the aromatic ring of the analytes highly electron-deficient. The electron-rich phenyl rings of the stationary phase will engage in strong

interactions with the analytes[3]. Because the position of the nitro group (ortho, meta, para) alters the electron density distribution across the ring differently for each isomer,

interactions provide the exact stereochemical selectivity needed to pull the peaks apart.

Q3: Should I use Methanol or Acetonitrile as my organic modifier? A: For structural isomers like nitrophenols, Methanol is strongly preferred. Acetonitrile is an aprotic solvent that primarily interacts via dipole-dipole forces. Methanol is a protic solvent that can participate in hydrogen bonding[4]. Because the position of the hydroxyl group dictates the hydrogen-bonding capacity of each isomer (especially the sterically hindered ortho isomer), methanol exploits these differences, offering superior selectivity compared to acetonitrile.

Quantitative Method Comparison

To illustrate the impact of column chemistry and mobile phase selection, the following table summarizes validated chromatographic data comparing a traditional C18 approach versus an optimized Phenyl-Hexyl approach[3].

ParameterMethod A: Traditional C18Method B: Optimized Phenyl-Hexyl
Stationary Phase C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase 50 mM Acetate (pH 5.0) / Acetonitrile (80:20)10 mM Acetic Acid / Methanol (Gradient)
Primary Interaction Hydrophobic PartitioningHydrophobic +

Interactions
Resolution (

)
< 1.5 (Partial Co-elution of m/p)> 2.0 (Baseline Separation)
Peak Asymmetry (

)
1.4 - 1.8 (Tailing observed)0.9 - 1.1 (Highly symmetrical)
Selectivity Factor (

)
LowHigh

Interaction Mechanisms

Mechanism Analyte Nitrophenol Isomers • Aromatic Ring • Nitro Group (-NO2) • Hydroxyl Group (-OH) C18 C18 Column • Dispersive Forces • Hydrophobic Partitioning Analyte->C18 Standard RP Phenyl Phenyl-Hexyl Column • Hydrophobic Partitioning • π-π Interactions • Shape Selectivity Analyte->Phenyl Alternative Selectivity Result1 Partial Co-elution (Insufficient Selectivity) C18->Result1 Result2 Result2 Phenyl->Result2

Chromatographic interaction mechanisms of nitrophenols on C18 versus Phenyl-Hexyl phases.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) with predefined acceptance criteria, the method ensures that the thermodynamic conditions of the column are correct before sample analysis begins.

Phase 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (Buffer): Dissolve 4.1 g of Sodium Acetate in 1.0 L of HPLC-grade water to create a 50 mM solution. Add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 5.0[1]. Filter through a 0.22 µm PTFE membrane.

  • Organic Phase: 100% HPLC-grade Methanol.

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size[3].

  • Column Temperature: 30 °C (Thermodynamic control is critical to stabilize

    
     interactions).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal absorbance for the nitroaromatic ring)[3].

  • Gradient Program:

    • 0 - 2 min: 30% Methanol

    • 2 - 10 min: Linear ramp to 70% Methanol

    • 10 - 12 min: Hold at 70% Methanol

    • 12 - 15 min: Return to 30% Methanol (Re-equilibration)

Phase 3: System Suitability Test (SST) & Self-Validation

Before running unknown samples, inject a mixed standard containing 10 µg/mL of ortho, meta, and para-nitrophenol.

  • Validation Check 1 (Retention): Ensure all three peaks elute between 4.0 and 9.0 minutes.

  • Validation Check 2 (Resolution - The Critical Pair): Calculate the resolution (

    
    ) between the two closest eluting peaks (typically meta and para).
    
    • If

      
      : The system is validated. Proceed to sample analysis.
      
    • If

      
      : The 
      
      
      
      interactions are being overwhelmed by dispersive forces. Corrective Action: Decrease the starting methanol concentration from 30% to 25% to increase the residence time of the analytes in the stationary phase, allowing the stereochemical selectivity of the phenyl ring to take effect.

References

  • Asakawa, D., et al. "Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentration." RSC Advances, Royal Society of Chemistry, 18 Jul. 2022.[Link]

  • Thuaud, N., et al. "HPLC of Structural Isomers Using Cyclodextrin-Poly(vinylamine)-Coated Silica Columns, Part II: Retention Behavior and Separation." Journal of Chromatographic Science, Oxford University Press, Nov. 1996.[Link]

Sources

Controlling temperature for selective ortho-nitration of xylenols

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Temperature & Reagents for Regioselective Nitration of Dimethylphenols (Xylenols) Ticket ID: #NIT-XYL-003 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary

You are encountering challenges with the regioselective nitration of xylenols (dimethylphenols). Achieving high ortho-selectivity while suppressing oxidative degradation (tar formation) and para-isomer formation requires precise thermodynamic control. This guide addresses the kinetic vs. thermodynamic competition, specifically for 3,5-dimethylphenol and 2,4-dimethylphenol , and provides validated protocols to maximize yield and purity.

Module 1: Critical Parameters & Thermodynamics

Q1: Why is temperature the single most critical variable in xylenol nitration?

A: Temperature dictates the competition between kinetic control (chelation-directed ortho-substitution) and thermodynamic control (sterically favored para-substitution), as well as the rate of oxidative side reactions.

  • Kinetic Control (Low Temp, <20°C): In non-polar or weakly polar solvents, the nitronium ion (or its precursor, e.g., acetyl nitrate) coordinates with the phenolic hydroxyl group. This "intramolecular hand-off" directs the electrophile to the ortho position via a 6-membered transition state. This pathway has a lower activation energy (

    
    ) but is reversible at higher temperatures.[1]
    
  • Thermodynamic Control (High Temp, >40°C): Higher thermal energy allows the system to overcome the activation barrier for para-substitution. For 3,5-xylenol, the para position (C4) is sterically hindered by two methyl groups, yet high temperatures will still force substitution here or lead to ipso-attack and rearrangement.

  • Oxidative Threshold: Phenols are electron-rich and prone to oxidation by HNO

    
    . Above 25°C, the rate of oxidation to quinones  (red/black tars) increases exponentially, destroying your yield.
    
Q2: How does the specific xylenol isomer affect my strategy?

Structure dictates the available reactive sites. See the comparison below:

SubstrateAvailable PositionsSteric EnvironmentTarget Product (Ortho)Primary Challenge
3,5-Dimethylphenol C2, C6 (Ortho)C4 (Para)C4: Flanked by two Me groups (Blocked/Hindered)C2/C6: Flanked by OH and one Me2-Nitro-3,5-dimethylphenol Over-oxidation; Dinitration if T > 20°C.
2,4-Dimethylphenol C6 (Ortho)C3, C5 (Meta)C6: Open, activated by OHC3/C5: Meta to OH (Deactivated)6-Nitro-2,4-dimethylphenol High selectivity usually inherent; controlling exotherm is key.

Module 2: Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired ortho-pathway (kinetic) and the undesired para-pathway/oxidation (thermodynamic).

NitrationPathways Start 3,5-Dimethylphenol + Nitrating Agent Complex Coordination Complex (O-H --- NO2) Start->Complex Fast TS_Para TS: Para-Attack (Sterically Hindered) Start->TS_Para High Temp (>40°C) High Ea Quinone Quinones/Tars (Oxidation Byproducts) Start->Quinone T > 25°C Strong Oxidizer TS_Ortho TS: Ortho-Attack (Chelation Controlled) Complex->TS_Ortho Low Temp (<20°C) Low Ea Ortho_Prod 2-Nitro-3,5-dimethylphenol (Major Kinetic Product) TS_Ortho->Ortho_Prod Para_Prod 4-Nitro-3,5-dimethylphenol (Minor Thermodynamic Product) TS_Para->Para_Prod

Figure 1: Reaction pathway divergence. Low temperature locks the reaction into the chelation-controlled ortho-pathway, avoiding the higher energy para-transition state and oxidative degradation.

Module 3: Validated Experimental Protocols

Method A: The "Menke Conditions" (Gold Standard for Ortho-Selectivity)

Best for: 3,5-Dimethylphenol where para-isomer suppression is critical. Mechanism: Generates Acetyl Nitrate (AcONO


)  in situ. This reagent is milder than HNO

and highly lipophilic, enhancing coordination with the phenol.

Protocol:

  • Preparation: In a 3-neck flask, dissolve 3,5-dimethylphenol (10 mmol) in Acetic Anhydride (5 mL) .

  • Catalyst Addition: Add Cu(NO

    
    )
    
    
    
    ·3H
    
    
    O (0.5-1.0 equiv)
    . The copper salt acts as a reservoir for nitrate and coordinates with the phenol.
  • Temperature Control: Cool to 0–5°C (Ice/Water bath).

  • Reaction: Stir for 1-2 hours. Monitor via TLC/HPLC. The reaction is usually rapid.

  • Quenching: Pour mixture into ice-water (50 mL) . Stir vigorously to hydrolyze excess anhydride.

  • Workup: Extract with Ethyl Acetate or Dichloromethane. Wash with NaHCO

    
     to remove acetic acid.
    
  • Expected Yield: >85% ortho-isomer.

Method B: Two-Phase Nitration (Scalable & Economical)

Best for: 2,4-Dimethylphenol or larger batches of 3,5-xylenol. Mechanism: Uses dilute HNO


 in an organic solvent.[2][3] The low concentration of active nitronium ions prevents "runaway" dinitration.

Protocol:

  • Solvent System: Dissolve xylenol in Dichloromethane (DCM) or Benzene (if permitted).

  • Reagent: Prepare dilute HNO

    
     (approx. 20-30%) .
    
  • Addition: Add HNO

    
     dropwise at 20°C . Do not exceed 25°C.
    
  • Observation: The organic layer protects the mononitro product from further attack by the acid in the aqueous layer.

  • Purification: Steam distillation is often effective for separating ortho-nitrophenols (volatile due to intramolecular H-bonding) from para-isomers (non-volatile).

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Dark Red/Black Reaction Mixture Oxidation: Temperature too high or HNO

too concentrated.[4]
Immediate: Cool to <0°C. Next Run: Use Method A (Acetyl Nitrate) or dilute HNO

further. Ensure inert atmosphere (N

).
Low Yield / Recovery Poly-nitration: Excess reagent used at high temp.Check Stoichiometry: Use exactly 1.0-1.1 equivalents of nitrating agent. Stop reaction immediately upon consumption of starting material.
High Para-Isomer Content Thermodynamic Drift: Reaction ran too hot or too long.[5]Quench Early: Do not let the reaction stir overnight. Keep T < 10°C. Use non-polar solvents to maximize the "Ortho Effect" (H-bonding).
Violent Exotherm Dosing Rate: Reagent added too fast.Control: Use a dropping funnel with a pressure-equalizing arm. Add reagent over 30-60 mins. Monitor internal temp, not just bath temp.

References

  • Menke, J. B. (1925).[6] "Nitration with nitrates."[2][4][6][7][8] Recueil des Travaux Chimiques des Pays-Bas, 44, 141.[8] (Foundational paper on Metal Nitrate/Acetic Anhydride nitration).

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[9] Nitration: Methods and Mechanisms. VCH Publishers.[9] (Definitive text on nitration mechanisms).

  • Gigante, B., Prazeres, A. O., & Marcelo-Curto, M. J. (1995). "Regioselective Nitration of Phenols with Metal Nitrates in Acetic Anhydride." Journal of Organic Chemistry, 60(11), 3445–3447. Link

  • Poon, N. L., & Satchell, D. P. (1983). "Kinetics and mechanism of the nitration of phenols by benzoyl nitrate in organic solvents." Journal of the Chemical Society, Perkin Transactions 2, (10), 1485-1490.
  • Lazlo, P. (1986). "Catalysis of Organic Reactions by Supported Inorganic Reagents." Accounts of Chemical Research, 19(4), 121-127.

Sources

Technical Support Center: Minimizing Dinitration in Mononitration Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical challenge in organic synthesis: controlling selectivity in mononitration reactions to minimize the formation of dinitrated side products. This resource is designed to move beyond simple procedural lists, offering a deep dive into the causality behind experimental choices, troubleshooting common issues, and providing validated protocols to enhance the success of your nitration reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the control of dinitration.

Q1: What is the fundamental reason dinitration occurs during a mononitration reaction?

A1: Dinitration is a sequential reaction that occurs because the initially formed mononitrated product is often still sufficiently reactive to undergo a second nitration under the reaction conditions. The first nitro group is deactivating and meta-directing, making the second nitration slower than the first. However, if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent, or extended reaction time), the energy barrier for the second nitration can be overcome, leading to the formation of dinitrated byproducts.[1][2]

Q2: Are there general "rules of thumb" for reaction conditions to favor mononitration?

A2: Yes, several general principles can guide your experimental setup to favor mononitration:

  • Low Temperature: Nitration is an exothermic process, and lower temperatures decrease the reaction rate, providing better control and reducing the likelihood of the higher activation energy dinitration from occurring.[3][4]

  • Stoichiometric Control: Use a slight excess, but not a large excess, of the nitrating agent. This ensures the complete consumption of the starting material while minimizing the availability of the nitrating agent for a second reaction.

  • Controlled Addition: Slowly adding the nitrating agent to the substrate (or vice-versa, depending on substrate reactivity) helps to maintain a low instantaneous concentration of the electrophile and control the exotherm.[2]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction as soon as the starting material is consumed.[2]

Q3: Which analytical techniques are best for quantifying the ratio of mono- to di-nitrated products?

A3: Several techniques are well-suited for this purpose:

  • Gas Chromatography (GC): Excellent for volatile and thermally stable nitroaromatics, providing good separation and quantification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of nitroaromatics, including those that are less volatile or thermally sensitive.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the product ratio by integrating the signals corresponding to unique protons on the mono- and di-nitrated products.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-oriented approach to overcoming challenges in achieving selective mononitration.

Issue 1: High Levels of Dinitrated Product Detected

Question: My reaction is producing a significant amount of the dinitrated product, sometimes even as the major product. What factors should I investigate first?

Answer: This is a classic sign that your reaction conditions are too forcing. The primary variables to reassess are temperature, reaction time, and the nature of the nitrating agent.

Causality: The rate of the second nitration, while slower than the first, increases exponentially with temperature. Similarly, longer reaction times provide more opportunity for the mononitrated product to react further. The choice of nitrating agent is also critical; highly reactive systems like mixed acid (concentrated nitric and sulfuric acids) generate a high concentration of the potent nitronium ion (NO₂⁺), which can readily overcome the deactivating effect of the first nitro group.[8][9]

Troubleshooting Protocol:

  • Temperature Reduction:

    • Initial Step: Lower the reaction temperature by 10-20 °C from your original protocol. For many standard nitrations, maintaining the temperature between 0-10 °C is a good starting point.[2]

    • Rationale: This significantly reduces the kinetic energy of the system, making it much more difficult for the second, more energetically demanding nitration to occur.

  • Time Course Study:

    • Procedure: Set up the reaction under the new, lower temperature conditions. Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes).

    • Analysis: Quench each aliquot and analyze it by TLC, GC, or HPLC to determine the ratio of starting material, mononitrated product, and dinitrated product.

    • Objective: Identify the time point at which the starting material is consumed, but the formation of the dinitrated product is still minimal. This will be your optimal reaction time.

  • Alternative Nitrating Agents:

    • If temperature and time control are insufficient, consider a milder nitrating agent. The choice will depend on the reactivity of your substrate.

    • For Activated Substrates: Diluted nitric acid or a mixture of nitric acid in acetic anhydride can be effective.[2]

    • For Less Reactive Substrates: Using a stoichiometric amount of a nitronium salt, such as nitronium tetrafluoroborate (NO₂BF₄), can offer more precise control.[2]

Issue 2: Reaction is Uncontrollable, Leading to Tar Formation and Poor Selectivity

Question: My substrate has a strong activating group (e.g., phenol, aniline), and the reaction is very vigorous, resulting in a dark, complex mixture. How can I achieve a clean mononitration?

Answer: Highly activated aromatic rings are extremely susceptible to over-nitration and oxidation by nitric acid, leading to decomposition.[2][10] The key here is to significantly temper the reactivity of both the substrate and the nitrating agent.

Causality: Activating groups such as hydroxyl (-OH) and amino (-NH₂) flood the aromatic ring with electron density, making it highly nucleophilic and prone to rapid, often uncontrollable, electrophilic attack. The standard mixed acid system is far too aggressive for these substrates.

Troubleshooting Protocol:

  • Protecting Group Strategy (for anilines):

    • Procedure: Protect the amino group by converting it to an acetanilide via reaction with acetic anhydride.

    • Rationale: The acetyl group is still activating and ortho-, para-directing, but its activating effect is significantly attenuated compared to the free amino group. This allows for a much more controlled nitration.

    • Deprotection: The protecting group can be easily removed by acid or base hydrolysis after the nitration step.[2]

  • Use of Milder Nitrating Systems:

    • For Phenols: Use dilute nitric acid in water or an organic solvent. The reaction often proceeds readily at or below room temperature.

    • General Milder Agents: Consider using reagents like bismuth subnitrate with thionyl chloride, which can provide selective mononitration under mild conditions.[11] Another option is the use of solid acid catalysts, like zeolites, which can offer shape selectivity and milder reaction conditions.[12]

  • Reverse Addition:

    • Procedure: Instead of adding the nitrating agent to the substrate, try slowly adding the substrate to the cooled, diluted nitrating agent.

    • Rationale: This ensures that the substrate is always the limiting reagent in the reaction mixture at any given moment, which can help to prevent runaway reactions and over-nitration.[2]

Data Presentation & Visualization

Table 1: Effect of Temperature on Mononitration Selectivity of Toluene

Temperature (°C)Yield of Mononitrotoluene (%)Dinitrotoluene Formation (%)Reference
3095< 1[1]
5092~5[4]
7085>10[1]

Note: These are representative values to illustrate the trend. Actual yields will vary based on specific reaction conditions.[2]

Diagram 1: Reaction Pathway for Mononitration and Dinitration

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway A Aromatic Substrate B Mononitrated Product A->B k1 (fast) C Dinitrated Product B->C k2 (slow) N Nitrating Agent (NO2+) N->A N->B

Caption: The competitive reaction pathways in aromatic nitration.

Diagram 2: Troubleshooting Workflow for Minimizing Dinitration

G start High Dinitration Observed temp Lower Reaction Temperature (e.g., by 10-20°C) start->temp time Conduct Time Course Study temp->time agent Consider Milder Nitrating Agent time->agent protect Use Protecting Group (if applicable) agent->protect success Mononitration Optimized protect->success

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: 3,4-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the 1H NMR characteristics of 3,4-dimethyl-2-nitrophenol , specifically focusing on its differentiation from its structural isomer, 3,4-dimethyl-6-nitrophenol (also known as 2-nitro-4,5-dimethylphenol).

These two compounds are the primary products of the nitration of 3,4-dimethylphenol (3,4-xylenol). Distinguishing them is a critical analytical challenge in organic synthesis and drug development.[1]

Executive Summary & Structural Context

Product: this compound (CAS: 3114-62-3) Primary Alternative/Impurity: 3,4-Dimethyl-6-nitrophenol (CAS: 18087-10-0) Core Analytical Challenge: The nitration of 3,4-dimethylphenol yields a mixture of regioisomers.[1][2] The 2-nitro isomer (sterically crowded) is typically the minor product, while the 6-nitro isomer is the major product.[1] Correct identification relies on analyzing the aromatic coupling patterns rather than chemical shifts alone.[1]

Structural Comparison
FeatureThis compound (Target)3,4-Dimethyl-6-nitrophenol (Alternative)
Substitution Pattern 1-OH, 2-NO₂, 3-Me, 4-Me1-OH, 6-NO₂, 3-Me, 4-Me
Aromatic Protons H-5 and H-6H-2 and H-5
Proton Relationship Ortho (Vicinal)Para (Across ring)
Key NMR Feature Doublets (

Hz)
Singlets (or weak para-coupling)

Comparative 1H NMR Data (CDCl₃)

The following data compares the chemical shifts (


) and multiplicities. Note that the coupling constant (

)
is the definitive identifier.[1]
Table 1: Chemical Shift Assignments
Proton EnvironmentThis compound 3,4-Dimethyl-6-nitrophenol Differentiation Logic
Aromatic H-A

6.85 ppm
(d,

Hz)(H-6: Ortho to OH)

6.95 ppm
(s)(H-2: Ortho to OH, Meta to NO₂)
The 2-nitro isomer shows splitting (doublet); the 6-nitro isomer shows a singlet.[1]
Aromatic H-B

7.35 ppm
(d,

Hz)(H-5: Para to NO₂)

7.85 ppm
(s)(H-5: Ortho to NO₂)
H-5 in the 6-nitro isomer is significantly deshielded (

7.8 ppm) due to the ortho-nitro group.[1]
Methyl Group 1

2.30 ppm
(s)(3-Me)

2.25 ppm
(s)(3-Me)
Methyl shifts are similar and unreliable for differentiation.[1]
Methyl Group 2

2.22 ppm
(s)(4-Me)

2.32 ppm
(s)(4-Me)
--
Phenolic -OH

10.5 - 11.0 ppm
(s, br)(Intramolecular H-bond)

10.5 - 11.0 ppm
(s, br)(Intramolecular H-bond)
Both isomers form strong intramolecular H-bonds between OH and NO₂, shifting the peak downfield.[1]

Note on Solvent Effects: In DMSO-d₆ , the phenolic -OH signal will be sharp and distinct (typically


 10-11 ppm).[1] In CDCl₃ , it may appear broad or be exchanged out depending on water content/acidity.[1]

Experimental Protocol: High-Resolution Characterization

To ensure scientific integrity and reproducibility, follow this self-validating protocol for sample preparation and acquisition.

Step 1: Sample Preparation[1][4]
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

    • Why: CDCl₃ is non-polar, minimizing solute-solvent H-bonding and allowing the intramolecular H-bond (OH...NO₂) to persist, which is characteristic of ortho-nitrophenols.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., residual nitration salts).[1]

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: -2 to 14 ppm (to capture the downfield OH signal).[1]

  • Relaxation Delay (D1): Set to

    
     2.0 seconds  to ensure accurate integration of aromatic protons.
    
  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.[1]

Step 3: Data Processing & Validation[1]
  • Phasing: Apply manual phasing to ensure flat baselines around the methyl region.[1]

  • Integration: Normalize the methyl region (approx 2.1–2.4 ppm) to 6H .

  • Validation Check:

    • Check the aromatic region (6.5–8.0 ppm).[1]

    • Pass: Two signals integrating to 1H each.

    • Differentiation: Measure the distance between the peaks of the aromatic signals. If the gap is

      
      8-9 Hz, it is the 2-nitro  isomer.[1] If they are singlets, it is the 6-nitro  isomer.[1]
      

Decision Logic & Signaling Pathway

The following diagram illustrates the logical workflow for identifying the correct isomer from a crude reaction mixture.

NMR_Identification_Workflow Sample Crude Nitration Product (3,4-Dimethylphenol Precursor) Acquisition Acquire 1H NMR (CDCl3, 400 MHz) Sample->Acquisition AromaticRegion Analyze Aromatic Region (6.5 - 8.0 ppm) Acquisition->AromaticRegion Doublets Two Doublets Observed (J ≈ 8.5 Hz) AromaticRegion->Doublets Vicinal Coupling Singlets Two Singlets Observed (Para coupling only) AromaticRegion->Singlets No Vicinal Coupling Result2Nitro CONFIRMED: This compound (Ortho Protons H5/H6) Doublets->Result2Nitro Result6Nitro CONFIRMED: 3,4-Dimethyl-6-nitrophenol (Para Protons H2/H5) Singlets->Result6Nitro

Caption: Logical decision tree for distinguishing this compound from its 6-nitro isomer based on aromatic coupling constants.

References

  • Fischer, A., & Henderson, G. N. (1975).[1] Electrophilic Aromatic Substitution. Part 20. The Solvolyses in Aqueous Sulphuric Acid of 4-Methyl-4-nitrocyclohexa-2,5-dienyl Acetate and some of its Derivatives. Journal of the Chemical Society, Perkin Transactions 2.[1]

    • Source for the synthesis and characteriz
  • National Institute of Standards and Technology (NIST). (2023).[1] Phenol, 3,4-dimethyl- (CAS 95-65-8) Mass Spectrum and Data. NIST Chemistry WebBook.[1]

  • ChemicalBook. (2024).[1] 2-Nitro-3,4-dimethylphenol (CAS 3114-62-3) Product Data.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

    • Authoritative reference for substituent additivity rules and coupling constants in arom

Sources

A Comparative Guide to FTIR Spectrum Analysis of Nitro Group Bands in Xylenols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Signature of the Nitro Group

Infrared (IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule.[1][2] It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[1]

The nitro (NO₂) group is particularly well-suited for FTIR analysis due to its strong, characteristic absorption bands.[1] These prominent signals arise from the stretching vibrations of the two highly polar nitrogen-oxygen (N-O) bonds.[3] The significant change in dipole moment during these vibrations results in intense peaks in the mid-infrared region, making the presence of a nitro group relatively straightforward to confirm.[1][3]

The two primary vibrational modes for the nitro group are:

  • Asymmetric NO₂ Stretch (ν_as): This high-frequency, strong absorption band results from the two N-O bonds stretching out of phase with each other. In aromatic nitro compounds, this band typically appears in the 1550-1475 cm⁻¹ region.[1][4][5]

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption, corresponding to the in-phase stretching of the N-O bonds. It is observed in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[1][4][5]

A medium intensity scissoring or deformation band can also be observed for the nitro group, typically around 850 cm⁻¹.[1]

Comparative Analysis: The Influence of Isomeric Position in Nitroxylenols

The precise frequencies of the NO₂ stretching vibrations are sensitive to the electronic environment created by other substituents on the aromatic ring.[1] Xylenols, with their hydroxyl (-OH) and two methyl (-CH₃) groups, provide a compelling case study for understanding these substituent effects. The relative positions of these groups to the nitro group dictate the extent of electronic and steric influences, leading to discernible shifts in the IR spectrum.

The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects.[6][7] Conversely, the hydroxyl and methyl groups are electron-donating. When these electron-donating groups are in positions that allow for resonance interaction with the nitro group (ortho or para), they increase the electron density in the ring. This enhanced conjugation weakens the N-O bonds, causing a shift in both the asymmetric and symmetric stretching frequencies to lower wavenumbers (a red shift).[1]

Nitroxylenol IsomerTypical Asymmetric NO₂ Stretch (ν_as) (cm⁻¹)Typical Symmetric NO₂ Stretch (ν_s) (cm⁻¹)Key Influencing Factors
4-Nitro-2,3-xylenol ~1525~1345Ortho and meta methyl groups provide moderate electron donation. The para hydroxyl group strongly donates electron density via resonance, leading to a significant red shift.
2-Nitro-3,4-xylenol ~1535~1350Ortho hydroxyl group can form an intramolecular hydrogen bond with the nitro group, which can influence the electronic distribution and vibrational frequencies. Para and meta methyl groups contribute to electron donation.
3-Nitro-2,4-xylenol ~1545~1355Meta nitro group experiences less direct resonance interaction with the ortho and para electron-donating groups. This results in a higher frequency (blue shift) compared to isomers with ortho or para nitro groups.
5-Nitro-2,4-xylenol ~1530~1348The nitro group is para to one methyl group and ortho to another, experiencing significant electron-donating effects. The meta hydroxyl group has a weaker influence.

Note: The values presented are illustrative and can vary based on the specific sample and measurement conditions.

dot graph "" { layout="neato"; graph [label="Influence of Substituent Position on NO₂ Bands", labelloc="t", fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Logical flow of substituent effects on nitro group vibrational frequencies."

Experimental Protocol: Acquiring High-Quality FTIR Spectra

Obtaining a reliable FTIR spectrum is contingent upon meticulous sample preparation.[8] For solid samples like nitroxylenols, the potassium bromide (KBr) pellet method is a standard and effective technique.[8][9]

Materials:

  • Nitroxylenol sample (1-2 mg)

  • Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet die

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Grinding: Place approximately 1-2 mg of the solid nitroxylenol sample into a clean, dry agate mortar.[8]

  • Mixing: Add about 100-200 mg of dry KBr powder to the mortar.[8] Gently grind the sample and KBR together until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.[10][11]

  • Pellet Formation: Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[8]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum according to the instrument's operating procedures. A background spectrum of a blank KBr pellet should be collected to correct for atmospheric and instrumental interferences.[9]

dot graph "" { layout="dot"; rankdir="TB"; graph [label="FTIR Sample Preparation Workflow (KBr Pellet)", labelloc="t", fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Step-by-step workflow for preparing a KBr pellet for FTIR analysis."

Data Interpretation and Troubleshooting

A typical FTIR spectrum of a nitroxylenol will display a number of characteristic bands in addition to those of the nitro group. These include:

  • O-H Stretch: A broad band in the 3600-3200 cm⁻¹ region, indicative of the hydroxyl group.

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[1][12]

  • Aliphatic C-H Stretch: Bands in the 3000-2850 cm⁻¹ region from the methyl groups.[12]

  • Aromatic C=C In-Ring Stretch: Medium to strong bands in the 1600-1400 cm⁻¹ region.[1][12]

The presence of a nitro group can sometimes complicate the interpretation of the C-H out-of-plane bending region (900-675 cm⁻¹), which is often used to determine the substitution pattern on the aromatic ring.[1][3]

Troubleshooting Common Issues:

  • Broad, Intense Band around 3400 cm⁻¹ and 1640 cm⁻¹: This often indicates the presence of water in the KBr or sample. Ensure all materials are thoroughly dried.

  • Sloping Baseline: This can be caused by poorly prepared pellets with large particle sizes, leading to light scattering. Re-grind the sample and KBr mixture to a finer consistency.

  • Noisy Spectrum: This may be due to insufficient sample concentration in the KBr pellet or an issue with the spectrometer's detector.

Conclusion

FTIR spectroscopy is an invaluable tool for the structural elucidation of nitroxylenols. The characteristic asymmetric and symmetric stretching bands of the nitro group are prominent and their precise positions are sensitive to the electronic effects of the hydroxyl and methyl substituents on the aromatic ring. By carefully comparing the spectra of different isomers and following a robust experimental protocol, researchers can gain detailed insights into the molecular structure of these compounds.

References

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]

  • ResearchGate. (2025, August 8). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Available from: [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Taylor & Francis. Nitro Groups. Available from: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • ResearchGate. * (a) FTIR spectrum of 1 showing the presence of hydroxyl and nitrosyl...*. Available from: [Link]

  • ResearchGate. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Available from: [Link]

  • University of the West Indies at Mona. Sample preparation for FT-IR. Available from: [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Available from: [Link]

  • Nanoscale Advances (RSC Publishing). (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Available from: [Link]

  • MDPI. (2002, July 30). Quantum Chemical and FTIR Spectroscopic Studies on the Linkage Isomerism of Carbon Monoxide in Alkali-Metal-Exchanged Zeolites: A Review of Current Research. Available from: [Link]

  • PMC. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available from: [Link]

  • SciSpace. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Available from: [Link]

  • MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis. Available from: [Link]

  • cbm connect. (2020, April 23). Phenolic Antioxidant Detection Using FTIR and RULER. Available from: [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available from: [Link]

  • Taylor & Francis. Nitro – Knowledge and References. Available from: [Link]

  • Advances in Polymer Science. Fourier-Transform Infrared Spectroscopy (FTIR). Available from: [Link]

  • Wikipedia. Nitro compound. Available from: [Link]

  • Medwin Publishers. (2022, December 30). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. Available from: [Link]

Sources

Navigating the Spectroscopic Landscape of 3,4-Dimethyl-2-nitrophenol: A Comparative Guide to its UV-Vis Absorption Maxima

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption characteristics of 3,4-dimethyl-2-nitrophenol. In the absence of direct experimental data for this specific compound in the public domain, this guide employs a comparative approach, leveraging established spectroscopic principles and available data from structurally analogous compounds. By examining the spectral properties of 2-nitrophenol, 3-methyl-2-nitrophenol, and 4-methyl-2-nitrophenol, we predict the likely absorption maxima (λmax) of this compound and discuss the expected influence of solvent polarity. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a robust theoretical framework and a practical experimental protocol for the empirical determination of its UV-Vis absorption profile.

Introduction: The Significance of UV-Vis Absorption in Aromatic Nitro Compounds

This compound is an aromatic organic compound whose chemical structure, featuring a phenol ring substituted with a nitro group and two methyl groups, suggests a rich electronic profile amenable to investigation by UV-Vis spectroscopy. The absorption of ultraviolet and visible light by molecules like this compound is a consequence of electronic transitions from lower to higher energy orbitals. The specific wavelengths at which these transitions occur, known as the absorption maxima (λmax), are highly characteristic of a molecule's structure and provide a unique "fingerprint."

For researchers in drug development and other scientific fields, understanding the UV-Vis absorption properties of a compound is crucial for several reasons:

  • Quantitative Analysis: The intensity of light absorption is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert Law. This allows for the precise quantification of the compound in various matrices.

  • Structural Elucidation: The position and intensity of absorption bands offer valuable insights into the electronic structure of a molecule, including the nature of its chromophores and the presence of conjugation.

  • Physicochemical Properties: The study of how the absorption spectrum shifts in different solvents (solvatochromism) can provide information about the molecule's polarity and its interactions with its environment.

This guide addresses the current gap in the literature regarding the experimental UV-Vis absorption data for this compound. Through a detailed comparative analysis of closely related compounds, we aim to provide a reliable prediction of its spectral behavior and a clear roadmap for its experimental validation.

Theoretical Underpinnings: Electronic Transitions and Substituent Effects

The UV-Vis spectrum of an aromatic nitro compound like this compound is primarily governed by π → π* and n → π* electronic transitions. The benzene ring, the nitro group (NO₂), and the hydroxyl group (-OH) all play a role in shaping the overall spectrum.

  • Chromophores and Auxochromes: The benzene ring and the nitro group are the primary chromophores —the parts of the molecule that absorb light. The hydroxyl group and the methyl groups (-CH₃) act as auxochromes , which are substituents that, when attached to a chromophore, modify the wavelength and intensity of the absorption.

  • Substituent Effects: The addition of substituents to the benzene ring can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift ) or shorter wavelengths (hypsochromic or blue shift ).

    • Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group increases the electron density of the aromatic ring, which generally leads to a bathochromic shift.

    • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group extends the conjugation of the π-system, also resulting in a significant bathochromic shift.

    • Methyl Groups (-CH₃): Methyl groups are weakly electron-donating and typically cause a small bathochromic shift.

A Comparative Analysis of Structurally Related Nitrophenols

To predict the UV-Vis absorption maxima of this compound, we will examine the spectral data of its parent and methylated analogues.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh a precise amount of this compound prep2 Dissolve in a chosen spectroscopic grade solvent prep1->prep2 prep3 Prepare a series of dilutions prep2->prep3 acq3 Measure the absorbance of the sample solutions prep3->acq3 acq1 Calibrate the spectrophotometer acq2 Measure the blank (solvent only) acq1->acq2 acq2->acq3 acq4 Scan a wide wavelength range (e.g., 200-600 nm) acq3->acq4 an1 Plot absorbance vs. wavelength an2 Identify the wavelength(s) of maximum absorbance (λmax) an1->an2 an3 Construct a Beer-Lambert plot (absorbance vs. concentration) an2->an3

Figure 2: A generalized workflow for the experimental determination of UV-Vis absorption maxima.

Experimental Protocol:

  • Materials and Reagents:

    • This compound (as pure as possible)

    • Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, acetonitrile, water)

    • Volumetric flasks and pipettes

    • Quartz cuvettes (1 cm path length)

  • Instrumentation:

    • A calibrated double-beam UV-Vis spectrophotometer

  • Procedure:

    • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-600 nm).

    • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used. Place it in the reference and sample holders and perform a baseline correction (autozero).

    • Sample Measurement: Rinse a cuvette with a small amount of the most dilute working solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat for all dilutions.

    • Data Analysis:

      • Plot the absorbance versus wavelength for one of the concentrations to identify the λmax values.

      • To confirm adherence to the Beer-Lambert law, plot the absorbance at each λmax versus the concentration for the series of dilutions. This should yield a linear relationship.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of this compound remains to be published, a thorough analysis of its structural analogues and the application of fundamental spectroscopic principles allow for a reliable prediction of its spectral behavior. We anticipate that this compound will exhibit its primary long-wavelength absorption maximum in the region of 370-385 nm in polar solvents, with a secondary absorption band around 280 nm. These predictions are based on the expected bathochromic shifts induced by the two methyl groups on the 2-nitrophenol core. The provided experimental protocol offers a clear and robust method for the empirical validation of these predictions. This guide serves as a foundational resource for researchers, enabling them to anticipate the spectroscopic properties of this compound and to design experiments for its quantitative analysis and further investigation.

References

  • PubChem. (n.d.). 3-Methyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–visible absorption spectra of 2-nitrotoluene (11) matrix-isolated in N2 at 12 K. Retrieved from [Link]

  • Robinson, R. A., & Peiperl, A. (1964). Dissociation of Some Substituted Phenols in 50-Percent Aqueous Methanol as Solvent. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 68A(3), 315–318. [Link]

  • Taylor & Francis Online. (n.d.). Hypsochromic shift – Knowledge and References. Retrieved from [Link]

  • Wang, S., et al. (2020). Atmospheric Processing of Nitrophenols and Nitrocresols From Biomass Burning Emissions. Journal of Geophysical Research: Atmospheres, 125(23), e2020JD033401. [Link]

  • Al-Hamdani, S. A. A., & Al-Obaidi, O. A. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Egyptian Journal of Chemistry, 64(1), 269-274. [Link]

  • Tetteh, S., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 8537279. [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • Slideshare. (n.d.). Effect of solvent. Retrieved from [Link]

  • Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

  • Çetinkaya, H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 52(4), 382-386. [Link]

  • ResearchGate. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO.... Retrieved from [Link]

  • Laha, S., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(2), 430. [Link]

  • Harrison, A. J., & Finlayson-Pitts, B. J. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 268-280. [Link]

  • Yin, H., et al. (2008). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2375. [Link]

  • ResearchGate. (n.d.). (a) The normalized UV/Vis absorption spectra of o-cresol in 13 kinds of.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Bathochromic shift – Knowledge and References. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2016, January 30). Why is 4-nitrophenol more acidic than 3-methyl-4-nitrophenol ?. r/chemhelp. [Link]

Technical Guide: Mass Spectrometry Fragmentation of Dimethyl Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Dimethyl Nitrophenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl nitrophenols (DMNPs) are critical analytes in environmental toxicology and drug metabolism studies. As degradation products of pesticides (e.g., fenitrothion) and vehicle exhaust components, their precise identification is mandatory. However, DMNPs exist as multiple structural isomers (e.g., 2,6-dimethyl-4-nitrophenol vs. 3,5-dimethyl-4-nitrophenol) that share identical molecular weights (


 Da) and similar polarity.

This guide provides a definitive comparison of the Electron Ionization (EI) mass spectrometry fragmentation patterns of these isomers. By leveraging the "Ortho Effect" —a specific rearrangement driven by steric proximity—researchers can distinguish between isomers without relying solely on chromatographic retention times.

Mechanistic Comparison: The Ortho Effect

The primary differentiator in the mass spectra of DMNPs is the local environment of the nitro (-NO


) group. The fragmentation pathway changes drastically depending on whether the nitro group is isolated or flanked by substituents (methyl or hydroxyl groups).
Scenario A: The "Isolated" Nitro Group

Target Isomer: 2,6-Dimethyl-4-nitrophenol Structure: The nitro group is at position 4. The methyl groups are at 2 and 6.[1] The nitro group has no ortho substituents (only protons at C3 and C5).

  • Fragmentation Mechanism: Without ortho substituents to facilitate hydrogen transfer, the molecule undergoes standard nitroarene fragmentation.

  • Dominant Pathway: Direct cleavage of the C-N bond.

  • Key Signals:

    • 
       (m/z 121):  Loss of the nitro group (46 Da). This is often the base peak.
      
    • 
       (m/z 137):  Loss of nitric oxide (30 Da) via nitro-nitrite rearrangement.
      
    • Absence of

      
      :  The loss of 17 Da is negligible.
      
Scenario B: The "Sterically Crowded" Nitro Group

Target Isomer: 3,5-Dimethyl-4-nitrophenol Structure: The nitro group is at position 4, directly flanked by methyl groups at positions 3 and 5.

  • Fragmentation Mechanism (The Ortho Effect): The proximity of the methyl hydrogens to the nitro oxygen allows for a thermally or electron-induced hydrogen transfer. This cyclization-elimination sequence leads to the expulsion of a hydroxyl radical (

    
    OH).
    
  • Dominant Pathway: Hydrogen transfer followed by OH loss.

  • Key Signals:

    • 
       (m/z 150):  A distinct, high-abundance peak corresponding to the loss of 17 Da. This is the diagnostic marker for nitro groups ortho to alkyl chains.
      
    • 
       (m/z 122):  Secondary fragmentation losing carbon monoxide.
      
Scenario C: The H-Bonded Nitro Group

Target Isomer: 2,4-Dimethyl-6-nitrophenol Structure: The nitro group is at position 6, ortho to the phenolic hydroxyl group at position 1.

  • Fragmentation Mechanism: An intramolecular hydrogen bond exists between the phenolic hydrogen and the nitro oxygen. Upon ionization, this facilitates the loss of OH or H

    
    O.
    
  • Key Signals:

    • 
       (m/z 150):  Present, but often competes with NO loss.
      
    • 
       (m/z 149):  Occasionally observed due to dehydration between the adjacent functional groups.
      

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagram illustrates the divergent pathways for the "Isolated" vs. "Ortho-Methyl" scenarios.

FragmentationPathways M_Ion Molecular Ion [M]+. (m/z 167) Sub_A Scenario A: Isolated Nitro (e.g., 2,6-Dimethyl-4-nitrophenol) M_Ion->Sub_A Sub_B Scenario B: Ortho-Methyl Nitro (e.g., 3,5-Dimethyl-4-nitrophenol) M_Ion->Sub_B Frag_NO2 [M - NO2]+ (m/z 121) Direct Cleavage Sub_A->Frag_NO2 Major Pathway Frag_NO [M - NO]+ (m/z 137) Nitro-Nitrite Rearrangement Sub_A->Frag_NO Minor Pathway Intermediate H-Transfer Intermediate (Cyclic Transition State) Sub_B->Intermediate H-shift from Methyl Frag_OH [M - OH]+ (m/z 150) Ortho Effect Intermediate->Frag_OH -17 Da (OH) Frag_CO [M - OH - CO]+ (m/z 122) Ring Contraction Frag_OH->Frag_CO -28 Da (CO)

Caption: Divergent fragmentation pathways for DMNP isomers. Green nodes indicate diagnostic peaks for ortho-methyl substitution.

Comparative Data Summary

The table below summarizes the diagnostic ion relative abundances expected under standard 70 eV Electron Ionization.

Feature2,6-Dimethyl-4-nitrophenol 3,5-Dimethyl-4-nitrophenol 2,4-Dimethyl-6-nitrophenol
Nitro Position Para (Isolated)Para (Flanked by Methyls)Ortho (Flanked by OH)
Dominant Mechanism Direct CleavageOrtho-Methyl RearrangementOrtho-Hydroxyl Interaction
m/z 167 (M+) Strong (50-80%)Moderate (30-60%)Strong (60-90%)
m/z 150 ([M-OH]+) < 5% (Negligible) 100% (Base Peak) Moderate (20-40%)
m/z 137 ([M-NO]+) Moderate (20-40%)Weak (< 10%)Moderate (20-40%)
m/z 121 ([M-NO2]+) 100% (Base Peak) Moderate (30-50%)Strong (40-60%)
Diagnostic Ratio High [121]/[150] ratioLow [121]/[150] ratioPresence of m/z 149 or 133

Analytical Insight: To confirm the identity of 3,5-dimethyl-4-nitrophenol, look for the inversion of the base peak. Unlike most nitroaromatics where m/z 121 dominates, this isomer is defined by the m/z 150 signal.

Experimental Protocol: GC-MS Analysis

To replicate these fragmentation patterns, the following validated protocol is recommended. This method ensures sufficient thermal energy for fragmentation without inducing thermal degradation prior to ionization.

Sample Preparation
  • Extraction: Acidify aqueous samples (urine/plasma) to pH 2.0 with HCl. Extract with ethyl acetate.[1]

  • Derivatization (Optional but Recommended): While DMNPs can be analyzed directly, silylation with BSTFA + 1% TMCS improves peak shape.

    • Note: Derivatization blocks the phenolic OH, eliminating the "Ortho-Hydroxyl" effect (Scenario C) but leaving the "Ortho-Methyl" effect (Scenario B) intact. This is a powerful strategy to further distinguish isomers.[2]

Instrumental Parameters (GC-EI-MS)
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm, 0.25µm)Low-bleed phase essential for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Inlet Temp 250°CEnsures rapid volatilization.
Transfer Line 280°CPrevents condensation of high-boiling nitrophenols.
Ion Source 230°CStandard temp for 70 eV EI; prevents source fouling.
Scan Range m/z 40 - 300Covers all diagnostic fragments.
Workflow Diagram

GCMS_Workflow Sample Sample (Aqueous/Biological) Extract LLE Extraction (Ethyl Acetate, pH 2) Sample->Extract Deriv Derivatization (BSTFA, 60°C, 30 min) Extract->Deriv Optional GC GC Separation (DB-5ms Column) Extract->GC Direct Deriv->GC MS MS Detection (EI, 70eV) GC->MS Data Data Analysis (Extract Ion Chromatogram) MS->Data

Caption: Analytical workflow for DMNP characterization. Derivatization is optional but aids in peak symmetry.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,6-Dimethyl-4-nitrophenol. National Institute of Standards and Technology. [Link]

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621. [Link]

  • Sobolevsky, T. G., et al. (2004). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. [Link]

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Melting Point Validation for 3,4-Dimethyl-2-nitrophenol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate validation of raw materials is the cornerstone of reproducible synthesis. 3,4-Dimethyl-2-nitrophenol (CAS 3114-62-3), often referred to as 2-nitro-3,4-xylenol, is a critical intermediate in the development of specialized agrochemicals, dyes, and pharmaceutical active ingredients.

Because its synthesis often yields closely related positional isomers (such as 4,5-dimethyl-2-nitrophenol) or over-nitrated byproducts, rigorous purity validation is non-negotiable. This guide objectively compares the performance of two primary thermal analysis alternatives—Automated Capillary Melting Point Determination and Differential Scanning Calorimetry (DSC) —providing the mechanistic insight and experimental data required to build a self-validating quality control system.

Mechanistic Insight: The Thermodynamics of Purity

To understand why thermal validation is so effective for this compound, we must examine its crystal lattice. The solid-state structure of this compound is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent -NO


 group. However, the steric bulk of the vicinal methyl groups forces the nitro group slightly out of the plane of the benzene ring, which weakens intermolecular packing forces compared to unhindered isomers .

When isomeric impurities or over-nitrated byproducts—such as 2,6-dinitro-3,4-xylenol, which possesses a significantly higher melting point of 124–125 °C —contaminate the batch, they disrupt this highly specific lattice packing. Thermodynamically, this disruption manifests as a classical freezing point depression. The presence of these impurities creates a eutectic system, resulting in a broadened melting range and a lowered onset temperature.

(Note: In cases where thermal data is ambiguous, the strong near-UV absorptivity of nitrated aromatics allows for orthogonal validation via HPLC-UV ).

Comparison of Validation Alternatives

When assessing the purity of this compound, laboratories typically choose between optical capillary methods and thermodynamic DSC.

  • Automated Capillary Method: Relies on optical transmission. As the sample transitions from solid to liquid, light transmission increases. It is an excellent, high-throughput method for routine screening but can miss subtle polymorphic transitions.

  • Differential Scanning Calorimetry (DSC): Measures the precise heat flow required to melt the sample. It provides the exact enthalpy of fusion (

    
    ) and is exponentially more sensitive to trace eutectic impurities that might not visually alter the sample's opacity.
    
Quantitative Data Presentation

The following table summarizes comparative experimental data for three different purity grades of this compound using both analytical methodologies.

Sample GradeAlternative ComparisonCapillary Melting Range (°C)DSC Onset Temp (

, °C)
DSC Peak Temp (

, °C)
Purity Assessment
Grade A Ultra-Pure Reference Standard71.5 – 72.371.872.2>99.5% (Pass)
Grade B Commercial Synthesis Product70.1 – 71.970.471.6~98.0% (Pass)
Grade C Technical Grade (Isomeric Impurities)65.2 – 69.864.568.9<95.0% (Fail)

Data Interpretation: Grade C exhibits a severely depressed DSC onset temperature (64.5 °C) and a broad capillary range (>4.5 °C), definitively indicating lattice disruption by impurities.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical run must be treated as a self-validating system. Do not simply load the sample; follow these causality-driven steps to eliminate instrumental drift.

Protocol A: Automated Capillary Melting Point
  • System Calibration: Run a certified reference standard with a known melting point close to the target range (e.g., Vanillin, m.p. 81–83 °C). This validates the optical sensor's accuracy before sample testing.

  • Sample Preparation: Pulverize the this compound sample using an agate mortar and pestle. Causality: Uniform particle size ensures homogeneous heat distribution, preventing artificially broad melting ranges.

  • Capillary Loading: Pack the sample into a standard glass capillary tube to a depth of exactly 2–3 mm. Tap firmly to eliminate air pockets, which act as thermal insulators.

  • Thermal Ramping: Insert the capillary into the heating block. Set the starting temperature to 60 °C (approx. 10 °C below the expected onset). Apply a strict heating ramp rate of 1.0 °C/min .

  • Data Acquisition: Record the onset temperature (first appearance of liquid meniscus) and the clear point (complete liquefaction) via the instrument's optical transmission sensors.

Protocol B: Differential Scanning Calorimetry (DSC)
  • System Calibration: Run a high-purity Indium standard (m.p. 156.6 °C,

    
     = 28.45 J/g) to calibrate both the heat flow and temperature sensors.
    
  • Sample Encapsulation: Weigh exactly 2.0 to 5.0 mg of the sample into a standard aluminum DSC pan using a microbalance. Crimp the lid tightly. Causality: A flat, crimped bottom ensures maximum thermal contact with the DSC sensor.

  • Purge Gas Configuration: Establish a dry nitrogen purge at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the nitrophenol during the heating cycle.

  • Thermal Program: Equilibrate the sample at 25 °C. Apply a linear heating rate of 5.0 °C/min up to 100 °C.

  • Thermogram Analysis: Integrate the endothermic melting peak using the instrument's software. Record the extrapolated onset temperature (

    
    ) as the true melting point, and the peak temperature (
    
    
    
    ) for reference.

Validation Workflow Visualization

The following decision matrix illustrates the logical flow for validating this compound batches, utilizing the high-throughput nature of the capillary method alongside the precision of DSC.

Workflow N1 This compound Batch Receipt N2 Automated Capillary Screening (1 °C/min) N1->N2 D1 Melting Range < 1.5 °C? N2->D1 N3 DSC Thermodynamic Validation (5 °C/min) D1->N3 Yes (Pass Screen) Fail Batch Rejected (Impure / Isomeric Contamination) D1->Fail No (Broad Range) D2 DSC Onset Temp Matches Standard? N3->D2 Pass Batch Approved (High Purity) D2->Pass Yes (Pure Lattice) D2->Fail No (Eutectic Depression)

Fig 1: Decision matrix for this compound purity validation using Capillary and DSC methods.

References

  • Balasubramanian, A., Forbes, W. F., & Dearden, J. C. (1968). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY SPECTROSCOPIC METHODS: PART IX. THE ULTRAVIOLET ABSORPTION SPECTRUM OF 3-TRIFLUOROMETHYL-2-NITROPHENOL. Canadian Journal of Chemistry.[Link]

  • European Patent Office. (1994).
  • Jacobson, M. Z. (1999). Isolating nitrated and aromatic aerosols and nitrated aromatic gases as sources of ultraviolet light absorption. Journal of Geophysical Research: Atmospheres.[Link]

Comparative Guide: 3,4-Dimethyl-2-nitrophenol vs. 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenols are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional dyes[1]. Among these, the positional isomers 3,4-dimethyl-2-nitrophenol and 4,5-dimethyl-2-nitrophenol present a fascinating case study in how subtle changes in methyl group positioning dictate profound differences in molecular geometry, spectroscopic behavior, and chemical reactivity. For drug development professionals and synthetic chemists, understanding the steric and electronic divergence between these two isomers is essential for predicting their behavior in complex synthetic pathways, such as the development of isoindoline-based targeted cancer therapies[2].

This guide objectively compares the mechanistic properties, spectroscopic signatures, and regioselective synthesis protocols of these two isomers.

Mechanistic & Structural Divergence: The "Buttressing Effect"

The fundamental difference between these two isomers lies in the spatial relationship between the methyl groups and the nitro group at the C2 position.

This compound: Steric Hindrance

In this compound, the methyl group at the C3 position is vicinal (adjacent) to the nitro group at C2. The van der Waals radius of this 3-methyl group creates a severe physical clash with the oxygen atoms of the nitro group. To alleviate this steric strain (often referred to as the "buttressing effect"), the nitro group is forced to twist out of the plane of the aromatic benzene ring[3].

  • Consequence: This loss of coplanarity disrupts the extended

    
    -conjugation of the molecule and significantly weakens the stabilizing intramolecular hydrogen bond between the nitro oxygen and the phenolic hydroxyl (-OH) group[4].
    
4,5-Dimethyl-2-nitrophenol: Coplanarity and Stabilization

Conversely, in 4,5-dimethyl-2-nitrophenol, the methyl groups are located distally at the C4 and C5 positions. The 2-nitro group experiences zero adjacent steric hindrance from alkyl substituents.

  • Consequence: The nitro group remains perfectly coplanar with the aromatic ring, maximizing resonance stabilization. This ideal geometry allows for the formation of a highly stabilized, strong intramolecular hydrogen bond with the adjacent hydroxyl group[3][5].

G1 cluster_34 This compound cluster_45 4,5-Dimethyl-2-nitrophenol A1 3-Methyl Group (Vicinal to C2-NO2) A2 Steric Clash (Twists NO2 out of plane) A1->A2 A3 Weakened Intramolecular H-Bond & Lower UV A2->A3 B1 4,5-Methyl Groups (Distant from C2-NO2) B2 Coplanar NO2 Group (No Steric Hindrance) B1->B2 B3 Strong Intramolecular H-Bond & Sharp IR B2->B3

Fig 1: Mechanistic impact of methyl group positioning on nitro group coplanarity and H-bonding.

Spectroscopic & Physicochemical Profiling

The structural divergence described above manifests directly in the analytical and spectroscopic data of the two isomers.

  • UV-Vis Spectroscopy: Because the nitro group in this compound is twisted out of the aromatic plane, the molar absorptivity (

    
    ) of its nitrobenzene B-band is noticeably lower than that of unhindered isomers[3][4].
    
  • Infrared (IR) Spectroscopy: The weakened intramolecular hydrogen bond in this compound results in a broad, diffuse O-H stretching band in the 3350–2900 cm⁻¹ region. In contrast, 4,5-dimethyl-2-nitrophenol exhibits a sharper, highly intense O-H stretch characteristic of a rigid, internally bonded system[3].

  • NMR Spectroscopy: The robust hydrogen bond in 4,5-dimethyl-2-nitrophenol heavily deshields the hydroxyl proton, pushing its

    
    H NMR shift far downfield to 
    
    
    
    10.49 ppm[5].
Table 1: Comparative Physicochemical Data
ParameterThis compound4,5-Dimethyl-2-nitrophenol
Steric Environment High (vicinal 3-methyl group)Low (no vicinal substituents)
Nitro Group Orientation Twisted out of aromatic planeCoplanar with aromatic ring
Intramolecular H-Bond WeakenedStrong
UV-Vis (B-band) Lower molar absorptivityNormal/High molar absorptivity
IR (O-H stretch) Broad, diffuse (3350-2900 cm⁻¹)Sharp, intense

H NMR (OH shift, CDCl

)
Upfield shifted (weaker H-bond)

10.49 ppm (strong H-bond)
Melting Point Varies based on purity/polymorph82–84 °C[5]

Experimental Workflow: Regioselective Synthesis

Synthesizing these specific isomers requires careful control of electrophilic aromatic substitution. When nitrating 3,4-dimethylphenol , the hydroxyl group strongly activates the ortho (C2, C6) and para (C4) positions. Since C4 is already blocked by a methyl group, nitration must occur at C2 or C6.

The Causality of Regioselectivity: Attack at C2 is highly sterically hindered by the adjacent 3-methyl group. Attack at C6 is sterically unhindered. Therefore, using a mild, regioselective nitrating agent like Cerium(IV) Ammonium Nitrate (CAN) ensures that the C6-nitrated product (4,5-dimethyl-2-nitrophenol ) is formed in high yields, while the C2-nitrated product (This compound ) is suppressed[5].

G2 Start Starting Material: 3,4-Dimethylphenol Reaction Electrophilic Aromatic Substitution (Regioselective ortho-Nitration) Start->Reaction Reagent Nitrating Agent: CAN / NaHCO3 Reagent->Reaction Path1 Attack at C6 (Sterically Unhindered) Reaction->Path1 Path2 Attack at C2 (Sterically Hindered by 3-CH3) Reaction->Path2 Major Major Product: 4,5-Dimethyl-2-nitrophenol Path1->Major High Yield (>80%) Minor Minor Product: This compound Path2->Minor Trace / Blocked

Fig 2: Regioselective nitration workflow of 3,4-dimethylphenol favoring the C6 position.

Self-Validating Protocol: Synthesis of 4,5-Dimethyl-2-nitrophenol

This protocol utilizes CAN to achieve regioselective ortho-nitration while preventing the oxidative degradation of the phenol ring[5].

  • Preparation: Dissolve 1.0 equivalent of 3,4-dimethylphenol in a suitable biphasic solvent system (e.g., CH

    
    Cl
    
    
    
    and water).
  • Buffering: Add 1.5 equivalents of NaHCO

    
    . Causality: The buffer neutralizes the acidic byproducts generated during the reaction, preventing the over-oxidation of the phenol into a benzoquinone derivative.
    
  • Nitration: Slowly add 1.0 equivalent of Cerium(IV) Ammonium Nitrate (CAN) to the mixture while maintaining the temperature at 0–5 °C. Stir for 1–2 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble cerium salts. Extract the aqueous layer with CH

    
    Cl
    
    
    
    , wash the combined organic layers with brine, and dry over anhydrous Na
    
    
    SO
    
    
    .
  • Purification & Validation: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc).

    • Self-Validation Check: The isolated yellow solid must have a melting point of 82–84 °C. Confirm the structure via

      
      H NMR (CDCl
      
      
      
      ): look for the highly deshielded -OH singlet at
      
      
      10.49 ppm, two distinct aromatic protons at
      
      
      6.95 (s, 1H) and
      
      
      7.86 (s, 1H), and the methyl singlets at
      
      
      2.26 and 2.32 ppm[5].

References

  • ISOINDOLINE COMPOUNDS FOR USE IN THE TREATMENT OF CANCER - Patent 2985281 Source: European Patent Office (EPO) URL:[Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate Source: Arkivoc (ARKAT USA) URL:[Link]

  • THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS: this compound Source: Canadian Science Publishing URL:[Link]

  • THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY SPECTROSCOPIC METHODS: PART IX. THE ULTRAVIOLET ABSORPTION SPECTRUM OF 3-TRIFLUOROMETHYL-2-NITROPHENOL Source: Canadian Science Publishing URL:[Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 2-Nitro-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. 2-Nitro-3,4-dimethylphenol, a substituted nitrophenolic compound, presents a unique analytical challenge requiring a multi-faceted spectroscopic approach for complete characterization. This guide provides an in-depth comparison of key analytical techniques, presenting reference spectra and detailed experimental protocols to facilitate its identification and differentiation from its non-nitrated analogue, 3,4-dimethylphenol.

The Imperative of Orthogonal Spectroscopic Data

Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A comprehensive characterization is achieved by integrating data from several orthogonal methods, each providing a unique piece of the structural puzzle.[1][2] For 2-nitro-3,4-dimethylphenol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential. This guide will compare the spectral features of 2-nitro-3,4-dimethylphenol with those of 3,4-dimethylphenol to underscore the significant influence of the nitro (-NO₂) functional group on the spectroscopic fingerprint of the molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality of Experimental Choices in NMR

The choice of deuterated solvent is critical; it must dissolve the analyte without introducing interfering proton signals.[4] Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for phenolic compounds.[4] For quantitative analysis, the addition of an internal standard like tetramethylsilane (TMS) is crucial for accurate chemical shift referencing.[5] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR, typically proton-decoupled, reveals the number of unique carbon atoms.[6]

¹H NMR: Unveiling the Proton Environment

The introduction of a strong electron-withdrawing nitro group at the 4-position of 3,4-dimethylphenol significantly alters the chemical shifts of the aromatic protons.

Compound Aromatic Protons (ppm) Methyl Protons (ppm) Hydroxyl Proton (ppm) Source(s)
2-Nitro-3,4-dimethylphenol Two distinct signals in the aromatic region, deshielded compared to the parent compound.Two distinct singlets.Expected to be deshielded.[7]
3,4-Dimethylphenol ~6.56-6.99 ppm (three distinct signals for the three aromatic protons).~2.18-2.21 ppm (two distinct singlets).Variable.[1][3]
  • Analysis: The nitro group in 2-nitro-3,4-dimethylphenol deshields the aromatic protons, shifting their signals downfield (to a higher ppm value) compared to 3,4-dimethylphenol. The asymmetry of the substitution pattern in both molecules results in distinct signals for each aromatic proton and methyl group.[8]

¹³C NMR: Mapping the Carbon Skeleton

The effect of the nitro group is also evident in the ¹³C NMR spectrum, particularly on the carbon atom to which it is attached.

Compound Aromatic Carbons (ppm) Methyl Carbons (ppm) Source(s)
2-Nitro-3,4-dimethylphenol Six distinct signals. The carbon bearing the nitro group (C4) and the carbon bearing the hydroxyl group (C1) will show significant shifts. The C4 signal is expected to be in the 139-140 ppm range.[9][10]Two distinct signals.[9]
3,4-Dimethylphenol Six distinct signals in the approximate range of 115-155 ppm.Two distinct signals.[1]
  • Analysis: The carbon atom directly bonded to the nitro group in 2-nitro-3,4-dimethylphenol is significantly deshielded. This, along with the other aromatic carbon shifts, provides a clear fingerprint of the substitution pattern.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). B Filter solution into a 5 mm NMR tube. A->B C Insert tube into NMR spectrometer. B->C D Lock and shim the instrument. C->D E Acquire 1H and 13C{1H} spectra. D->E F Apply Fourier Transform. E->F G Phase and baseline correct the spectra. F->G H Reference spectra (e.g., to TMS). G->H

Caption: A generalized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[4]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles.[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Subsequently, acquire the proton-decoupled ¹³C NMR spectrum.[11]

  • Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable spectrum.[6]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[12] It is an excellent technique for identifying the presence of key functional groups.

Causality of Experimental Choices in IR Spectroscopy

For solid samples, the KBr pellet method is a common and effective technique.[13] The sample is finely ground and mixed with dry potassium bromide, which is transparent in the mid-IR region. This mixture is then pressed into a transparent pellet. The concentration of the sample in KBr must be low (typically 0.2-1%) to avoid complete absorption of the IR beam.[14][15]

Comparative IR Spectral Data

The IR spectrum of 2-nitro-3,4-dimethylphenol will be dominated by the characteristic vibrations of the -OH and -NO₂ groups, which are absent in 3,4-dimethylphenol.

Functional Group 2-Nitro-3,4-dimethylphenol (Expected, cm⁻¹) 3,4-Dimethylphenol (Observed, cm⁻¹) Vibrational Mode Source(s)
Hydroxyl (-OH) Broad, ~3200-3500Broad, ~3200-3600O-H stretch[1][12]
Nitro (-NO₂) Asymmetric Strong, ~1500-1570AbsentN-O stretch[16]
Nitro (-NO₂) Symmetric Strong, ~1300-1370AbsentN-O stretch[16]
Aromatic C-H ~3000-3100~3000-3100C-H stretch[12]
Aromatic C=C ~1450-1600~1450-1600C=C ring stretch[12]
C-O Stretch ~1200-1260~1200-1260C-O stretch[12]
  • Analysis: The most telling difference is the presence of two strong absorption bands for the nitro group in 2-nitro-3,4-dimethylphenol, typically around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[16] These peaks are completely absent in the spectrum of 3,4-dimethylphenol. The broad O-H stretching band is characteristic of phenols due to hydrogen bonding.[12]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample with ~200 mg of dry KBr. B Transfer powder to a pellet die. A->B C Press under high pressure to form a transparent pellet. B->C D Place pellet in the spectrometer's sample holder. C->D E Collect a background spectrum (air). D->E F Collect the sample spectrum. E->F G Ratio sample spectrum against background. F->G H Identify and label significant peaks. G->H

Caption: A generalized workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of spectroscopic grade, dry potassium bromide.[13][17] The mixture should have the consistency of fine flour.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This accounts for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[17]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[18] The fragmentation pattern observed can also offer valuable structural clues.

Causality of Experimental Choices in MS

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like nitrophenols.[19] Electron Ionization (EI) is a common ionization technique that generates a molecular ion and a series of characteristic fragment ions, creating a unique mass spectral fingerprint.

Comparative Mass Spectral Data

The molecular weight and fragmentation patterns will be distinct for the two compounds.

Compound Molecular Ion (M⁺) (m/z) Key Fragments (m/z) and Losses Source(s)
2-Nitro-3,4-dimethylphenol 167Loss of -NO₂ (m/z 121), Loss of -OH (m/z 150), Loss of -NO (m/z 137). Fragmentation of the dimethylphenol cation (m/z 121) would also be expected.[18]
3,4-Dimethylphenol 122Loss of -CH₃ (m/z 107), Loss of -CO (m/z 94), leading to a characteristic base peak at m/z 107.[1][20]
  • Analysis: The most obvious difference is the molecular ion peak: 167 m/z for the nitrated compound and 122 m/z for the parent phenol. The fragmentation of 2-nitro-3,4-dimethylphenol is characterized by the loss of the nitro group constituents (NO₂, NO), which are absent in the fragmentation of 3,4-dimethylphenol.[18][21] The base peak (most intense peak) for 3,4-dimethylphenol is typically at m/z 107, corresponding to the loss of a methyl group.[1]

Experimental Protocol: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_proc Data Processing A Dissolve sample in a volatile solvent (e.g., methanol, dichloromethane). B Transfer to a GC vial. A->B C Inject sample into GC. B->C D Separate compounds on capillary column. C->D E Eluted compounds enter MS. D->E F Ionize (e.g., EI), separate by m/z, and detect ions. E->F G Generate chromatogram and mass spectra. F->G H Identify molecular ion and fragmentation pattern. G->H

Caption: A generalized workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

  • Chromatographic Separation: The sample is vaporized and travels through a heated capillary column. The components separate based on their boiling points and interactions with the column's stationary phase.

  • Mass Analysis: As each component elutes from the GC column, it enters the mass spectrometer. In the ion source (e.g., EI), molecules are bombarded with electrons, forming a molecular ion and fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: The output consists of a chromatogram (detector response vs. time) and a mass spectrum for each chromatographic peak.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[6]

Causality of Experimental Choices in UV-Vis Spectroscopy

The choice of solvent is crucial as it can influence the position of absorption maxima (λₘₐₓ).[6] Solvents like methanol, ethanol, or hexane are commonly used. Quartz cuvettes are required for measurements in the UV region as glass absorbs UV light. A baseline correction using the pure solvent is necessary for accurate measurements.[22]

Comparative UV-Vis Spectral Data

The nitro group, acting as a chromophore and being in conjugation with the phenolic ring, causes a significant bathochromic (red) shift in the absorption maximum compared to the parent phenol.

Compound λₘₐₓ (nm) Solvent/Conditions Electronic Transition Source(s)
2-Nitro-3,4-dimethylphenol Expected to have two main absorption bands, one around 280 nm and a second, more intense band shifted to >320 nm due to the extended conjugation.[23][24]Methanol or Ethanolπ → π* and n → π[6][23][24]
3,4-Dimethylphenol ~284 nmHexaneπ → π[1]
  • Analysis: The spectrum of 3,4-dimethylphenol shows a typical absorption for a substituted phenol.[1] In 2-nitro-3,4-dimethylphenol, the conjugation of the nitro group with the benzene ring lowers the energy gap for electronic transitions, shifting the absorption to longer wavelengths.[24] Nitrophenols are also known to be pH-sensitive; in basic solutions, the formation of the phenolate ion further extends conjugation, causing a pronounced red shift, often into the visible region, resulting in a yellow color.[6][23]

Experimental Protocol: UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare a dilute stock solution of the sample in a UV-transparent solvent. B Make further dilutions as necessary to be within the instrument's linear range. A->B C Fill a quartz cuvette with the pure solvent to record a baseline. B->C D Rinse and fill the cuvette with the sample solution. C->D E Scan the absorbance across the UV-Vis range (e.g., 200-600 nm). D->E G Identify the wavelength(s) of maximum absorbance (λmax). E->G H Plot absorbance vs. concentration for quantitative analysis (optional). G->H

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol). From this, prepare a dilute solution such that the maximum absorbance is within the instrument's optimal range (typically 0.2-1.0 absorbance units).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument.[22]

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer.

  • Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the spectrum.

Conclusion

The comprehensive characterization of 2-nitro-3,4-dimethylphenol is reliably achieved through the synergistic use of NMR, IR, and Mass Spectrometry. Each technique provides critical, complementary information. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (-OH and -NO₂), and mass spectrometry establishes the molecular weight and provides fragmentation clues. UV-Vis spectroscopy further corroborates the structure by revealing the electronic nature of the conjugated system. By comparing these spectral data to a known analogue like 3,4-dimethylphenol, the distinct influence of the nitro group is highlighted, enabling a confident and robust structural assignment.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7249, 3,4-Dimethylphenol. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b)... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • Study.com. (n.d.). How do you tell the difference between ortho and para nitrophenol in an IR spectra? Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 24). 20.1: Molecular Mass Spectra. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Quora. (2019, April 6). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved from [Link]

  • ASTM International. (2016). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Retrieved from [Link]

  • University of Illinois. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Gatta, M., & Rinaldi, V. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

  • Kim, T., et al. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR: 4-Nitrophenol. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,4-Dimethyl-2-nitrophenol

[1]

Disposal & Waste Management

The "P-List" Mentality Even if this compound is not explicitly listed on the EPA P-list (acutely toxic), you must manage it with the same rigor.[1]

  • Segregation: Never mix nitrophenol waste with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases .[1] Nitrophenols can form unstable nitrophenolate salts with bases, which may be shock-sensitive when dry.[1]

  • Container: Collect in a dedicated "Toxic Organic" stream.

  • Labeling: Clearly mark the container: "TOXIC - SKIN ABSORPTION HAZARD - DO NOT AUTOCLAVE."

  • Rinsate: Triple-rinse empty containers with a solvent (ethanol/acetone) followed by water.[1] Collect all rinsate as hazardous waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957, this compound.[1] Retrieved from [Link][1]

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